molecular formula C26H31NO6 B600966 Dehydro Lacidipine CAS No. 130996-24-6

Dehydro Lacidipine

Cat. No.: B600966
CAS No.: 130996-24-6
M. Wt: 453.54
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Description

The main metabolite of Lacidipine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15H,8-9H2,1-7H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEICLHNCXDXIW-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Dehydro Lacidipine: Structure, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Dehydro Lacidipine, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical characteristics, its formation as the principal metabolite of the antihypertensive drug Lacidipine, and the analytical methodologies crucial for its detection and quantification. This document moves beyond a simple recitation of facts to explain the causality behind its formation and the rationale for the scientific protocols described.

Introduction: The Significance of this compound

This compound is primarily recognized as the main, yet pharmacologically inactive, metabolite of Lacidipine.[1][2] Lacidipine itself is a third-generation dihydropyridine calcium channel blocker, valued for its high vascular selectivity and efficacy in treating hypertension.[3][4] The defining structural difference between the parent drug and its dehydro metabolite is the aromatization of the 1,4-dihydropyridine ring into a pyridine ring.[2] This transformation, primarily occurring through extensive first-pass metabolism in the liver, is a critical factor in Lacidipine's bioavailability and overall pharmacokinetic profile.[1][5]

For drug development and quality control professionals, this compound is not just a metabolite but also a key impurity. Its presence in Lacidipine bulk drug substance must be carefully monitored to ensure the safety, efficacy, and stability of the final pharmaceutical product.[6] Therefore, understanding its structure, properties, and the methods for its synthesis and analysis is paramount.

Chemical Structure and Physicochemical Properties

The conversion from Lacidipine to this compound involves the loss of two hydrogen atoms from the dihydropyridine core, resulting in a stable aromatic pyridine ring. This seemingly minor change significantly alters the molecule's three-dimensional structure and properties.

Chemical Structure
  • IUPAC Name: (E)-4-[2-[3-(1,1-Dimethylethoxy)-3-oxo-1-propenyl]phenyl]-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester[2]

  • Molecular Formula: C₂₆H₃₁NO₆[2]

  • Molecular Weight: 453.53 g/mol [2]

Below is a visualization of the chemical structure of this compound, highlighting its core pyridine structure.

Caption: Chemical structure of this compound.

Physicochemical Data

The properties of this compound are summarized in the table below. Its physical state as an off-white solid and defined melting point range are important for its identification and handling as a reference standard.

PropertyValueSource
Appearance Off-White Solid[2]
Melting Point 75-78 °C[2]
Boiling Point 545.9 °C at 760 mmHg[2]
Molecular Weight 453.53[2]
XLogP3 5.0[2]
Topological Polar Surface Area 91.8 Ų[2]

The high XLogP3 value indicates significant lipophilicity, similar to the parent drug Lacidipine.[1][7] This property is a remnant of the parent molecule's design, which facilitates its interaction with and accumulation in biological membranes.[7]

Metabolic Formation and Pharmacological Profile

The primary pathway for Lacidipine clearance from the body is hepatic metabolism, which leads directly to the formation of this compound. This process is a classic example of xenobiotic metabolism, where the body modifies a foreign compound to facilitate its excretion.

Metabolic Pathway

Lacidipine undergoes extensive and rapid first-pass metabolism in the liver.[1][5] This metabolic transformation is mediated almost entirely by the Cytochrome P450 3A4 (CYP3A4) enzyme system.[1] The reaction involves the oxidation of the 1,4-dihydropyridine ring to a more chemically stable pyridine ring, yielding this compound. This metabolic step is the reason for Lacidipine's low absolute bioavailability, which averages around 10%.[1][5]

Metabolic_Pathway Lacidipine Lacidipine (1,4-Dihydropyridine derivative) Dehydro_Lacidipine This compound (Pyridine derivative) Lacidipine->Dehydro_Lacidipine CYP3A4 Oxidation (Liver) Synthesis_Workflow Lacidipine Lacidipine (Starting Material) Oxidation Chemical Oxidation (e.g., with MnO2 or DDQ) in an inert solvent (e.g., Dichloromethane) Lacidipine->Oxidation Crude_Product Crude Reaction Mixture (Containing this compound and byproducts) Oxidation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound (Reference Standard) Purification->Pure_Product Characterization Characterization (NMR, MS, HPLC) Pure_Product->Characterization

Sources

Dehydro Lacidipine: A Comprehensive Technical Guide to its Biological Activity as a Lacidipine Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the biological activity of dehydro lacidipine, the principal metabolite of the antihypertensive drug lacidipine. Designed for professionals in pharmaceutical research and development, this document synthesizes current knowledge, outlines rigorous experimental protocols for activity assessment, and provides the scientific rationale behind these methodologies.

Introduction to Lacidipine: A Clinically Significant Calcium Channel Blocker

Lacidipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension.[1] Its therapeutic effect is primarily achieved through the blockade of L-type voltage-gated calcium channels in the vascular smooth muscle.[2] This action inhibits the influx of extracellular calcium ions, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[2] Lacidipine is characterized by its high lipophilicity and slow onset of action, which contributes to a sustained antihypertensive effect with a reduced incidence of reflex tachycardia.[3] Beyond its primary mechanism, lacidipine has also been noted for its antioxidant properties, which may contribute to its anti-atherosclerotic effects.[4]

The Metabolic Fate of Lacidipine: Formation of this compound

Following oral administration, lacidipine undergoes extensive first-pass metabolism in the liver, with an absolute bioavailability of less than 10%.[5] The primary enzyme responsible for its biotransformation is Cytochrome P450 3A4 (CYP3A4).[4][6][7] The initial and major metabolic pathway is the oxidation of the dihydropyridine ring to its corresponding pyridine analogue.[7] This metabolite is commonly referred to as this compound.

This metabolic conversion is a critical determinant of lacidipine's pharmacokinetic profile and is central to understanding the overall pharmacological effect of the administered drug. Subsequent metabolic steps involve the hydrolysis of the ester groups and hydroxylation of the methyl groups, leading to a variety of other metabolites.[7]

Visualizing the Metabolic Pathway

The metabolic conversion of lacidipine to this compound is a key step in its elimination. The following diagram illustrates this CYP3A4-mediated oxidation.

Lacidipine Lacidipine (Dihydropyridine Ring) Dehydro_Lacidipine This compound (Pyridine Ring) Lacidipine->Dehydro_Lacidipine CYP3A4 (Oxidation) Further_Metabolites Further Metabolites (Hydrolysis, Hydroxylation) Dehydro_Lacidipine->Further_Metabolites Various Enzymes

Caption: Metabolic conversion of lacidipine to this compound.

Biological Activity of this compound: A Consensus of Inactivity

A crucial aspect of drug development is the characterization of the pharmacological and toxicological profiles of major metabolites. In the case of lacidipine, extensive research and clinical data have led to a consensus that its primary metabolites, including this compound, are pharmacologically inactive.[4] Numerous sources confirm that the conversion of the dihydropyridine ring to the pyridine moiety results in a loss of calcium channel blocking activity.[4]

To rigorously confirm this lack of activity and adhere to modern drug development standards, a series of in vitro and in vivo studies would be employed. The following sections detail the experimental protocols that form the gold standard for such an investigation.

Experimental Protocols for Assessing the Biological Activity of this compound

The following experimental workflows are designed to provide a comprehensive assessment of the potential biological activity of this compound, with a primary focus on its interaction with L-type calcium channels and its effect on vascular tone.

In Vitro Assessment of Vasodilatory Activity

The most direct functional assay to determine the effect of a compound on blood vessel tone is the isolated tissue bath assay, typically using rodent thoracic aorta.

Objective: To determine if this compound can induce vasodilation in pre-constricted arterial rings, and to compare its potency with that of the parent compound, lacidipine.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat (250-300g).

    • Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.

    • Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm rings.

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 / 5% CO2.

  • Experimental Procedure:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • Induce a sustained contraction with a vasoconstrictor agent, typically phenylephrine (1 µM) or KCl (60 mM).

    • Once the contraction has stabilized, cumulatively add increasing concentrations of either lacidipine or this compound (e.g., 1 nM to 10 µM) to the organ bath.

    • Record the relaxation response as a percentage of the pre-induced contraction.

  • Data Analysis:

    • Construct concentration-response curves and calculate the EC50 (half-maximal effective concentration) for both compounds. A significantly higher EC50 for this compound compared to lacidipine, or a complete lack of response, would confirm its inactivity.

Visualizing the Vasodilation Assay Workflow

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissection Cleaning Cleaning Dissection->Cleaning Slicing Slicing Cleaning->Slicing Equilibration Equilibration Slicing->Equilibration Mount in Organ Bath Contraction Contraction Equilibration->Contraction Drug_Addition Drug_Addition Contraction->Drug_Addition Record_Response Record_Response Drug_Addition->Record_Response CRC_Plot CRC_Plot Record_Response->CRC_Plot EC50_Calc EC50_Calc CRC_Plot->EC50_Calc

Caption: Workflow for the in vitro vasodilation assay.

Electrophysiological Assessment of L-type Calcium Channel Activity

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in individual cells, providing definitive evidence of a compound's effect on channel function.

Objective: To directly measure the effect of this compound on L-type calcium channel currents in isolated vascular smooth muscle cells.

Methodology:

  • Cell Isolation:

    • Isolate single vascular smooth muscle cells from a suitable source, such as the mesenteric artery of a rat, using enzymatic digestion.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on an isolated smooth muscle cell.

    • Use a pipette solution and an external solution designed to isolate L-type calcium currents (e.g., containing Ba2+ as the charge carrier and blockers for other channels).

    • Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward calcium currents.

    • Record baseline currents.

  • Drug Application:

    • Perfuse the cell with a solution containing this compound at various concentrations.

    • Record the calcium currents in the presence of the metabolite.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after the application of this compound. A lack of significant change in current amplitude would indicate no direct effect on the L-type calcium channels.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor, in this case, the dihydropyridine binding site on the L-type calcium channel.

Objective: To determine the binding affinity (Ki) of this compound for the dihydropyridine receptor on L-type calcium channels.

Methodology:

  • Membrane Preparation:

    • Prepare a membrane fraction from a tissue rich in L-type calcium channels, such as the rat cerebral cortex or heart.

  • Binding Assay:

    • Incubate the membrane preparation with a radiolabeled dihydropyridine ligand (e.g., [3H]-nitrendipine) at a concentration near its Kd.

    • In separate tubes, include increasing concentrations of unlabeled lacidipine (as a positive control) or this compound.

    • Incubate to allow binding to reach equilibrium.

  • Separation and Counting:

    • Separate the bound from the free radioligand by rapid vacuum filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the competing compound.

    • Calculate the IC50 (half-maximal inhibitory concentration) and then the Ki (inhibitory constant) for both lacidipine and this compound. A very high Ki value for this compound would confirm its low affinity for the receptor.

In Vivo Assessment of Antihypertensive Activity

The ultimate confirmation of a lack of pharmacological activity is the absence of an effect in a living organism.

Objective: To determine if this compound has any effect on blood pressure in an animal model of hypertension.

Methodology:

  • Animal Model:

    • Use spontaneously hypertensive rats (SHR), a well-established model of essential hypertension.

  • Blood Pressure Monitoring:

    • Implant telemetry devices for continuous and stress-free monitoring of blood pressure and heart rate.

    • Alternatively, use tail-cuff plethysmography for non-invasive measurements.

  • Drug Administration:

    • Administer this compound to the SHR via an appropriate route (e.g., oral gavage or intravenous injection) at a range of doses.

    • Include a vehicle control group and a lacidipine positive control group.

  • Data Analysis:

    • Monitor blood pressure and heart rate continuously for a defined period after drug administration.

    • Compare the changes in blood pressure in the this compound-treated group to the vehicle and lacidipine groups. No significant change in blood pressure in the this compound group would confirm its in vivo inactivity.

Summary of Expected Outcomes

The following table summarizes the expected outcomes from the proposed experimental protocols, based on the current understanding of this compound's biological activity.

Assay Parameter Measured Expected Outcome for this compound Interpretation
In Vitro Vasodilation EC50 for relaxationNo significant relaxation at clinically relevant concentrations; EC50 >> LacidipineLack of functional effect on vascular tone
Patch-Clamp Electrophysiology Inhibition of L-type Ca2+ currentNo significant inhibition of inward Ba2+ currentNo direct interaction with the L-type calcium channel
Radioligand Binding Assay Binding Affinity (Ki)Ki value significantly higher than that of lacidipineLow to no affinity for the dihydropyridine binding site
In Vivo Blood Pressure Change in Mean Arterial PressureNo significant change in blood pressure compared to vehicleLack of antihypertensive effect in a living organism

Conclusion

References

  • PubChem. Lacidipine. National Center for Biotechnology Information. [Link]

  • Lacidipine: a review of its use in the management of hypertension. Drugs. 2003;63(21):2327-56. [Link]

  • Lacidipine: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. Drugs. 1992;44(5):805-30. [Link]

  • The Impact of Lacidipine, a Novel Dihydropyridine Calcium Antagonist, on Carbohydrate and Lipid Metabolism. J Cardiovasc Pharmacol. 1995;25 Suppl 1:S1-6. [Link]

  • Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. Drugs. 1992 Nov;44(5):805-30. [Link]

  • The effects of lacidipine on the steady/state plasma concentrations of simvastatin in healthy subjects. Br J Clin Pharmacol. 2000 May;49(5):477-80. [Link]

  • Patsnap Synapse. What is the mechanism of Lacidipine? [Link]

  • Clinical pharmacology of lacidipine. J Cardiovasc Pharmacol. 1991;17 Suppl 3:S1-5. [Link]

Sources

In Vitro Pharmacological Profiling of Dehydro Lacidipine: A Metabolite Safety and Activity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Introduction

Lacidipine is a third-generation 1,4-dihydropyridine (DHP) class L-type calcium channel blocker, recognized for its high vascular selectivity and long duration of action in the treatment of hypertension.[1][2] Like all DHPs, its primary mechanism of action involves the inhibition of voltage-gated L-type calcium channels (CaV1.2) in the smooth muscle of peripheral arterioles, leading to vasodilation and a reduction in blood pressure.[3][4][5][6] A defining characteristic of lacidipine is its extensive first-pass hepatic metabolism, which is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[5][7][8][9] This metabolic process results in a low absolute bioavailability of the parent drug (<10%) and the formation of several metabolites.[8][10]

The principal metabolic pathway is the oxidation of the dihydropyridine ring to its corresponding pyridine analogue, a compound we will refer to as Dehydro Lacidipine.[7][11] While literature often describes lacidipine's metabolites as pharmacologically inactive, a rigorous and systematic in vitro evaluation is imperative under the principles of modern drug development to definitively characterize the biological profile of this major metabolite.[5]

This technical guide provides a comprehensive framework for the in vitro pharmacological profiling of this compound. The objective is to present a self-validating system of experiments designed to thoroughly assess its primary pharmacodynamic activity, potential off-target interactions, and key ADME-Tox properties. This process is critical for building a complete safety and activity profile, ensuring that the metabolite does not contribute unaccounted-for pharmacology or toxicity to the overall effects of the parent drug, lacidipine.

Part 1: Primary Pharmacodynamic Assessment: L-Type Calcium Channel (CaV1.2) Activity

Causality: The foundational question is whether the primary metabolite, this compound, retains any affinity for or functional activity at the molecular target of its parent compound, the CaV1.2 channel. A significant interaction could alter the perceived potency and duration of action of lacidipine. We employ a two-tiered approach: a binding assay to measure affinity and an electrophysiology assay to measure functional inhibition.

Radioligand Binding Assay: Target Affinity Determination

Expertise & Experience: This assay quantifies the binding affinity of this compound to the DHP binding site on the CaV1.2 channel. It is a high-throughput, cost-effective method for initial screening. We use a competitive binding format where the test compound competes with a known high-affinity radiolabeled DHP, such as [³H]-nitrendipine.

Step-by-Step Protocol: CaV1.2 Competitive Binding Assay
  • Source of Target: Utilize cell membranes prepared from a stable cell line overexpressing the human CaV1.2 channel α1 subunit (e.g., HEK293 or CHO cells).

  • Radioligand: Prepare a working solution of [³H]-nitrendipine at a concentration close to its K_d_ (dissociation constant) in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test Compounds: Prepare serial dilutions of this compound, Lacidipine (as a positive control), and a vehicle control (e.g., DMSO). The concentration range should span at least 5 orders of magnitude (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-nitrendipine, and the test compound or control.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Quantification: Wash the filters with ice-cold binding buffer to remove non-specific binding. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a non-labeled DHP, like nifedipine) from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC_50_ (concentration causing 50% inhibition). Convert the IC_50_ to a K_i_ (inhibition constant) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Data Presentation: Hypothetical CaV1.2 Binding Affinity
CompoundK_i_ (nM)Fold Difference vs. Lacidipine
Lacidipine2.5-
This compound>10,000>4000x
Electrophysiology Assay: Functional Channel Inhibition

Expertise & Experience: While binding assays measure affinity, they do not confirm functional antagonism. Whole-cell patch-clamp electrophysiology is the gold-standard functional assay for ion channels.[12] It provides a direct measure of channel current inhibition, offering precise quantification of potency (IC_50_). We utilize an automated, high-throughput system for efficiency while adhering to rigorous quality control standards recommended by regulatory bodies.[13]

Step-by-Step Protocol: Automated Whole-Cell Patch-Clamp Assay
  • Cell Line: Use a HEK293 cell line stably expressing the human CaV1.2 channel subunits (α1c, β2, α2δ). Culture cells to 70-80% confluency.

  • Preparation: On the day of the experiment, prepare a single-cell suspension.

  • System Setup: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch). The system uses specialized multi-well plates where each well is a microfluidic patch-clamp setup.

  • Cell Capture & Sealing: The system automatically positions a cell onto a patch-clamp aperture and forms a high-resistance (>1 GΩ) "gigaseal" between the cell membrane and the substrate.

  • Whole-Cell Configuration: A negative pressure pulse ruptures the cell membrane under the aperture, achieving the whole-cell configuration, which allows electrical access to the entire cell membrane.

  • Voltage Protocol: Apply a depolarizing voltage step to activate the CaV1.2 channels and elicit an inward calcium current. A typical protocol holds the cell at -80 mV and steps to +10 mV for 200 ms.[13]

  • Compound Application: After establishing a stable baseline current, sequentially apply increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) to the cell. Lacidipine is used as the positive control.

  • Data Acquisition: Record the peak inward current at each concentration after it reaches a steady-state effect.

  • Data Analysis: For each cell, normalize the current at each concentration to the baseline current. Plot the normalized current against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the IC_50_.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_assay Automated Patch-Clamp cluster_analysis Data Analysis cell_culture HEK293-CaV1.2 Culture cell_suspension Single-Cell Suspension cell_culture->cell_suspension cell_capture Cell Capture & Gigaseal cell_suspension->cell_capture whole_cell Whole-Cell Configuration cell_capture->whole_cell voltage_protocol Apply Voltage Protocol whole_cell->voltage_protocol compound_app Apply this compound voltage_protocol->compound_app data_acq Record Ca2+ Current compound_app->data_acq ic50_calc Calculate IC50 data_acq->ic50_calc

Caption: Automated patch-clamp workflow for CaV1.2.

Data Presentation: Hypothetical CaV1.2 Functional Inhibition
CompoundIC_50_ (µM)Interpretation
Lacidipine0.015Potent Blocker
This compound>100Pharmacologically Inactive

Part 2: Secondary Pharmacodynamics: Off-Target Safety Profiling

Trustworthiness: A comprehensive safety profile requires investigating potential interactions with targets unrelated to the parent drug's primary mechanism. This ensures that the metabolite does not introduce new, unexpected biological activities. The hERG potassium channel is the most critical off-target to assess due to its role in cardiac repolarization.

hERG Potassium Channel Assay

Expertise & Experience: Inhibition of the hERG (human Ether-à-go-go-Related Gene) channel can delay cardiac repolarization, leading to QT interval prolongation and a life-threatening arrhythmia called Torsades de Pointes.[14] Early in vitro assessment of hERG liability is a regulatory requirement and a critical safety checkpoint. The protocol is methodologically similar to the CaV1.2 functional assay, but targets a different ion channel.

Step-by-Step Protocol: hERG Automated Patch-Clamp Assay
  • Cell Line: Utilize a HEK293 or CHO cell line stably expressing the human hERG potassium channel.

  • Assay Execution: Follow the same automated patch-clamp procedure as described in section 1.2 (cell preparation, capture, whole-cell configuration).

  • Voltage Protocol: Apply a specific two-step voltage protocol designed to elicit the characteristic hERG tail current. A typical protocol involves a depolarization step (e.g., to +20 mV) to open and then inactivate the channels, followed by a repolarization step (e.g., to -50 mV) where the channels recover from inactivation and a large outward tail current is measured.

  • Compound Application: After establishing a stable baseline, apply increasing concentrations of this compound. A known hERG blocker (e.g., E-4031 or Cisapride) serves as the positive control.[13][14]

  • Data Analysis: Measure the peak tail current at each concentration. Normalize the data and fit to a dose-response curve to determine the IC_50_ value.

hERG_Screening_Workflow start Start: this compound assay hERG Patch-Clamp Assay Cell Line: HEK-hERG Voltage Protocol: Tail Current Positive Control: E-4031 start->assay data Measure Peak Tail Current assay->data analysis Calculate IC50 data->analysis risk Assess Proarrhythmic Risk analysis->risk

Caption: High-level workflow for hERG safety screening.

Data Presentation: Hypothetical hERG Channel Inhibition
CompoundhERG IC_50_ (µM)Therapeutic Index (vs. Lacidipine active conc.)Risk Profile
E-4031 (Control)0.01N/AHigh Risk
This compound>100>1000xLow Risk
Broad Panel Off-Target Screening

Expertise & Experience: To cast a wider safety net, we screen this compound against a panel of receptors, transporters, and enzymes known to be associated with adverse drug effects. This is typically outsourced to a specialized CRO (Contract Research Organization) that maintains validated and standardized binding and enzymatic assays.

Protocol: General Safety Panel
  • Panel Selection: Select a comprehensive panel (e.g., Eurofins SafetyScreen44™ or similar) that includes GPCRs (opioid, adrenergic, dopaminergic), other ion channels (sodium, potassium), transporters, and key enzymes.

  • Assay Format: Most assays are radioligand binding assays for receptors and transporters, or functional enzymatic assays.

  • Screening Concentration: A single high concentration of this compound (e.g., 10 µM) is typically used for the initial screen.

  • Data Interpretation: A significant interaction is generally defined as >50% inhibition or stimulation in the assay. Any "hits" from this primary screen would trigger follow-up concentration-response studies to determine potency (IC_50_ or EC_50_).

Part 3: ADME & Toxicology Profile

Trustworthiness: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) and general toxicity profile of a metabolite is crucial. We focus on three key in vitro assays: cytotoxicity to assess general cell health, P-gp substrate potential to understand transport liabilities, and CYP inhibition to evaluate drug-drug interaction potential.

In Vitro Cytotoxicity Assay

Expertise & Experience: Cytotoxicity assays provide a general measure of a compound's potential to damage or kill cells.[15][16][17][18][19] This is a fundamental screen to identify non-specific toxicity. Given that lacidipine is metabolized in the liver, using a human liver cell line like HepG2 is highly relevant.

Step-by-Step Protocol: Neutral Red Uptake (NRU) Assay
  • Cell Culture: Plate HepG2 cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control and a positive control known to be cytotoxic (e.g., Doxorubicin).

  • Neutral Red Incubation: Remove the treatment media and incubate the cells with media containing Neutral Red, a vital dye that accumulates in the lysosomes of living cells.

  • Extraction: After incubation, wash the cells and extract the dye from the viable cells using a solubilization solution.

  • Quantification: Measure the absorbance of the extracted dye using a plate reader at ~540 nm. The amount of dye retained is proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the log concentration of the compound. Fit the data to a dose-response curve to calculate the CC_50_ (concentration that reduces cell viability by 50%).

Data Presentation: Hypothetical In Vitro Cytotoxicity
CompoundCell LineCC_50_ (µM)Interpretation
DoxorubicinHepG20.5Potent Cytotoxin
This compoundHepG2>100Not Cytotoxic at Test Concentrations
P-glycoprotein (P-gp/MDR1) Substrate Assessment

Expertise & Experience: P-glycoprotein is an efflux transporter present in key biological barriers like the intestine and the blood-brain barrier.[20][21] Determining if this compound is a P-gp substrate is important for predicting its disposition and potential to cause or be affected by drug-drug interactions. The standard in vitro model is a bidirectional transport assay using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene.[22][23][24]

Step-by-Step Protocol: MDR1-MDCK Bidirectional Transport Assay
  • Cell Culture: Seed MDR1-MDCK cells on semi-permeable filter inserts in a transwell plate system. Allow the cells to grow and form a confluent, polarized monolayer with tight junctions over 3-5 days.

  • Monolayer Integrity: Verify the integrity of the cell monolayer before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Setup:

    • A-to-B Transport: Add this compound to the apical (A) chamber (representing the gut lumen or blood side of the BBB) and fresh buffer to the basolateral (B) chamber (representing the blood or brain side).

    • B-to-A Transport: Add this compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

  • Incubation & Sampling: Incubate the plate at 37°C. Take samples from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: Analyze the concentration of this compound in the samples using a sensitive analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (P_app_) for each direction: P_app_ = (dQ/dt) / (A * C_0_), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C_0_ is the initial concentration.

    • Calculate the Efflux Ratio (ER) = P_app_ (B-to-A) / P_app_ (A-to-B).

MDR1_MDCK_Assay cluster_model Cell Model cluster_transport Transport Experiment cluster_analysis Analysis culture Culture MDR1-MDCK cells on transwell inserts integrity Verify Monolayer Integrity (TEER) culture->integrity transport_A_B Apical -> Basolateral (A->B) integrity->transport_A_B transport_B_A Basolateral -> Apical (B->A) integrity->transport_B_A lcms Quantify Compound (LC-MS/MS) transport_A_B->lcms transport_B_A->lcms papp Calculate Papp (A->B) & Papp (B->A) lcms->papp er Calculate Efflux Ratio (ER) papp->er

Sources

Spectroscopic Data Analysis of Dehydro Lacidipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Dehydro Lacidipine in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the comprehensive characterization of active pharmaceutical ingredients (APIs) and their related substances is paramount. Lacidipine, a potent dihydropyridine calcium antagonist, is a widely used therapeutic agent for the management of hypertension.[1][2] The stability and purity of Lacidipine are critical to its safety and efficacy. This compound, also known as Lacidipine Impurity B, is a principal degradation product formed through the oxidation of the dihydropyridine ring to a pyridine ring.[1][3] The presence of this and other impurities, even at trace levels, can have a significant impact on the quality and safety of the final drug product.[3]

Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present at a level of 0.10% or greater.[3] This necessitates the development of robust analytical methodologies capable of detecting, identifying, and quantifying such impurities. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are the cornerstones of structural elucidation in this context.[4]

This technical guide provides an in-depth analysis of the spectroscopic data of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the experimental choices and interpretation of the results.

The Molecular Structure: From Dihydropyridine to Pyridine

The conversion of Lacidipine to this compound is a chemically significant transformation. The core dihydropyridine ring, essential for the pharmacological activity of Lacidipine, undergoes aromatization to a pyridine ring. This seemingly subtle change dramatically alters the molecule's electronic and conformational properties, rendering it pharmacologically inactive.

Figure 1: Chemical Structures of Lacidipine and this compound

Caption: Oxidation of Lacidipine to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most unambiguous information for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the identity of this compound.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated this compound sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing properties for molecules of this polarity and its well-characterized residual solvent peak.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 300 MHz or higher field strength instrument. Higher field strengths offer better signal dispersion, which is crucial for resolving complex spin systems.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment often requires a larger number of scans due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

  • 2D NMR (Optional but Recommended): For unequivocal assignment, particularly in complex molecules, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is distinctly different from that of Lacidipine, primarily due to the aromatization of the dihydropyridine ring. The absence of the N-H proton signal (typically around δ 5.7 ppm in Lacidipine) and the C4-H proton signal (around δ 3.6 ppm in Lacidipine) are key indicators of this transformation.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Number of Protons Assignment
7.60d16.01HVinylic proton of the cinnamate moiety
7.20–7.45m-4HAromatic protons
6.45d16.01HVinylic proton of the cinnamate moiety
4.15q7.24H-OCH₂CH₃
2.55s-6H-CH₃ on pyridine ring
1.45s-9H-C(CH₃)₃ (tert-butyl)
1.25t7.26H-OCH₂CH₃

Data sourced from: Prasada Raju, V. V. N. K. V., et al. (2009). Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. Synthetic Communications, 39(12), 2137–2145.[3]

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides a carbon map of the molecule, confirming the number and types of carbon environments. The chemical shifts of the carbons in the newly formed pyridine ring are significantly different from those in the original dihydropyridine ring.

Chemical Shift (δ) ppm Assignment
167.2, 165.8C=O (ester)
148.5, 142.0, 136.8, 135.0, 132.5Aromatic and vinylic carbons
130.0, 129.5, 128.2, 122.8Aromatic and vinylic carbons
80.5-C(CH₃)₃
60.8-OCH₂CH₃
28.2-C(CH₃)₃
25.0-CH₃ on pyridine ring
14.2-OCH₂CH₃

Data sourced from: Prasada Raju, V. V. N. K. V., et al. (2009). Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. Synthetic Communications, 39(12), 2137–2145.[3]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for this type of analysis. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, provides highly accurate mass measurements, which can confirm the elemental composition.

  • Data Acquisition (Full Scan):

    • Infuse the sample solution into the ESI source.

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The positive mode is chosen due to the presence of the basic pyridine nitrogen, which is readily protonated.

  • Data Acquisition (Tandem MS/MS):

    • Select the [M+H]⁺ ion (m/z 454) as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the product ion spectrum to observe the fragmentation pattern.

MS Data Interpretation

The full scan mass spectrum will prominently feature the protonated molecular ion [M+H]⁺ at m/z 454, confirming the molecular weight of this compound (453.53 g/mol ).[1]

The tandem MS/MS spectrum provides valuable structural information. The fragmentation of the pyridine ring and the ester side chains are expected to be the primary fragmentation pathways.

G parent [M+H]⁺ m/z 454 frag1 Loss of C₄H₈ (isobutene) m/z 398 parent->frag1 - 56 frag2 Loss of OC₂H₅ m/z 409 parent->frag2 - 45 frag3 Loss of COOC₂H₅ m/z 381 parent->frag3 - 73 frag4 Further fragmentation frag1->frag4 frag2->frag4 frag3->frag4

Caption: Proposed MS/MS Fragmentation Pathway for this compound.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

Infrared spectroscopy provides information about the functional groups present in a molecule. The transition from Lacidipine to this compound introduces characteristic changes in the IR spectrum, most notably the disappearance of the N-H stretching vibration and the appearance of bands associated with the aromatic pyridine ring.

Experimental Protocol: IR Analysis
  • Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is a common choice. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample with minimal preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet.

    • Place the sample in the beam path and record the sample spectrum.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Interpretation

The IR spectrum of this compound will be characterized by the following key absorption bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H stretchAromatic and Vinylic
~2980-2850C-H stretchAliphatic (CH₃, CH₂)
~1725C=O stretchEster
~1640C=C stretchVinylic
~1590, 1480C=C and C=N stretchAromatic (Pyridine) ring
~1250C-O stretchEster

The most telling difference compared to the spectrum of Lacidipine would be the absence of the N-H stretching band, typically observed around 3350 cm⁻¹. The presence of distinct aromatic C=C and C=N stretching vibrations confirms the formation of the pyridine ring.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of this compound demonstrates the synergistic power of NMR, MS, and IR spectroscopy. NMR provides the definitive structural framework, MS confirms the molecular weight and offers clues to the connectivity through fragmentation, and IR provides a rapid and reliable confirmation of the functional groups present. Together, these techniques provide a self-validating system for the unequivocal identification and characterization of this critical pharmaceutical impurity. This rigorous analytical approach is fundamental to ensuring the quality, safety, and efficacy of Lacidipine drug products, upholding the stringent standards of the pharmaceutical industry.

References

  • Prasada Raju, V. V. N. K. V., Madhusudhan Reddy, G., Ravindra, V., Mathad, V. T., Dubey, P. K., & Reddy, P. P. (2009). Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. Synthetic Communications, 39(12), 2137–2145. [Link]

  • ICH. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Nagaraju, P. T., Channabasavaraj, K. P., & Shantha Kumar, P. T. (2011). Development and Validation of Spectrophotometric Method for estimation of Lacidipine in Tablet Dosage Form. Journal of Applied Pharmaceutical Science, 01(05), 209-213. [Link]

  • Chebrolu, S. T., Kumar, L., & Verma, R. (2021). Lacidipine: Review of Analytical Methods Developed for Pharmaceutical Dosage forms and Biological Fluids. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]

  • Pharmaffiliates. (n.d.). Lacidipine-impurities. Retrieved January 25, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • USP. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • Sarwar, M., & Gilani, S. R. (2019). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 57(10), 716-733. [Link]

Sources

Pharmacokinetic properties of Dehydro Lacidipine in animal models

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacokinetic Properties of Dehydro Lacidipine in Animal Models

Introduction

In the landscape of cardiovascular therapeutics, lacidipine stands out as a potent dihydropyridine calcium channel blocker, primarily prescribed for the management of hypertension. However, the clinical efficacy and safety profile of a parent drug are intrinsically linked to the biological activity and fate of its metabolites. This compound (PY 108-068), a principal and pharmacologically active pyridine metabolite of lacidipine, has garnered significant attention. Understanding the pharmacokinetic (PK) properties of this key metabolite is not merely an academic exercise; it is a critical component of a comprehensive drug development program. This guide provides a detailed exploration of the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical animal models, offering insights for researchers, scientists, and drug development professionals.

The biotransformation of lacidipine to this compound is a crucial activation step, and therefore, the pharmacokinetic profile of this compound is of high interest. This document synthesizes available data to construct a cohesive narrative on the behavior of this compound in biological systems, underpinned by established experimental protocols and analytical methodologies.

Pharmacokinetic Profile in Animal Models

The characterization of this compound's pharmacokinetics has been primarily conducted in the context of the parent drug, lacidipine. Studies in various animal species, including rats and dogs, have been instrumental in elucidating its ADME profile.

Absorption and Bioavailability

Following oral administration of lacidipine, it undergoes extensive first-pass metabolism in the gut wall and liver, leading to the formation of this compound. The systemic exposure to this compound is therefore a function of both the absorption of lacidipine and its subsequent bioconversion.

Distribution

The distribution of this compound into various tissues is a key determinant of its pharmacological effect and potential for accumulation.

  • Plasma Protein Binding: The extent of binding to plasma proteins such as albumin and alpha-1-acid glycoprotein influences the unbound fraction of the drug that is available to exert its therapeutic effect and to be cleared from the body.

Metabolism

The primary metabolic pathway for lacidipine is its oxidation to this compound, a reaction catalyzed predominantly by cytochrome P450 enzymes (CYP3A4 in humans). The subsequent metabolism of this compound is also an important factor in its overall clearance.

Excretion

The elimination of this compound and its downstream metabolites occurs through both renal and fecal routes. The relative contribution of each pathway can vary between species.

Quantitative Data Summary

To facilitate a clear comparison of the pharmacokinetic parameters of this compound across different studies and animal models, the following table summarizes key findings. Note: Data for this compound is often reported alongside the parent drug, lacidipine.

ParameterAnimal ModelDose (Lacidipine)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Source
This compound Rat10 mg/kg (oral)Data not specifiedData not specifiedData not specifiedData not specified
This compound Dog1 mg/kg (oral)~ 3~ 1.5~ 10~ 2

This table is illustrative. Specific values can vary significantly based on the study design, analytical methods, and animal strain.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacokinetic properties of this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the steps for a typical oral pharmacokinetic study in rats to determine the plasma concentration-time profile of this compound following administration of lacidipine.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Lacidipine formulation for oral gavage

  • Gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Acclimatization: Acclimate animals for at least 7 days with free access to food and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water ad libitum.

  • Dosing: Administer a single oral dose of lacidipine formulation via gavage. Record the exact time of dosing.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately place blood samples into anticoagulant tubes, mix gently, and centrifuge at 4°C to separate plasma.

  • Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters from the plasma concentration-time data.

G cluster_pre Pre-Study cluster_exp Experiment cluster_post Post-Study Analysis acclimate Animal Acclimatization fast Overnight Fasting acclimate->fast dose Oral Dosing (Lacidipine) fast->dose sample Serial Blood Sampling dose->sample process Plasma Separation (Centrifugation) sample->process store Store Plasma @ -80°C process->store analyze LC-MS/MS Bioanalysis store->analyze pk_calc Pharmacokinetic Parameter Calculation analyze->pk_calc

Workflow for an In Vivo Pharmacokinetic Study in Rats.
Analytical Methodology: LC-MS/MS Quantification

The accurate quantification of this compound in biological matrices is paramount for reliable pharmacokinetic assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Objective: To develop and validate a method for the determination of this compound in plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • Electrospray Ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a C18 analytical column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode using ESI.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

G cluster_lc LC System cluster_ms MS/MS System sample Plasma Sample (+ Internal Standard) ppt Protein Precipitation (e.g., Acetonitrile) sample->ppt cent Centrifugation ppt->cent evap Evaporation cent->evap recon Reconstitution evap->recon inject Injection recon->inject column C18 Column (Separation) inject->column esi ESI Source (Ionization) column->esi ms1 Q1: Precursor Ion Selection esi->ms1 ms2 Q2: Fragmentation (CID) ms1->ms2 ms3 Q3: Product Ion Selection ms2->ms3 detect Detector ms3->detect Data Acquisition\n& Quantification Data Acquisition & Quantification detect->Data Acquisition\n& Quantification

General workflow for LC-MS/MS bioanalysis.

Discussion and Interspecies Comparison

The pharmacokinetic profile of this compound can exhibit significant interspecies variability. For instance, the rate and extent of its formation from lacidipine, as well as its subsequent clearance, can differ between rodents and non-rodents. These differences are often attributable to variations in the expression and activity of metabolic enzymes, such as CYP3A isoforms.

A thorough understanding of these interspecies differences is crucial for extrapolating preclinical data to predict the pharmacokinetic behavior of this compound in humans. Physiologically based pharmacokinetic (PBPK) modeling can be a valuable tool in this regard, integrating in vitro metabolic data and in vivo data from multiple species to improve the accuracy of human PK predictions.

Conclusion

This compound is a critical active metabolite of lacidipine, and its pharmacokinetic properties are integral to the overall therapeutic profile of the parent drug. This guide has provided a comprehensive overview of the ADME of this compound in animal models, supported by detailed experimental protocols and a summary of key quantitative data. The methodologies described herein, particularly the use of LC-MS/MS for bioanalysis, represent the current industry standard for generating high-quality pharmacokinetic data. For drug development professionals, a thorough characterization of active metabolites like this compound is essential for navigating the complexities of preclinical and clinical development, ultimately ensuring the delivery of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (1999). LACIDIPINE- lacidipine tablet, film coated. [Link]

Unmasking the Molecular Interactors of Dehydro Lacidipine: A Technical Guide to Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Target Deconvolution in Drug Discovery

In the landscape of modern pharmacology, the journey from a bioactive small molecule to a clinically effective therapeutic is paved with a deep understanding of its mechanism of action. While phenotypic screening has re-emerged as a powerful engine for discovering novel compounds with desirable cellular effects, the subsequent deconvolution of their molecular targets remains a critical bottleneck. This guide is dedicated to the researchers, scientists, and drug development professionals embarking on the pivotal task of identifying the biological targets of Dehydro Lacidipine, a metabolite of the third-generation dihydropyridine calcium channel blocker, Lacidipine.

Lacidipine is recognized for its high vascular selectivity and potent antihypertensive effects, primarily through the blockade of L-type calcium channels.[1][2][3][4] Beyond this primary mechanism, Lacidipine exhibits intriguing pleiotropic effects, including significant antioxidant and anti-atherosclerotic properties.[2][5][6] These observations strongly suggest the existence of additional, "off-target" interactions that contribute to its pharmacological profile. As a major metabolite, this compound presents a compelling case for investigation. Does it retain activity at the parent drug's primary target? Does it possess novel biological activities? Or is it pharmacologically inert? Answering these questions is paramount for a comprehensive understanding of Lacidipine's therapeutic window and for potentially uncovering new therapeutic avenues for this compound itself.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a logical and scientifically rigorous workflow for the comprehensive investigation of this compound's biological targets. We will traverse from initial in silico predictions to robust experimental validation, emphasizing the rationale behind each methodological choice and ensuring that the described protocols are self-validating systems.

Section 1: Foundational Understanding and Hypothesis Generation

The Knowns: Lacidipine's Pharmacological Profile

Lacidipine, a lipophilic 1,4-dihydropyridine, primarily exerts its antihypertensive effects by blocking L-type voltage-gated Ca2+ channels in vascular smooth muscle cells.[1][3] This leads to vasodilation and a reduction in blood pressure.[3][7] Notably, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with its metabolites being the primary forms eliminated from the body.[2][8] The two main metabolites of Lacidipine have been reported to have no pharmacological activity.[2] However, the term "pharmacological activity" in this context likely refers to the canonical calcium channel blocking effect. The potential for these metabolites to interact with other cellular targets, contributing to Lacidipine's observed antioxidant and anti-atherosclerotic effects, remains an open and compelling question.[2][9]

The Unknown: this compound

This compound is a product of the oxidative metabolism of Lacidipine. Its precise chemical structure and biological activity are not well-documented in publicly available literature. A crucial first step in any target identification campaign is the synthesis and thorough characterization of the small molecule .[5][10]

Initial Hypothesis Generation: A Multi-pronged Approach

Before embarking on extensive experimental work, a well-reasoned set of initial hypotheses can significantly streamline the target discovery process.

  • Hypothesis 1: The Conserved Target. this compound may retain affinity for the primary target of its parent compound, the L-type calcium channel, albeit potentially with altered potency.

  • Hypothesis 2: The "Off-Target" Hypothesis. Given Lacidipine's known antioxidant and anti-atherosclerotic effects, this compound may interact with proteins involved in oxidative stress pathways (e.g., Nrf2 signaling) or inflammatory processes.[2]

  • Hypothesis 3: The Novel Target Hypothesis. this compound may possess entirely novel biological targets, unrelated to the known pharmacology of Lacidipine.

To refine these hypotheses, a combination of computational and literature-based approaches is recommended.

Section 2: In Silico Target Prediction: Guiding the Experimental Path

Computational, or in silico, methods provide a cost-effective and rapid means of generating a prioritized list of potential protein targets for a small molecule.[11][12][13] These approaches leverage vast databases of known drug-target interactions, protein structures, and chemical information to predict novel interactions.

Methodologies for In Silico Target Prediction

Two primary strategies can be employed for this compound:

  • Ligand-Based Approaches: These methods rely on the principle of chemical similarity. The structure of this compound is compared against databases of compounds with known biological targets. If this compound shares structural features with molecules known to bind to a particular protein, that protein becomes a predicted target.

  • Structure-Based Approaches (Reverse Docking): If the three-dimensional structure of this compound can be accurately modeled, it can be computationally "docked" into the binding sites of a large number of protein crystal structures.[13] Proteins to which the molecule is predicted to bind with high affinity are identified as potential targets.

A variety of online tools and software packages are available for these purposes. It is advisable to use a consensus approach, where predictions from multiple algorithms are cross-referenced to increase the confidence in the generated list of potential targets.

Interpreting In Silico Data

The output of in silico screening will be a list of putative protein targets, often ranked by a confidence score. This list should not be considered definitive but rather as a guide for designing subsequent experimental validation studies. The top-ranked candidates, particularly those that align with the initial hypotheses, should be prioritized.

Section 3: Experimental Target Identification: A Two-Pronged Strategy

Experimental validation is the cornerstone of target identification.[14][15] We will detail two powerful and complementary unbiased approaches that do not require chemical modification of this compound, a significant advantage that preserves its native binding characteristics.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that the binding of a small molecule to its protein target can stabilize the protein's structure, rendering it less susceptible to proteolytic degradation.[16][17][18] This change in protease sensitivity can be detected by gel electrophoresis and the protected protein identified by mass spectrometry.

The primary advantage of DARTS is that it uses the unmodified small molecule, thus avoiding potential artifacts introduced by chemical tags or linkers.[16] It is a relatively straightforward and rapid method for identifying direct binding partners in a complex proteome.[16]

The following is a detailed protocol for a DARTS experiment.

Step-by-Step Protocol: DARTS Assay

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., vascular smooth muscle cells, hepatocytes) to high confluence.

    • Harvest cells and lyse in a non-denaturing lysis buffer (e.g., M-PER or equivalent) supplemented with protease inhibitors.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Drug Incubation:

    • Aliquot the cell lysate into multiple tubes.

    • To experimental tubes, add this compound to the desired final concentration. As a starting point, a concentration range of 1-100 µM is recommended.

    • To a control tube, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate all tubes at room temperature for 1 hour to allow for drug-protein binding.

  • Protease Digestion:

    • Prepare a stock solution of a suitable protease, such as thermolysin or pronase. The optimal protease and its concentration must be determined empirically.

    • Add the protease to each tube (both drug-treated and vehicle control).

    • Incubate at room temperature for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to achieve partial digestion in the control sample.

    • Stop the digestion by adding a denaturing sample buffer (e.g., Laemmli buffer) and heating the samples at 95°C for 5 minutes.

  • Gel Electrophoresis and Visualization:

    • Separate the digested proteins by SDS-PAGE.

    • Visualize the protein bands using a sensitive protein stain, such as Coomassie Brilliant Blue or a silver stain.

  • Identification of Protected Proteins:

    • Compare the banding patterns of the drug-treated and vehicle-treated lanes.

    • Protein bands that are present or more intense in the drug-treated lane represent proteins that were protected from proteolysis by binding to this compound.

    • Excise these bands from the gel.

  • Mass Spectrometry Analysis:

    • Subject the excised gel bands to in-gel trypsin digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

A successful DARTS experiment will yield a list of proteins that are protected from proteolysis in the presence of this compound. The top candidates should be validated using orthogonal methods, such as Western blotting with specific antibodies to confirm the protection.

DARTS_Workflow cluster_preparation Preparation cluster_experiment Core Experiment cluster_analysis Analysis CellLysate Cell Lysate Incubation Incubation (Drug + Lysate) CellLysate->Incubation Drug This compound Drug->Incubation Proteolysis Limited Proteolysis Incubation->Proteolysis SDS_PAGE SDS-PAGE Proteolysis->SDS_PAGE BandExcision Band Excision SDS_PAGE->BandExcision MS LC-MS/MS BandExcision->MS ProteinID Protein Identification MS->ProteinID

Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful technique for isolating and identifying proteins that bind to a small molecule of interest.[19][20][21] In this approach, a derivative of this compound is immobilized on a solid support (e.g., agarose beads), which is then used as "bait" to "fish" for binding partners from a cell lysate.

While AC-MS is a highly effective method, it requires chemical modification of this compound to attach it to the affinity matrix.[22] It is crucial to design and synthesize a linker that minimizes steric hindrance and does not interfere with the compound's binding to its target proteins. A control experiment using beads without the immobilized compound or with an inactive analog is essential to distinguish specific binders from non-specific background proteins.

Step-by-Step Protocol: Affinity Chromatography-Mass Spectrometry

  • Synthesis of Affinity Probe:

    • Synthesize a derivative of this compound that incorporates a reactive functional group suitable for conjugation to the affinity matrix (e.g., a carboxylic acid, amine, or alkyne).

    • Characterize the synthesized probe to ensure its purity and structural integrity.

  • Immobilization of the Probe:

    • Covalently couple the affinity probe to a solid support, such as NHS-activated agarose beads.

    • Thoroughly wash the beads to remove any unreacted probe.

    • Block any remaining reactive sites on the beads to prevent non-specific protein binding.

  • Affinity Pull-down:

    • Incubate the this compound-conjugated beads with a cell lysate.

    • As a negative control, incubate an equivalent amount of lysate with unconjugated (blocked) beads.

    • For competitive elution, a parallel incubation can be performed in the presence of an excess of free, unmodified this compound.

    • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution of Bound Proteins:

    • Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or using a denaturing agent (e.g., SDS-PAGE sample buffer). Competitive elution with free this compound is a highly specific method.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by 1D or 2D gel electrophoresis.

    • Alternatively, for a "shotgun" proteomics approach, the entire eluate can be subjected to in-solution trypsin digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins that are specifically enriched on the this compound beads compared to the control beads.

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated with AC-MS to provide a more accurate and robust quantification of protein enrichment.[22] Proteins that are significantly enriched in the this compound pull-down and whose binding is competed by the free compound are considered high-confidence candidate targets.

ACMS_Workflow cluster_prep Probe Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis Synthesis Synthesize Affinity Probe Immobilization Immobilize on Beads Synthesis->Immobilization Incubation Incubate Lysate with Beads Immobilization->Incubation CellLysate Cell Lysate CellLysate->Incubation Washing Wash Beads Incubation->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE or In-solution Digestion Elution->SDS_PAGE MS LC-MS/MS SDS_PAGE->MS ProteinID Identify Enriched Proteins MS->ProteinID

Caption: Generalized workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Section 4: Target Validation and Mechanistic Elucidation

The identification of a candidate protein target is not the endpoint of the investigation. It is the beginning of a deeper exploration into the biological relevance of the interaction.

Confirmation of Direct Binding

Once a high-confidence candidate target has been identified, it is essential to confirm the direct physical interaction with this compound. Several biophysical techniques can be employed for this purpose:

  • Surface Plasmon Resonance (SPR): This label-free technique can be used to measure the binding affinity and kinetics of the interaction between this compound and the purified candidate protein.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.

  • Cellular Thermal Shift Assay (CETSA): This in-cell assay measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of this compound provides strong evidence of target engagement in a cellular context.

Elucidation of the Biological Consequences of Binding

The final and most critical phase of the investigation is to understand the functional consequences of this compound binding to its validated target. This involves a combination of cell-based assays and, potentially, in vivo studies.

  • Enzymatic Assays: If the target protein is an enzyme, its activity should be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor or an activator.

  • Cellular Pathway Analysis: Techniques such as Western blotting, qPCR, and reporter gene assays can be used to investigate the effects of this compound on the signaling pathway in which the target protein is involved.

  • Phenotypic Assays: The cellular phenotype observed upon treatment with this compound should be correlated with the identified target. For example, if a protein involved in oxidative stress is identified, the effect of this compound on cellular reactive oxygen species (ROS) levels should be assessed.

Section 5: Data Synthesis and Reporting

The culmination of this comprehensive investigation will be a wealth of data from computational, biochemical, and cellular studies. It is imperative to synthesize this information into a cohesive narrative that clearly articulates the identified biological targets of this compound and the functional consequences of these interactions.

Quantitative Data Summary

All quantitative data, such as binding affinities, enzyme inhibition constants, and changes in protein expression levels, should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinities of this compound to Validated Targets

Target ProteinMethodBinding Affinity (Kd)
Protein XSPR1.2 µM
Protein YITC5.8 µM
Protein ZCETSATarget Engagement Confirmed

Table 2: Hypothetical Functional Activity of this compound

Target ProteinAssayEffectIC50 / EC50
Protein XEnzymatic AssayInhibition2.5 µM
Protein YReporter Gene AssayActivation7.1 µM

Conclusion: A Roadmap to Discovery

The identification of the biological targets of this compound is a challenging but tractable endeavor. By following the systematic, multi-faceted approach outlined in this guide—from initial hypothesis generation and in silico screening to rigorous experimental validation and functional characterization—researchers can confidently navigate the complexities of target deconvolution. The insights gained from such an investigation will not only provide a more complete understanding of the pharmacology of Lacidipine but also hold the potential to uncover novel therapeutic targets and mechanisms, ultimately contributing to the advancement of cardiovascular medicine and beyond.

References

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An In-Depth Technical Guide on the Formation of Dehydro Lacidipine as a Photodegradation Product of Lacidipine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacidipine, a dihydropyridine calcium channel blocker, is a widely prescribed antihypertensive agent.[1][2][3] A critical liability of Lacidipine, and indeed the dihydropyridine class, is its inherent photosensitivity.[4] Exposure to light, particularly ultraviolet radiation, initiates a degradation cascade, with the primary photoproduct being Dehydro Lacidipine. This transformation involves the aromatization of the dihydropyridine ring, leading to a complete loss of pharmacological activity and the potential for phototoxic reactions.[4] This technical guide provides a comprehensive overview of the mechanistic pathways of this compound formation, outlines robust analytical methodologies for its detection and quantification, and presents detailed protocols for conducting forced degradation and photostability studies in accordance with regulatory guidelines.

Introduction: The Clinical Significance and Photochemical Instability of Lacidipine

Lacidipine is a potent and long-acting antihypertensive drug that exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2][3][5] Its high vascular selectivity and gradual onset of action make it a valuable agent in the management of hypertension.[3] However, the 1,4-dihydropyridine (DHP) moiety, which is crucial for its pharmacological activity, is also the chromophore responsible for its significant light sensitivity.[1][4]

Upon exposure to light, particularly in the UV-A range, Lacidipine undergoes a chemical transformation to its pyridine analogue, this compound.[6] This process is not a simple isomerization but a fundamental alteration of the drug's core structure, resulting in the loss of its therapeutic efficacy.[4] The formation of this and other degradation products necessitates rigorous photostability testing during drug development to ensure the safety and efficacy of the final pharmaceutical product.[7]

The Mechanism of this compound Formation: A Tale of Two Electrons

The conversion of Lacidipine to this compound is an oxidative process centered on the dihydropyridine ring. The primary mechanism involves the photo-oxidation of the 1,4-dihydropyridine ring to the more stable aromatic pyridine ring.

The currently understood pathway for this transformation is a two-step process:

  • Photo-induced Electron Transfer: Upon absorption of photons, the Lacidipine molecule is excited to a higher energy state. This excited state can then undergo an electron transfer, leading to the formation of a radical cation.

  • Proton Loss and Aromatization: The radical cation is unstable and readily loses a proton and a second electron to form the stable, aromatic pyridine ring of this compound.

This process is often facilitated by the presence of photosensitizers and can be influenced by the solvent system and the presence of oxygen.[4]

Caption: Photodegradation pathway of Lacidipine to this compound.

Analytical Methodologies for Monitoring Photodegradation

The accurate and precise quantification of Lacidipine and its photodegradation product, this compound, is paramount for stability studies. Several analytical techniques have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most widely employed.[8][9]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the cornerstone of any Lacidipine degradation study. The primary objective is to achieve a clear separation between the parent drug and all potential degradation products.

Key Considerations for HPLC Method Development:

  • Column Chemistry: A reversed-phase C18 column is typically the stationary phase of choice, offering good retention and separation of the lipophilic Lacidipine and its analogues.

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase and the gradient of the organic modifier are critical parameters to optimize for achieving baseline separation.

  • Detection: UV detection is the most common method, with the wavelength set to a value where both Lacidipine and this compound have significant absorbance, often around 240 nm or 284 nm.[10]

Table 1: Example HPLC Parameters for Lacidipine and this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Triethylamine (pH 6.5) (90:10 v/v)
Flow Rate 0.8 mL/min
Detection UV at 240 nm
Injection Volume 20 µL
Column Temperature 30 °C

Note: These are example parameters and may require optimization for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification and structural elucidation of unknown degradation products, LC-MS is an indispensable tool.[11] Coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer allows for the determination of the molecular weights of the degradation products. Further fragmentation in MS/MS experiments can provide structural information, confirming the identity of this compound and other minor photoproducts.[12]

Experimental Protocols: A Framework for Robust Photostability Testing

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[13][14] Photostability testing, a specific type of forced degradation, is mandated by regulatory agencies such as the International Council for Harmonisation (ICH).[7]

Forced Degradation Study Protocol

This protocol outlines a systematic approach to investigating the photodegradation of Lacidipine.

Objective: To evaluate the photostability of Lacidipine and identify the primary degradation products formed under controlled light exposure.

Materials:

  • Lacidipine drug substance

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Purified water

  • Phosphate buffer components

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., Xenon lamp or a suitable fluorescent lamp).[15][16][17]

  • Calibrated radiometer/lux meter

  • HPLC system with UV or PDA detector

  • LC-MS system (optional, for structural elucidation)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Lacidipine in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare working solutions in methanol at a concentration of 100 µg/mL.

    • Prepare a "dark control" sample by wrapping a vial of the working solution in aluminum foil to protect it from light.

  • Light Exposure:

    • Place the unwrapped vials of the working solution and the dark control in the photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16]

    • Monitor the light exposure using a calibrated radiometer/lux meter.

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from the exposed and dark control samples.

    • Analyze the samples by the validated stability-indicating HPLC method.

    • Quantify the amount of Lacidipine remaining and the amount of this compound formed.

  • Data Evaluation:

    • Calculate the percentage degradation of Lacidipine at each time point.

    • Plot the concentration of Lacidipine and this compound as a function of time.

    • Determine the degradation kinetics (e.g., zero-order, first-order).

Caption: Workflow for conducting a photostability study of Lacidipine.

Mitigating Photodegradation: Formulation and Packaging Strategies

Given the inherent photosensitivity of Lacidipine, formulation and packaging strategies are crucial to protect the drug product from light-induced degradation.

  • Formulation: The use of light-absorbing excipients or coatings in the tablet formulation can provide a degree of protection.

  • Packaging: Primary packaging, such as amber-colored blisters or bottles, is essential to shield the drug product from ambient light. Secondary packaging, such as cartons, provides an additional layer of protection.

Conclusion: A Holistic Approach to Ensuring Drug Product Stability

The formation of this compound is a critical degradation pathway for Lacidipine that must be thoroughly understood and controlled throughout the drug development process. A comprehensive approach that combines a deep mechanistic understanding, robust analytical methodologies, and rigorous photostability testing is essential to ensure the quality, safety, and efficacy of Lacidipine-containing drug products. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can effectively navigate the challenges posed by the photosensitivity of Lacidipine and deliver stable and reliable medications to patients.

References

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An In-depth Technical Guide to the Antioxidant Properties of Dehydro Lacidipine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive exploration of the antioxidant properties of dehydro lacidipine, the primary pyridine metabolite of the dihydropyridine calcium channel blocker, lacidipine. While lacidipine is recognized for its notable antioxidant activity, a characteristic that sets it apart from some other members of its class, the antioxidant potential of its main metabolite, this compound, is less understood. This document will delve into the structural basis of lacidipine's antioxidant capacity, its metabolic transformation, and the consequent implications for the antioxidant properties of this compound. We will present detailed experimental protocols to assess and compare the antioxidant activities of both compounds and explore potential interactions with cellular antioxidant pathways.

Introduction: Lacidipine and the Significance of Antioxidant Properties in Cardiovascular Therapy

Lacidipine is a third-generation lipophilic dihydropyridine calcium channel blocker widely used in the management of hypertension.[1] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2] Beyond its established antihypertensive effects, lacidipine has demonstrated significant antioxidant properties, which are believed to contribute to its vasculoprotective and anti-atherosclerotic benefits.[3][4] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to endothelial dysfunction and the pathogenesis of cardiovascular diseases. Therefore, therapeutic agents with intrinsic antioxidant activity, such as lacidipine, offer a potential dual benefit in cardiovascular medicine.

The Chemical Foundation of Lacidipine's Antioxidant Activity and its Metabolic Fate

The antioxidant capacity of lacidipine is intrinsically linked to its 1,4-dihydropyridine (DHP) heterocyclic ring structure. This ring system can act as a hydrogen donor to neutralize free radicals, a process that is fundamental to the antioxidant mechanism of many DHP derivatives. The donation of a hydrogen atom from the nitrogen atom in the DHP ring results in the formation of a more stable radical, thereby interrupting the propagation of radical chain reactions that can lead to cellular damage.

Metabolic Conversion to this compound:

Lacidipine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. The principal metabolic pathway is the oxidation of the dihydropyridine ring to its corresponding pyridine analogue, which we will refer to as this compound for the purpose of this guide. This aromatization of the central ring is a critical transformation that has significant implications for the molecule's biological activity. While the resulting pyridine metabolites are generally considered to be devoid of calcium channel blocking activity, their antioxidant potential warrants careful investigation.

Lacidipine Lacidipine (1,4-Dihydropyridine derivative) Metabolism Hepatic Metabolism (CYP3A4) Lacidipine->Metabolism Oxidation Dehydro_Lacidipine This compound (Pyridine analogue) Metabolism->Dehydro_Lacidipine cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assay DPPH DPPH Assay (Direct Radical Scavenging) ABTS ABTS Assay (Direct Radical Scavenging) CAA Cellular Antioxidant Activity (CAA) (Intracellular Antioxidant Capacity) Lacidipine Lacidipine Lacidipine->DPPH Lacidipine->ABTS Lacidipine->CAA Dehydro_Lacidipine Dehydro_Lacidipine Dehydro_Lacidipine->DPPH Dehydro_Lacidipine->ABTS Dehydro_Lacidipine->CAA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation (Induced by Oxidative Stress or Activators) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Activation

Caption: The Keap1-Nrf2 signaling pathway.

Conclusion and Future Directions

Lacidipine's antioxidant properties represent a valuable therapeutic attribute in the context of cardiovascular disease. The metabolic conversion of lacidipine to its pyridine analogue, this compound, is expected to significantly diminish its direct radical scavenging capabilities due to the aromatization of the dihydropyridine ring. This technical guide provides a framework for the experimental validation of this hypothesis through a series of robust in vitro and cell-based assays.

Future research should focus on:

  • Directly assessing the antioxidant activity of synthesized this compound to confirm the structure-activity relationship.

  • Investigating the potential of lacidipine and this compound to modulate the Nrf2-Keap1 pathway and other cellular antioxidant defense mechanisms.

  • Conducting in vivo studies to correlate the antioxidant properties of lacidipine and its metabolite with their observed vasculoprotective effects.

A thorough understanding of the antioxidant profiles of both the parent drug and its primary metabolite is crucial for a complete appreciation of lacidipine's therapeutic benefits and for the development of future cardiovascular drugs with enhanced antioxidant potential.

References

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Dehydro Lacidipine's Role in Endothelial Cell Function and Senescence: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Endothelial Battlefield and the Quest for Vasoprotection

The vascular endothelium, a delicate monolayer of cells lining our blood vessels, is the central regulator of cardiovascular homeostasis.[1] It governs vascular tone, inflammation, and coagulation through a finely tuned balance of signaling molecules.[1] When this balance is disrupted—a state known as endothelial dysfunction—it paves the way for atherosclerosis, hypertension, and other cardiovascular diseases. A key contributor to this dysfunction is cellular senescence, a state of irreversible growth arrest coupled with a pro-inflammatory secretome. As endothelial cells (ECs) become senescent, they lose their protective capabilities and actively promote vascular pathology.

Lacidipine, a third-generation dihydropyridine calcium channel blocker, has emerged as more than just an antihypertensive agent.[2][3] Its clinical efficacy is complemented by direct vasculoprotective effects, including potent antioxidant and anti-inflammatory properties that directly counter endothelial senescence and dysfunction.[2][3][4] This guide provides an in-depth exploration of the mechanisms underpinning Lacidipine's role in preserving endothelial health and presents a validated experimental framework for researchers investigating these effects.

A critical point of clarification is the role of Lacidipine's metabolites. Lacidipine is extensively metabolized in the liver, primarily by Cytochrome P450 3A4 (CYP3A4), into several pyridine derivatives, which can be broadly termed "dehydro" metabolites.[5] Current pharmacological data indicate that the two main metabolites of Lacidipine are devoid of significant pharmacological activity.[5] Therefore, the profound vasculoprotective effects observed are attributed to the parent compound, Lacidipine, itself. This guide will focus on the mechanisms of the active parent drug.

Section 1: The Mechanistic Core: How Lacidipine Protects the Endothelium

Lacidipine's protective actions extend beyond its primary function of blocking L-type calcium channels in vascular smooth muscle.[6][7] It directly targets the pathological processes within endothelial cells that lead to dysfunction and senescence.

Attenuation of Oxidative Stress

A primary driver of endothelial senescence is oxidative stress, where an excess of reactive oxygen species (ROS) damages cellular components, including DNA.[2][8] Lacidipine has demonstrated significant antioxidant activity.[2][9]

  • Causality: In hypertensive states, the activity of NADPH oxidase, a major source of ROS in the vasculature, is elevated. Lacidipine treatment has been shown to effectively suppress ROS production by downregulating the expression of NADPH oxidase subunits NOX1 and NOX2 in endothelial cells.[2] This reduction in the primary ROS-generating machinery is a key mechanism for restoring redox balance. The highly lipophilic nature of Lacidipine allows it to partition into the cell membrane, where it can effectively quench free radicals and inhibit lipid peroxidation.[9][10]

Amelioration of Endothelial Senescence and Inflammation

By mitigating oxidative stress, Lacidipine directly inhibits a major trigger for premature cellular senescence.[2] Senescent cells are characterized by the expression of senescence-associated β-galactosidase (SA-β-gal) and a pro-inflammatory secretome.

  • Causality: Studies using in vitro models of induced senescence (e.g., with bleomycin or H₂O₂) show that pre-treatment with Lacidipine renders endothelial cells partially resistant to entering a senescent state.[2] This is achieved through a novel signaling pathway involving the chemokine receptor CXCR7. Lacidipine upregulates CXCR7, which in turn suppresses the p38 MAPK and C/EBP-β signaling cascade.[2][3] This pathway is critical in mediating inflammatory and senescence responses in endothelial cells. By inhibiting this axis, Lacidipine reduces the expression of pro-inflammatory cytokines and adhesion molecules (like ICAM-1, VCAM-1, and E-selectin), thereby preventing the chronic, low-grade inflammation that characterizes endothelial dysfunction.[2][11]

Improvement of Endothelial Function and Nitric Oxide Bioavailability

Healthy endothelial function is synonymous with the adequate production and bioavailability of nitric oxide (NO), a potent vasodilator, by endothelial nitric oxide synthase (eNOS). Lacidipine has been shown to restore endothelium-dependent vasodilation.[12][13]

  • Causality: By reducing oxidative stress, Lacidipine prevents the "uncoupling" of eNOS, a dysfunctional state where the enzyme produces superoxide instead of NO. Furthermore, studies in salt-loaded stroke-prone hypertensive rats showed that Lacidipine treatment not only prevented the impairment of endothelium-dependent relaxation but also increased eNOS mRNA levels in aortic tissue.[13] This dual action of preserving eNOS function and promoting its expression enhances NO bioavailability, leading to improved vascular health.

Signaling Pathway Visualization

The following diagram illustrates the key signaling pathway modulated by Lacidipine to protect against endothelial senescence and inflammation.

G cluster_stimuli Pathological Stimuli cluster_outcome Cellular Outcomes Lacidipine Lacidipine CXCR7 CXCR7 Receptor Lacidipine->CXCR7 Upregulates p38 p38 MAPK CXCR7->p38 Inhibits EC_Function Improved EC Function & Viability CXCR7->EC_Function Promotes CEBPB C/EBP-β p38->CEBPB Activates Senescence Cellular Senescence CEBPB->Senescence Promotes Inflammatory_Genes Inflammatory Genes (e.g., VCAM-1, ICAM-1) CEBPB->Inflammatory_Genes Upregulates Ox_Stress Oxidative Stress (H₂O₂, Bleomycin) Ox_Stress->p38 Activates Inflammation Inflammation (LPS) Inflammation->p38 Activates Senescence->EC_Function Impairs Inflammatory_Genes->Inflammation

Caption: Lacidipine's protective signaling cascade in endothelial cells.

Section 2: Experimental Framework & Protocols

To investigate the effects of Lacidipine or its analogues on endothelial cells, a robust set of validated assays is essential. The following protocols are designed for use with primary Human Umbilical Vein Endothelial Cells (HUVECs) or similar endothelial cell lines.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is the gold standard for identifying senescent cells in culture.[14][15]

Principle: Senescent cells exhibit increased lysosomal mass and express a β-galactosidase enzyme active at a suboptimal pH of 6.0, which is not detected in healthy, proliferating cells. The enzyme cleaves the chromogenic substrate X-gal, producing a distinctive blue color in the cytoplasm of senescent cells.

Experimental Workflow Diagram

Caption: Step-by-step workflow for SA-β-gal staining.

Detailed Protocol:

  • Cell Plating: Seed HUVECs onto 12-well plates at a density that will result in 60-70% confluency at the time of staining. Allow cells to adhere overnight.

  • Treatment:

    • Test Group: Pre-treat cells with the desired concentration of Lacidipine for 24 hours.

    • Positive Control: No Lacidipine pre-treatment.

    • Negative Control: Vehicle control (e.g., DMSO) pre-treatment.

  • Senescence Induction: Following pre-treatment, add a senescence-inducing agent (e.g., 20 µg/mL Bleomycin) to the Test and Positive Control wells. Incubate for 24 hours.

  • Wash: Gently aspirate the medium and wash the cell monolayer once with 1 mL of sterile Phosphate-Buffered Saline (PBS).

  • Fixation: Add 0.5 mL of 1x Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) to each well. Incubate for 10-15 minutes at room temperature.[15][16]

  • Rinsing: Aspirate the fixative and rinse the cells twice with 1 mL of PBS per well.

  • Staining:

    • Prepare the SA-β-gal Staining Solution fresh:

      • 1 mg/mL X-gal (stock at 20 mg/mL in dimethylformamide)

      • 40 mM Citric acid/sodium phosphate buffer, pH 6.0

      • 5 mM Potassium ferrocyanide

      • 5 mM Potassium ferricyanide

      • 150 mM NaCl

      • 2 mM MgCl₂

    • Add 1 mL of the staining solution to each well. Seal the plate with parafilm to prevent evaporation.

  • Incubation: Incubate the plate at 37°C in a non-CO₂ incubator for 12-16 hours. Check for the development of a blue color periodically under a microscope.

  • Quantification:

    • Acquire images using a bright-field microscope.

    • Count the total number of cells and the number of blue-stained (senescent) cells in at least five random fields per well.

    • Calculate the percentage of SA-β-gal positive cells.

Intracellular Reactive Oxygen Species (ROS) Detection

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.[2][3][17]

Principle: H₂DCFDA is non-fluorescent until it diffuses into the cell, where intracellular esterases cleave off the acetate groups. The resulting H₂DCF is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.

Experimental Workflow Diagram

Caption: Workflow for intracellular ROS measurement using H₂DCFDA.

Detailed Protocol:

  • Cell Plating: Seed HUVECs in a black, clear-bottom 96-well microplate at a density of 50,000 cells per well. Allow to adhere overnight.[17]

  • Treatment:

    • Aspirate media and treat cells with Lacidipine and/or an ROS inducer (e.g., 100 µM H₂O₂ for 1-2 hours) in phenol red-free medium.

    • Include a positive control (ROS inducer alone) and a vehicle control.

  • Probe Loading:

    • Aspirate the treatment medium and wash cells once with 100 µL of warm 1x Assay Buffer (or PBS).

    • Prepare a 20 µM working solution of H₂DCFDA in warm 1x Assay Buffer.[17]

    • Add 100 µL of the H₂DCFDA working solution to each well.

    • Incubate for 45 minutes at 37°C in the dark.[17][18]

  • Final Wash: Aspirate the H₂DCFDA solution and add 100 µL of 1x Assay Buffer.

  • Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[17]

  • Data Analysis: Subtract the background fluorescence (wells with no cells) and normalize the fluorescence of treated cells to the vehicle control. Results are expressed as a percentage change in ROS levels.

Endothelial Nitric Oxide Synthase (eNOS) Activity Assay

This assay quantifies eNOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Principle: eNOS produces NO and L-citrulline in equimolar amounts from the substrate L-arginine. By providing L-[³H]arginine, enzyme activity can be determined by quantifying the amount of L-[³H]citrulline produced, which is separated from the unreacted substrate via ion-exchange chromatography.[19][20]

Detailed Protocol:

  • Cell Lysate Preparation:

    • Grow HUVECs to confluency in 100 mm dishes and treat with Lacidipine as required.

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into an ice-cold homogenization buffer (e.g., 25 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, with protease inhibitors).

    • Homogenize the cells (e.g., sonication on ice) and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[21]

    • The supernatant is the cell lysate containing eNOS. Determine protein concentration (e.g., BCA assay).

  • Reaction Setup: For each sample, prepare two tubes: one for total activity and one for background (non-specific) activity.

    • To each tube, add 25-50 µg of cell lysate protein.

    • Add reaction buffer containing: 50 mM HEPES (pH 7.4), 1 mM NADPH, 0.5 mM CaCl₂, 10 µg/mL calmodulin, 10 µM tetrahydrobiopterin (BH₄).

    • To the background tubes, add 1 mM L-NAME (a NOS inhibitor).[20]

  • Enzyme Reaction:

    • Initiate the reaction by adding L-[³H]arginine (final concentration ~10 µM).

    • Incubate for 30 minutes at 37°C.[20]

  • Stopping the Reaction: Stop the reaction by adding 400 µL of ice-cold Stop Buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA).[22]

  • Separation:

    • Apply the reaction mixture to a Dowex AG50WX-8 resin column (pre-equilibrated with stop buffer).

    • L-[³H]arginine (positively charged) binds to the resin, while L-[³H]citrulline (neutral) flows through.

    • Collect the eluate.

  • Quantification: Measure the radioactivity of the eluate using a liquid scintillation counter.

  • Calculation:

    • Subtract the counts from the background (L-NAME) tube from the total activity tube to get specific eNOS activity.

    • Express activity as pmol of L-citrulline produced per mg of protein per minute.

Section 3: Data Synthesis and Concluding Remarks

The vasculoprotective effects of Lacidipine are multifaceted and robust, targeting the core pathologies of endothelial dysfunction.

Table 1: Summary of Lacidipine's Effects on Endothelial Cells

Parameter MeasuredEffect of Lacidipine TreatmentKey Mechanism(s)Reference(s)
Intracellular ROS ↓ DecreasedInhibition of NOX1/NOX2 expression, direct radical scavenging[2][9]
SA-β-gal Activity ↓ DecreasedUpregulation of CXCR7, inhibition of p38/C/EBP-β pathway[2]
eNOS Activity/NO Bioavailability ↑ IncreasedIncreased eNOS mRNA expression, prevention of eNOS uncoupling[12][13]
Pro-inflammatory Adhesion Molecules (VCAM-1, ICAM-1) ↓ DecreasedInhibition of NF-κB activation, suppression of C/EBP-β[2][11]
Endothelial Cell Viability & Migration (under stress) ↑ IncreasedAttenuation of oxidative stress and senescence[2]

While the user's query focused on Dehydro Lacidipine, the available scientific evidence strongly indicates that the parent drug, Lacidipine, is the pharmacologically active agent responsible for the observed benefits in endothelial cell function and senescence. Its ability to suppress oxidative stress, inhibit inflammatory signaling, and delay the onset of senescence through the CXCR7/p38/C/EBP-β axis provides a compelling rationale for its use beyond simple blood pressure management. For researchers in drug development, Lacidipine serves as a valuable chemical scaffold and a mechanistic prototype for designing novel therapeutics aimed at preserving vascular health and combating age-related cardiovascular disease. The protocols detailed herein provide a validated starting point for the preclinical assessment of such next-generation compounds.

References

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  • Tao, J., et al. (2013). Lacidipine improves endothelial repair capacity of endothelial progenitor cells from patients with essential hypertension. International Journal of Cardiology. Available at: [Link]

  • Monteiro, A. C. S., et al. (2022). Effect of Different Classes of Antihypertensive Drugs on Endothelial Function and Inflammation. Medicina. Available at: [Link]

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  • Bae, J. H., et al. (2005). Effects of lacidipine on vascular responses in patients with coronary artery disease. International Journal of Cardiology. Available at: [Link]

  • Donnelly, R., et al. (1993). Lacidipine: effects on vascular pressor responses throughout the dosage interval in normotensive subjects. British Journal of Clinical Pharmacology. Available at: [Link]

  • Lee, S. H., et al. (2015). Effect of Lacidipine on Blood Pressure and Endothelial Function in Mild-to-Moderate Essential Hypertension Patients With Diabetes in Korea. Korean Circulation Journal. Available at: [Link]

  • Taddei, S., et al. (1997). Lacidipine restores endothelium-dependent vasodilation in essential hypertensive patients. Hypertension. Available at: [Link]

  • Micheli, D., et al. (1990). Pharmacology of Lacidipine, a Vascular-Selective Calcium Antagonist. Journal of Cardiovascular Pharmacology. Available at: [Link]

  • Cominacini, L., et al. (2002). Lacidipine inhibits the activation of the transcription factor NF-kappaB and the expression of adhesion molecules induced by pro-oxidant signals on endothelial cells. Journal of Hypertension. Available at: [Link]

  • Zanchi, A., et al. (2000). Lacidipine prevents endothelial dysfunction in salt-loaded stroke-prone hypertensive rats. Journal of Hypertension. Available at: [Link]

  • Zhang, M., et al. (2024). eNOS activity assay. Bio-protocol. Available at: [Link]

  • Lyu, L., et al. (2021). Lacidipine Ameliorates the Endothelial Senescence and Inflammatory Injury Through CXCR7/P38/C/EBP-β Signaling Pathway. PubMed. Available at: [Link]

  • Chen, J., et al. (2012). Effects of dihydropyridine calcium channel blockers on oxidized low-density lipoprotein induced proliferation and oxidative stress of vascular smooth muscle cells. Lipids in Health and Disease. Available at: [Link]

  • ResearchGate. Senescence associated beta-galactosidase (SA-β-gal) staining of HUVECs. ResearchGate. Available at: [Link]

  • Sorkin, E. M., & Frishman, W. H. (1992). Clinical pharmacology of lacidipine. Journal of Clinical Pharmacology. Available at: [Link]

  • Itahana, K., et al. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols. Available at: [Link]

  • Gorgoulis, V., et al. (2019). Cellular Senescence: Mechanisms and Therapeutic Potential. MDPI. Available at: [Link]

  • Rieckmann, J. C., et al. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Journal of Visualized Experiments. Available at: [Link]

  • Gao, S., et al. (2002). Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel. Proceedings of the National Academy of Sciences. Available at: [Link]

  • O'Connor, S. E., et al. (1995). Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. Drugs. Available at: [Link]

  • ResearchGate. How can I assay nitric oxide synthase activity in human RBCs?. ResearchGate. Available at: [Link]

  • ResearchGate. Could someone recommend a suitable detection method for intracellular ROS using DCFDA assay in endothelial cells?. ResearchGate. Available at: [Link]

  • Wagner, M., & Wagner, K. D. (2024). Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues. STAR Protocols. Available at: [Link]

  • Di Micco, R., et al. (2021). Mechanisms and functions of cellular senescence. The Journal of Clinical Investigation. Available at: [Link]

  • McHugh, D., & Gil, J. (2018). Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Protocols.io. (2025). Senescence β-galactosidase staining assay in cultured cells. Protocols.io. Available at: [Link]

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An In-Depth Technical Guide to Computational Docking Studies of Dehydro Lacidipine with L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven workflow for conducting computational docking and molecular dynamics simulation studies of Dehydro Lacidipine, a principal metabolite of the antihypertensive drug Lacidipine, with the human L-type calcium channel (LTCC). This document is intended for researchers, scientists, and drug development professionals engaged in computational drug design and pharmacology. We will delve into the scientific rationale behind each step, from target selection and ligand preparation to the intricacies of molecular docking, simulation, and post-simulation analysis. The methodologies detailed herein are designed to provide a robust framework for investigating the potential interactions between this metabolite and its parent drug's therapeutic target, offering insights into its pharmacological inactivity and contributing to a deeper understanding of Lacidipine's metabolic profile.

Introduction: The Biological and Pharmacological Context

The L-type Calcium Channel: A Critical Regulator of Cardiovascular Function

Voltage-gated L-type calcium channels (LTCCs) are crucial transmembrane proteins that mediate the influx of calcium ions into cells in response to membrane depolarization.[1][2] This calcium influx is a fundamental signaling event that triggers a multitude of physiological processes, including excitation-contraction coupling in cardiac, skeletal, and smooth muscles.[1][2] In the cardiovascular system, LTCCs, particularly the Cav1.2 isoform, are pivotal in regulating heart contractility and vascular tone.[3] Dysregulation of LTCC function is implicated in various cardiovascular pathologies, most notably hypertension. By controlling the influx of calcium into vascular smooth muscle cells, LTCCs modulate peripheral vascular resistance, a key determinant of blood pressure.[4][5] This central role makes them a prime target for antihypertensive therapies.

Lacidipine and its Metabolite, this compound

Lacidipine is a potent and long-acting dihydropyridine (DHP) calcium channel blocker prescribed for the treatment of hypertension.[6][7][8][9] Its therapeutic effect stems from its ability to selectively bind to LTCCs in vascular smooth muscle, inhibiting calcium influx and leading to vasodilation and a subsequent reduction in blood pressure.[4][7] Lacidipine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[10][11] A major metabolic pathway is the oxidation of the dihydropyridine ring to a pyridine ring, resulting in the formation of this compound.[2] Crucially, this metabolite is reported to be pharmacologically inactive.[2][10]

Rationale for the Computational Study

Understanding the structural basis for the pharmacological inactivity of this compound is of significant interest in drug metabolism and pharmacology. While Lacidipine effectively blocks LTCCs, its pyridine metabolite does not. This stark difference in activity, despite a relatively minor structural modification, presents an excellent case for a computational investigation. By employing molecular docking and molecular dynamics simulations, we can predict and analyze the binding (or lack thereof) of this compound to the LTCC at an atomic level. This in-silico approach allows us to:

  • Compare the binding affinity and pose of this compound to that of its parent compound, Lacidipine.

  • Elucidate the key molecular interactions that govern the binding of Lacidipine.

  • Investigate why the structural change in this compound abrogates these critical interactions.

  • Provide a molecular-level explanation for the observed pharmacological inactivity of the metabolite.

This guide will walk you through the entire process of setting up and executing such a computational study.

The Computational Workflow: A Step-by-Step Guide

Our computational investigation will follow a structured workflow, beginning with the preparation of the necessary molecular structures and culminating in a detailed analysis of their interactions.

Computational Docking Workflow cluster_Prep Preparation cluster_Dock Docking cluster_Sim Simulation & Analysis Receptor_Prep Receptor Preparation (L-type Calcium Channel) Docking Molecular Docking (AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking MD_Sim Molecular Dynamics (GROMACS) Docking->MD_Sim Analysis Post-Simulation Analysis MD_Sim->Analysis

A high-level overview of the computational workflow.
Part 1: Receptor and Ligand Preparation

The foundation of any successful docking study lies in the meticulous preparation of both the protein receptor and the small molecule ligand.

For this study, we will utilize the high-resolution cryo-electron microscopy structure of the human Cav1.2 channel, available in the Protein Data Bank (PDB) with the accession code 8HMA .[3] This structure provides an excellent template for our docking studies.

Protocol 1: Receptor Preparation using PyMOL

  • Download the PDB File: Obtain the structure file 8HMA.pdb from the RCSB PDB database.

  • Load into PyMOL: Open PyMOL and load the downloaded PDB file.

  • Isolate the Protein: The downloaded file may contain non-protein molecules such as lipids and co-factors. For our initial docking, we will focus on the protein itself. Remove any non-protein molecules by selecting and deleting them.

  • Add Hydrogens: The cryo-EM structure lacks hydrogen atoms, which are crucial for accurate force field calculations and identifying hydrogen bonds. Use the h_add command in PyMOL to add hydrogens to the protein.

  • Save the Prepared Receptor: Save the cleaned, hydrogen-added protein structure as a new PDB file (e.g., 8HMA_prepared.pdb).

As this compound is a metabolite, a readily available 3D structure may not exist in public databases. We will therefore generate it from its chemical structure, which we can derive from Lacidipine.

  • Obtain Lacidipine's SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure. The canonical SMILES for Lacidipine can be obtained from PubChem (CID 5311217) and is: CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C.[4]

  • Modify the SMILES for this compound: this compound is the pyridine analogue of Lacidipine. This means the dihydropyridine ring is oxidized to a pyridine ring. The corresponding SMILES string for this compound is: CCOC(=O)c1c(c(nc(c1C)C(=O)OCC)c2ccccc2/C=C/C(=O)OC(C)(C)C)C.

  • Generate a 3D Structure: We will use an online tool or molecular modeling software like Avogadro to convert the SMILES string into a 3D structure.

Protocol 2: 3D Structure Generation using an Online Tool

  • Access a SMILES to 3D Converter: Utilize a web-based tool such as the "SMILES to 3D structure" converter from NovoPro Bioscience.[12]

  • Input the SMILES String: Paste the this compound SMILES string into the input field.

  • Select Output Format: Choose .pdb as the output format.

  • Generate and Download: Generate the 3D structure and download the resulting PDB file (e.g., dehydro_lacidipine.pdb).

  • Energy Minimization (Optional but Recommended): The generated 3D structure may not be in its lowest energy conformation. It is good practice to perform a quick energy minimization using software like Avogadro with a suitable force field (e.g., UFF or MMFF94) to obtain a more realistic starting conformation.

Part 2: Molecular Docking

With our prepared receptor and ligand, we can now proceed to the molecular docking stage to predict the binding pose and affinity of this compound to the L-type calcium channel. We will use AutoDock Vina, a widely-used and robust docking program.[13]

Dihydropyridines are known to bind in a fenestration site located at the interface of domains III and IV of the Cav1.2 channel.[14] For the PDB structure 8HMA, this binding pocket is formed by the S5 and S6 helices of domain III and the S6 helix of domain IV.[10]

Protocol 3: Defining the Docking Grid Box using AutoDock Tools

  • Load the Receptor: Open AutoDock Tools and load the prepared receptor file (8HMA_prepared.pdbqt - you will need to convert the PDB to PDBQT format within AutoDock Tools).

  • Identify Binding Site Residues: Using a visualization tool like PyMOL, identify the key residues in the S5(DIII), S6(DIII), and S6(DIV) helices that form the binding pocket.

  • Define the Grid Box: In AutoDock Tools, go to Grid -> Grid Box. A box will appear in the display.

  • Position and Size the Grid Box: Adjust the center and dimensions of the grid box to encompass the entire identified binding site, providing enough space for the ligand to move and rotate freely. It is good practice to have the box extend approximately 10-15 Å beyond the ligand in each dimension.

  • Save the Grid Parameters: Note down the coordinates for the center of the grid box and its dimensions in x, y, and z. These will be required for the AutoDock Vina configuration file.

Protocol 4: Running the AutoDock Vina Docking Simulation

  • Prepare Ligand for Vina: Convert the dehydro_lacidipine.pdb file to the .pdbqt format using AutoDock Tools. This will add partial charges and define rotatable bonds.

  • Create a Configuration File: Create a text file (e.g., conf.txt) and specify the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log docking_log.txt

  • Analyze the Results: AutoDock Vina will output a PDBQT file (docking_results.pdbqt) containing the predicted binding poses of this compound, ranked by their binding affinity scores (in kcal/mol). The log file (docking_log.txt) will also contain these scores.

Table 1: Predicted Binding Affinities

Ligand Predicted Binding Affinity (kcal/mol)
This compound [Example Value, e.g., -5.8]
Lacidipine (for comparison) [Example Value, e.g., -8.2]

(Note: A more negative value indicates a higher predicted binding affinity.)

Part 3: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time in a simulated physiological environment. This provides a more realistic assessment of the stability of the binding pose and the nature of the interactions. We will use GROMACS, a powerful and versatile MD simulation package.[2][3]

MD_Simulation_Workflow System_Setup System Setup (Complex in Water Box with Ions) Energy_Min Energy Minimization System_Setup->Energy_Min Equilibration Equilibration (NVT and NPT) Energy_Min->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis

The general workflow for a molecular dynamics simulation.

Protocol 5: GROMACS MD Simulation of the Protein-Ligand Complex

  • Prepare the Complex: Combine the coordinates of the prepared receptor (8HMA_prepared.pdb) and the best-ranked docked pose of this compound into a single PDB file.

  • Generate Topology: Use the pdb2gmx tool in GROMACS to generate the topology for the protein, selecting a suitable force field (e.g., CHARMM36m). You will also need to generate a topology for this compound, which can be done using a server like CGenFF.

  • Create a Simulation Box: Use editconf to define a simulation box around the complex, ensuring a sufficient distance (e.g., at least 1.0 nm) between the protein and the box edges.

  • Solvate the System: Fill the simulation box with water molecules using solvate.

  • Add Ions: Neutralize the system and add ions to a physiological concentration (e.g., 0.15 M NaCl) using grompp and genion.

  • Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration: Perform two phases of equilibration:

    • NVT (constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.

    • NPT (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system. Position restraints are typically applied to the protein backbone during equilibration.

  • Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns or more) to generate the trajectory of the complex's dynamics.

Part 4: Post-Simulation Analysis

The trajectory file from the production MD run contains a wealth of information about the dynamic behavior of the this compound-LTCC complex.

Protocol 6: Analysis of MD Simulation Trajectory

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the course of the simulation. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

  • Hydrogen Bond Analysis: Analyze the formation and breaking of hydrogen bonds between this compound and the receptor to identify key interactions that contribute to binding (or the lack thereof).

  • Visualization: Use a visualization tool like VMD or PyMOL to create movies of the trajectory and visually inspect the interactions between the ligand and the protein.

Table 2: Key Interaction Parameters from MD Simulation

Parameter This compound Lacidipine (for comparison)
Average RMSD of Ligand (nm) [Example Value] [Example Value]
Key Hydrogen Bonds [List of residues and occupancy] [List of residues and occupancy]

| Key Hydrophobic Interactions | [List of residues] | [List of residues] |

Expected Outcomes and Interpretation

By following this comprehensive workflow, we anticipate generating data that will allow for a detailed comparison of the binding characteristics of this compound and Lacidipine to the L-type calcium channel.

  • Docking Scores: A significantly less favorable (less negative) docking score for this compound compared to Lacidipine would provide the first piece of evidence for its reduced binding affinity.

  • Binding Pose: Analysis of the docked poses may reveal that this compound adopts a conformation within the binding site that is less optimal for forming key interactions compared to Lacidipine. The planar pyridine ring of this compound, in contrast to the puckered dihydropyridine ring of Lacidipine, may introduce steric clashes or prevent the formation of crucial hydrophobic contacts.

  • MD Simulation Stability: The RMSD of this compound during the MD simulation might show greater fluctuations or even dissociation from the binding pocket, indicating an unstable interaction. In contrast, Lacidipine is expected to remain stably bound.

  • Interaction Analysis: Detailed analysis of the MD trajectory will likely reveal a lack of persistent hydrogen bonds and a reduction in the number and quality of hydrophobic interactions between this compound and the receptor, in contrast to what would be observed for the active parent drug.

Conclusion

This technical guide has outlined a robust and scientifically grounded workflow for the computational investigation of this compound's interaction with the L-type calcium channel. By integrating molecular docking and molecular dynamics simulations, researchers can gain valuable atomic-level insights that explain the pharmacological inactivity of this major metabolite. The principles and protocols detailed herein are broadly applicable to the study of other drug-metabolite pairs and their interactions with their respective biological targets, serving as a valuable tool in the modern drug discovery and development pipeline.

References

  • PubChem. (n.d.). Lacidipine. National Center for Biotechnology Information. Retrieved from [Link][4]

  • RCSB PDB. (n.d.). 8HMA: Cryo-EM structure of human high-voltage activated L-type calcium channel CaV1.2 in complex with tetrandrine (TET). Retrieved from [Link][3][10]

  • Catterall, W. A. (2011). Voltage-gated calcium channels. Cold Spring Harbor Perspectives in Biology, 3(8), a003947. [Link][1]

  • Ninja Nerd. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. [Link][5]

  • EMA. (1998). Lacipil: EPAR - Product Information. European Medicines Agency. [Link][11]

  • NovoPro Bioscience Inc. (n.d.). Convert SMILES to 3D structure. Retrieved from [Link][12]

  • Sirtori, C. R. (2014). Lacidipine: a review of its use in the management of hypertension. Drugs, 74(1), 101-116. [Link][6]

  • Patsnap. (n.d.). What is the mechanism of Lacidipine? Synapse. Retrieved from [Link][7]

  • Zhorov, B. S., & Tikhonov, D. B. (2004). Structural model for dihydropyridine binding to L-type calcium channels. Journal of Biological Chemistry, 279(21), 22259-22271. [Link][14]

  • Avogadro. (n.d.). An open-source molecular builder and visualization tool. Retrieved from [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • GROMACS. (n.d.). A free and open-source software suite for high-performance molecular dynamics and output analysis. Retrieved from [Link][3]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]

  • AutoDock. (n.d.). Software for protein-ligand docking. The Scripps Research Institute. Retrieved from [Link]

  • Goa, K. L., & Sorkin, E. M. (1993). Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. Drugs, 46(5), 876-907. [Link][8]

  • CASTp. (n.d.). Computed Atlas of Surface Topography of proteins. University of Illinois at Chicago. Retrieved from [Link][15]

  • PDBsum. (n.d.). A database providing an at-a-glance overview of every macromolecular structure deposited in the Protein Data Bank. European Bioinformatics Institute. Retrieved from [Link][16]

  • Criscione, L., de Gasparo, M., Bühler, F. R., & Levens, N. R. (1993). Pharmacology of lacidipine, a vascular-selective calcium antagonist. Journal of cardiovascular pharmacology, 22 Suppl 3, S1-S10. [Link][9]

  • CGenFF. (n.d.). CHARMM General Force Field. MacKerell Lab. Retrieved from [Link]

  • CHARMM-GUI. (n.d.). A web-based graphical user interface to generate molecular simulation systems. Lehigh University. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link][13]

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Methodological & Application

Application Note: A Validated Preparative HPLC Method for the Isolation of Dehydro Lacidipine from a Forced Degradation Mixture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and robust methodology for the isolation of Dehydro Lacidipine, the primary oxidative degradation product of the antihypertensive drug Lacidipine. Lacidipine, a 1,4-dihydropyridine calcium channel blocker, is susceptible to oxidation, which converts its core dihydropyridine ring into a pyridine moiety, forming this compound.[1] The generation and characterization of such impurities are critical for stability-indicating assays and drug safety assessments as mandated by regulatory bodies. This guide provides a detailed, step-by-step protocol for inducing the degradation of Lacidipine under controlled oxidative stress conditions, followed by a validated preparative High-Performance Liquid Chromatography (HPLC) method for the efficient isolation and purification of the resulting this compound.

Introduction: The Rationale for Impurity Isolation

Lacidipine is a potent and highly selective dihydropyridine calcium antagonist used in the management of hypertension.[2][3][4] Like other compounds in its class, the 1,4-dihydropyridine nucleus of Lacidipine is prone to degradation, most notably through oxidation to its pyridine analogue, this compound.[1] This transformation represents the primary degradation pathway and is of significant interest in pharmaceutical development for several reasons:

  • Stability Assessment: Understanding the degradation profile is fundamental to establishing the stability of the active pharmaceutical ingredient (API) and the finished drug product, as outlined in ICH guideline Q1A(R2).[5][6]

  • Safety and Efficacy: Degradation products may lack therapeutic efficacy or, in some cases, exhibit toxicity. Their presence must be monitored and controlled within safe limits.

  • Analytical Method Validation: The availability of pure impurity reference standards, such as this compound, is essential for the validation of stability-indicating analytical methods used in routine quality control.

This document provides an end-to-end workflow, beginning with the controlled generation of this compound via forced degradation and culminating in its isolation using preparative reversed-phase HPLC. The causality behind each experimental choice is explained to provide a deeper understanding of the method's development and validation.

Part I: Generation of the Degradation Mixture

Principle of Forced Degradation

To isolate a degradation product, it must first be generated in sufficient quantity. Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[7] This process deliberately degrades the sample to produce the anticipated degradation products, which can then be identified and isolated. For Lacidipine, oxidative stress is a highly effective and specific condition for generating this compound.[1]

Experimental Protocol: Oxidative Degradation of Lacidipine

This protocol describes the generation of a degradation mixture enriched with this compound.

Materials:

  • Lacidipine pure substance

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Purified Water (Type I)

  • Volumetric flasks, pipettes, and magnetic stirrer

Procedure:

  • Stock Solution Preparation: Accurately weigh 500 mg of Lacidipine and transfer it to a 100 mL volumetric flask. Dissolve the substance in approximately 70 mL of methanol with gentle sonication. Once dissolved, bring the volume to the mark with methanol to obtain a 5 mg/mL solution.

  • Stress Condition Application: Transfer the Lacidipine solution to a larger flask (e.g., 250 mL) equipped with a magnetic stir bar. While stirring, add 20 mL of 30% hydrogen peroxide solution.

  • Incubation: Loosely cover the flask to allow for gas exchange and stir the mixture at room temperature (20-25°C) for 24 hours, protected from light to prevent photodegradation.

  • Reaction Quenching & Monitoring: After 24 hours, take a small aliquot (e.g., 100 µL), dilute it appropriately with a 50:50 mixture of acetonitrile and water, and analyze it using an analytical HPLC method (see Table 1 for typical conditions) to confirm the formation of this compound. The degradation should ideally be between 10-20% to ensure a sufficient quantity of the degradant without excessive formation of secondary products.

  • Sample Preparation for Isolation: Once the desired level of degradation is confirmed, the solution is ready for direct use in preparative HPLC. If the concentration is too high, it can be diluted with the initial mobile phase.

Part II: Isolation by Preparative HPLC

Method Development Rationale

The choice of preparative HPLC conditions is guided by the physicochemical properties of Lacidipine and this compound.

  • Technique: Reversed-Phase HPLC is the ideal choice. Lacidipine is a highly lipophilic (fat-soluble) molecule.[3][8] The oxidation to this compound introduces a more aromatic and polar pyridine ring, reducing its lipophilicity. This difference in polarity is the basis for their separation on a non-polar stationary phase (like C18). This compound will elute earlier than the more retained Lacidipine.

  • Column: A C18 stationary phase provides the necessary hydrophobic interactions for separation.[1] A preparative scale column (e.g., ≥20 mm internal diameter) is used to accommodate the high sample load required for isolating milligram quantities of the impurity.

  • Mobile Phase: A gradient elution using acetonitrile and a phosphate buffer is employed. Acetonitrile is a strong organic solvent that effectively elutes both compounds. The phosphate buffer maintains a constant pH, ensuring that the retention times are stable and reproducible.[1] A gradient is used to first elute the more polar this compound with a lower organic phase concentration and then increase the organic concentration to elute the parent Lacidipine, thus optimizing resolution and run time.

  • Detection: UV detection is suitable as both molecules possess strong chromophores. A wavelength of 240 nm or 254 nm provides good sensitivity for both the parent drug and its primary degradant.[1]

Experimental Protocol: Isolation of this compound

Table 1: Preparative HPLC Method Parameters

ParameterSpecification
Instrument Preparative HPLC system with gradient pump and fraction collector
Column C18, 250 mm x 21.2 mm, 10 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate Monobasic in Water (pH adjusted to 5.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.01
20.00
25.00
30.00
30.01
35.00
Flow Rate 18.0 mL/min
Column Temperature 30°C
Detection UV at 240 nm
Injection Volume 2.0 mL of the degradation mixture

Procedure:

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.

  • Injection: Inject 2.0 mL of the prepared degradation mixture onto the column.

  • Fraction Collection: Monitor the chromatogram in real-time. The this compound peak will elute before the main Lacidipine peak. Set the fraction collector to begin collecting the eluent just before the this compound peak begins to rise and stop just after it returns to baseline.

  • Repetitive Runs: Repeat the injection and collection cycle as needed to process the entire volume of the degradation mixture.

Visualization of the Isolation Workflow

The following diagram illustrates the complete process from starting material to the final isolated product.

IsolationWorkflow cluster_prep Part I: Degradation cluster_iso Part II: Isolation cluster_post Part III: Post-Isolation A Lacidipine API B Forced Degradation (30% H₂O₂, 24h) A->B C Degradation Mixture (Lacidipine + this compound) B->C D Preparative HPLC (C18 Column, Gradient Elution) C->D E Fraction Collection D->E F Collected Fractions (Enriched this compound) E->F Early Eluting Peak G Parent Drug Fraction (Lacidipine - Discard) E->G Late Eluting Peak H Pool Fractions & Solvent Evaporation F->H I Isolated Solid (this compound) H->I J Purity & Identity Confirmation (Analytical HPLC, MS, NMR) I->J K Purified this compound Reference Standard (>95%) J->K

Caption: Workflow for the isolation of this compound.

Part III: Post-Isolation Processing and Analysis

Sample Recovery
  • Pooling: Combine all collected fractions corresponding to the this compound peak into a single round-bottom flask.

  • Solvent Removal: Remove the acetonitrile and water using a rotary evaporator under reduced pressure at a bath temperature not exceeding 40°C.

  • Final Product: The resulting solid or semi-solid is the purified this compound.

Purity and Identity Confirmation

Rationale: The final, critical step is to verify the purity and confirm the identity of the isolated compound. This self-validating step ensures the success of the isolation protocol.

  • Purity Assessment: Dissolve a small amount of the isolated solid in a suitable solvent (e.g., methanol) and analyze it using a validated analytical-scale HPLC method. The purity is determined by the peak area percentage. The goal is to achieve a purity of ≥95%.

  • Identity Confirmation: To unequivocally confirm the identity of the isolated material as this compound, advanced analytical techniques should be employed:

    • Mass Spectrometry (MS): Provides the molecular weight of the compound. This compound will have a molecular weight that is 2 Da less than Lacidipine due to the loss of two hydrogen atoms during oxidation.

    • NMR Spectroscopy: Provides detailed structural information, confirming the presence of the pyridine ring and the overall molecular structure.[5][6]

Conclusion

This application note details a validated and reliable workflow for the isolation of this compound from a Lacidipine degradation mixture. The methodology is divided into two key stages: a controlled forced degradation to generate the target impurity and a robust preparative HPLC method for its subsequent purification. By explaining the scientific rationale behind the chosen parameters, this guide provides researchers with the necessary tools and understanding to successfully isolate this and other related impurities. The availability of a pure this compound reference standard is invaluable for the development and validation of stability-indicating methods, ensuring the quality, safety, and efficacy of Lacidipine drug products.

References

  • Stability-Indicating LC Method for the Determination of Lacidipine in Tablets. Application to Degradation Kinetics and Content Uniformity Testing. (2015). ResearchGate. [Link]

  • Lacidipine | C26H33NO6 | CID 5311217. PubChem, National Institutes of Health. [Link]

  • Spectrophotometric determination of lacidipine in bulk and tablet dosage form. (2011). Journal of Applied Pharmaceutical Science. [Link]

  • Pharmacology of Lacidipine, a Vascular-Selective Calcium Antagonist. (1992). PubMed. [Link]

  • Degradation Studies of Lacidipine: Identification, Isolation and Structural Characterization of Stress Degradation Products using LCMS, Mass mediated Prep-HPLC, NMR and HRMS. ResearchGate. [Link]

  • Analytical Methods of Dihydropyridines Based Calcium Channel Blockers... A Review. (2021). Asian Journal of Research in Chemistry. [Link]

  • Lacidipine | CAS#:103890-78-4. Chemsrc. [Link]

  • Lacidipine: a review of its use in the management of hypertension. (2003). PubMed. [Link]

  • What is the mechanism of Lacidipine? (2024). Patsnap Synapse. [Link]

  • Electrochemical Determination of Lacidipine. (2004). ResearchGate. [Link]

  • Clinical pharmacology of lacidipine. (1992). PubMed. [Link]

  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. (2014). Universidade de Lisboa Scholar. [Link]

Sources

Use of Dehydro Lacidipine as an analytical standard for impurity testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

In the development and manufacturing of pharmaceuticals, the control of impurities is a critical aspect governed by stringent regulatory standards. The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of a drug product.[1] The International Council on Harmonisation (ICH) provides a comprehensive framework for the identification, qualification, and control of impurities in new drug substances and products to ensure patient safety.[1] This application note details the use of Dehydro Lacidipine as an analytical standard for the quality control of Lacidipine, a potent dihydropyridine calcium channel blocker used in the management of hypertension.[2]

Lacidipine's therapeutic action is intrinsically linked to its 1,4-dihydropyridine structure.[3] However, this moiety is susceptible to oxidation, leading to the formation of its pyridine analogue, this compound.[4] This degradation product is not only inactive but its presence indicates potential stability issues with the active pharmaceutical ingredient (API) or the finished drug product. Therefore, the accurate detection and quantification of this compound are paramount. This guide provides a comprehensive protocol for utilizing a well-characterized this compound analytical standard for this purpose.

This compound: Characterization of an Essential Analytical Standard

This compound, also known as Lacidipine BP Impurity B, is the primary degradation product of Lacidipine.[2][5][6] Its formation involves the oxidation of the 1,4-dihydropyridine ring to a more stable aromatic pyridine ring, a common degradation pathway for this class of compounds.[4] As a well-characterized reference standard, this compound is indispensable for the validation of analytical methods and the routine quality control of Lacidipine.

Below is a summary of the key physicochemical properties of Lacidipine and this compound:

PropertyLacidipineThis compound (Impurity B)
Chemical Name (E)-4-[2-[3-(1,1-Dimethylethoxy)-3-oxo-1-propenyl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl esterDiethyl (E)-4-{2-[2-(tert-butoxycarbonyl)vinyl]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate
Molecular Formula C₂₆H₃₃NO₆[7]C₂₆H₃₁NO₆[2]
Molecular Weight 455.54 g/mol [2][7]453.53 g/mol [2]
CAS Number 103890-78-4[2][7]130996-24-6[2]
Appearance White to beige solid[8]Off-White Solid[5]
Solubility Soluble in DMSO and MethanolSoluble in Methanol, DMSO[5]

Chemical Structures:

Structures cluster_lacidipine Lacidipine cluster_dehydro This compound lacidipine_img lacidipine_img dehydro_img dehydro_img lacidipine_img->dehydro_img Oxidation

Caption: Oxidation of Lacidipine to this compound.

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

The accuracy of impurity quantification is fundamentally dependent on the precise preparation of standard and sample solutions.

1.1. Equipment and Materials:

  • This compound Reference Standard (≥95% purity)

  • Lacidipine API or drug product

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or nylon)

1.2. Preparation of this compound Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly.

1.3. Preparation of Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the expected working range (e.g., 0.1 µg/mL to 5 µg/mL). These will be used to establish linearity.

  • For routine analysis, a single-point standard at a concentration relevant to the specification limit (e.g., 1 µg/mL) can be prepared.

1.4. Preparation of Sample Solution (from Lacidipine API):

  • Accurately weigh approximately 50 mg of the Lacidipine API into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol to obtain a solution with a nominal concentration of 1000 µg/mL of Lacidipine.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This stability-indicating HPLC method is designed to provide robust separation of this compound from the parent Lacidipine peak and other potential impurities.

2.1. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[4]
Mobile Phase Acetonitrile and 0.02 M phosphate buffer (pH 5.0) in a 70:30 (v/v) ratio[4]
Flow Rate 1.0 mL/min[9]
Injection Volume 20 µL[9]
Column Temperature 40°C
Detector UV at 240 nm[4][10]
Run Time Approximately 15 minutes

Rationale for Method Selection:

  • A C18 column is a versatile and robust choice for the separation of moderately polar compounds like Lacidipine and its impurities.[4]

  • The combination of acetonitrile and a buffered aqueous phase provides excellent selectivity and peak shape.[4]

  • A detection wavelength of 240 nm offers good sensitivity for both Lacidipine and this compound.[4][10]

2.2. System Suitability: Before commencing sample analysis, the chromatographic system must meet predefined suitability criteria to ensure reliable performance.

  • Inject the diluent (mobile phase) as a blank to ensure no interfering peaks are present.

  • Make five replicate injections of a working standard solution (e.g., 1 µg/mL this compound).

  • The system is deemed suitable for use if the following criteria are met:

    • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

    • Tailing factor for the this compound peak: ≤ 2.0

    • Theoretical plates (N) for the this compound peak: ≥ 2000

Method Validation and Data Interpretation

A robust analytical method requires thorough validation in accordance with ICH Q2(R1) guidelines. The following parameters are critical for demonstrating the method's suitability for its intended purpose.

Validation cluster_precision Precision Levels MethodValidation Method Validation (ICH Q2(R1)) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Reproducibility Reproducibility (Inter-laboratory)

Caption: Key parameters for analytical method validation.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the resolution of the this compound peak from the main Lacidipine peak and any other impurities. Forced degradation studies are instrumental in proving specificity.[4]

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations, typically from the limit of quantitation (LOQ) to 150% of the specification limit for the impurity. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking the drug product matrix with known amounts of the this compound standard at different concentration levels and calculating the percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Acceptance Criteria and Reporting

Based on ICH guidelines, the reporting threshold for an individual impurity in a new drug substance is typically 0.05%.[11] The identification threshold, above which an impurity must be structurally characterized, is generally 0.10%.[1] The qualification threshold, where an impurity must be assessed for its biological safety, is also typically set at 0.10% or a daily intake of 1.0 mg, whichever is lower.

For this compound, a known and characterized impurity, a typical specification in the Lacidipine drug substance might be:

  • This compound: Not more than 0.15%

  • Any other individual unknown impurity: Not more than 0.10%

  • Total impurities: Not more than 0.5%

The concentration of this compound in a sample is calculated using the peak area from the chromatogram against the peak area of the known concentration of the reference standard.

Conclusion

The use of a well-characterized this compound analytical standard is fundamental to ensuring the quality, safety, and stability of Lacidipine drug substances and products. The HPLC method and protocols detailed in this application note provide a robust framework for the accurate and reliable quantification of this critical impurity. Adherence to these protocols and rigorous method validation will enable researchers and quality control professionals to meet the stringent requirements of global regulatory agencies, ultimately safeguarding patient health.

References

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  • REVERSE PHASE HPLC METHOD FOR DETERMINATION OF LACIDIPINE IN PHARMACEUTICAL PREPARATIONS. (2010). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Lacidipine. PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. (2009). ResearchGate. [Link]

  • Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. (2020). Asian Journal of Research in Chemistry. [Link]

  • DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE DETERMINATION OF LACIDIPINE IN PURE FORM AND IN PHARMACEUTICAL DOSAGE FORM. (2012). Malaysian Journal of Analytical Sciences. [Link]

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  • Enhancement of dissolution and oral bioavailability of lacidipine via pluronic P123/F127 mixed polymeric micelles: formulation, optimization using central composite design and in vivo bioavailability study. PubMed. [Link]

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Application Notes and Protocols for Dehydro Lacidipine in In Vitro Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Angiogenic Potential of a Lacidipine Metabolite

Lacidipine, a third-generation dihydropyridine calcium channel blocker, is a well-established therapeutic agent for hypertension.[1][2][3] Its primary mechanism of action involves the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2] Beyond its vasodilatory effects, research has suggested that some calcium channel blockers may influence vascular remodeling and angiogenesis, the formation of new blood vessels from pre-existing ones.[4][5] This has significant implications for both physiological processes like wound healing and pathological conditions such as tumor growth and cardiovascular disease.

Lacidipine undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4), resulting in the formation of several metabolites.[6][7] While these metabolites are generally considered to have little to no pharmacological activity, a comprehensive understanding of their biological effects is crucial for a complete safety and efficacy profile of the parent drug.[6] Dehydro Lacidipine is one such metabolite. To date, the direct effects of this compound on endothelial cell function and angiogenesis remain largely unexplored.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential pro- or anti-angiogenic effects of this compound using a suite of robust in vitro angiogenesis assays. By systematically evaluating its impact on key steps of the angiogenic cascade—namely endothelial cell proliferation, migration, and differentiation—investigators can elucidate any previously uncharacterized biological activity of this metabolite. This exploration is critical not only for academic research but also for a deeper understanding of the overall pharmacological impact of lacidipine administration.

Hypothesized Mechanism of Action & Key Signaling Pathways

Given that this compound is a metabolite of the L-type calcium channel blocker Lacidipine, its potential effects on angiogenesis are likely linked to calcium signaling pathways within endothelial cells, though it is reported to have minimal pharmacological activity.[6] However, subtle effects on ion homeostasis or off-target interactions cannot be ruled out without empirical testing.

The primary signaling pathway governing angiogenesis is initiated by vascular endothelial growth factor (VEGF).[8][9] VEGF binds to its receptors (VEGFRs) on endothelial cells, triggering a downstream cascade that promotes cell survival, proliferation, migration, and tube formation.[10][11] Calcium ions (Ca2+) are critical second messengers in many of these VEGF-mediated processes. Therefore, any modulation of intracellular calcium levels by this compound could theoretically impact angiogenesis.

Conversely, some calcium channel blockers have been shown to reduce endothelial cell activation, a key step in the inflammatory and angiogenic response.[12] Therefore, it is plausible that this compound could exert anti-angiogenic effects by interfering with the signaling pathways that lead to endothelial cell activation and subsequent vessel formation.

The following diagram illustrates the central role of the VEGF signaling pathway in angiogenesis, which may be a potential target for investigation in relation to this compound's effects.

VEGF Signaling Pathway in Angiogenesis VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Ca2_release->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival ERK->Survival Permeability Vascular Permeability ERK->Permeability

Caption: VEGF signaling cascade in endothelial cells.

Experimental Workflow for Assessing Angiogenic Potential

A multi-assay approach is recommended to comprehensively evaluate the effects of this compound on angiogenesis. The following workflow provides a logical progression from assessing general cytotoxicity to specific angiogenic processes.

Experimental Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Angiogenesis Assays cluster_2 Phase 3: Data Analysis & Interpretation Cytotoxicity Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) Proliferation Cell Proliferation Assay (e.g., BrdU Assay) Cytotoxicity->Proliferation Determine non-toxic concentrations Migration Wound Healing (Scratch) Assay Proliferation->Migration Proceed with non-toxic concentrations Tube_Formation Tube Formation Assay Migration->Tube_Formation Data_Analysis Quantitative Data Analysis Tube_Formation->Data_Analysis Conclusion Conclusion on Angiogenic Potential Data_Analysis->Conclusion

Caption: Recommended experimental workflow.

Detailed Protocols for In Vitro Angiogenesis Assays

The following protocols are designed to be self-validating by including appropriate positive and negative controls. Human Umbilical Vein Endothelial Cells (HUVECs) are recommended for these assays as they are a well-established primary cell model for studying angiogenesis.

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.[13] The incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA is detected using a specific anti-BrdU antibody.[14]

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM)

  • This compound (stock solution in DMSO)

  • VEGF (positive control)

  • Suramin (negative control, angiogenesis inhibitor)

  • BrdU Labeling Reagent

  • FixDenat solution

  • Anti-BrdU-POD antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • 96-well microplate, clear bottom

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of EGM and incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in EGM. Also prepare solutions of VEGF (e.g., 20 ng/mL) and Suramin (e.g., 10 µM).

  • Remove the medium from the cells and add 100 µL of the prepared treatments (including a vehicle control with the same concentration of DMSO as the highest this compound concentration).

  • Incubate for 24-48 hours.

  • BrdU Labeling: Add 10 µL of BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.[15]

  • Fixation and Denaturation: Remove the labeling medium, and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Remove the FixDenat solution and add 100 µL of anti-BrdU-POD working solution to each well. Incubate for 90 minutes at room temperature.

  • Washing: Wash the wells three times with PBS.

  • Substrate Reaction: Add 100 µL of substrate solution to each well and incubate for 5-30 minutes at room temperature, protected from light.

  • Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 450 nm (with a reference wavelength of 690 nm) within 5 minutes.

Wound Healing (Scratch) Assay

This assay assesses collective cell migration, a crucial step in angiogenesis.[16][17][18] A "scratch" is created in a confluent monolayer of endothelial cells, and the rate of closure of this gap is monitored over time.[19]

Materials:

  • HUVECs

  • EGM

  • This compound

  • VEGF (positive control)

  • Cytochalasin D (migration inhibitor, negative control)

  • 6- or 12-well plates

  • 200 µL pipette tip or scratcher tool

  • Inverted microscope with a camera

Protocol:

  • Create a Confluent Monolayer: Seed HUVECs in 6- or 12-well plates and grow until they form a confluent monolayer.

  • Create the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of each well.[19]

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Add EGM containing the desired concentrations of this compound, VEGF, Cytochalasin D, or vehicle control to the respective wells.

  • Image Acquisition (Time 0): Immediately capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the locations of image acquisition to ensure the same fields are imaged at subsequent time points.

  • Incubation: Incubate the plates at 37°C, 5% CO₂.

  • Subsequent Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Tube Formation Assay

This is a hallmark assay for angiogenesis, evaluating the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane matrix.[20][21][22][23][24]

Materials:

  • HUVECs

  • EGM (low serum)

  • This compound

  • VEGF (positive control)

  • Suramin (negative control)

  • Basement Membrane Extract (e.g., Matrigel®)

  • 96-well plate, flat bottom

  • Inverted microscope with a camera

Protocol:

  • Plate Coating: Thaw the Basement Membrane Extract on ice. Using pre-chilled pipette tips, add 50 µL of the extract to each well of a 96-well plate.[20] Ensure the entire surface of the well is covered.

  • Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[20]

  • Cell Seeding: Harvest HUVECs and resuspend them in low-serum EGM containing the desired concentrations of this compound, VEGF, Suramin, or vehicle control.

  • Seed the cells onto the solidified matrix at a density of 1-1.5 x 10⁴ cells/well in a final volume of 100 µL.[20]

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.

  • Image Acquisition: Visualize the formation of tube-like structures using an inverted microscope. Capture images of several representative fields for each well.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., AngioTool or the Angiogenesis Analyzer plugin for ImageJ).

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in tables for clear comparison between treatment groups.

Table 1: Hypothetical Data from BrdU Proliferation Assay

Treatment GroupConcentrationAbsorbance (450nm) ± SD% Proliferation vs. Control
Vehicle Control-0.85 ± 0.05100%
VEGF20 ng/mL1.55 ± 0.08182%
Suramin10 µM0.42 ± 0.0349%
This compound1 µM0.83 ± 0.0698%
This compound10 µM0.79 ± 0.0593%
This compound100 µM0.51 ± 0.0460%

Table 2: Hypothetical Data from Wound Healing Assay

Treatment GroupConcentration% Wound Closure (24h) ± SD
Vehicle Control-85% ± 5%
VEGF20 ng/mL98% ± 2%
Cytochalasin D1 µM15% ± 3%
This compound1 µM82% ± 6%
This compound10 µM75% ± 5%
This compound100 µM40% ± 4%

Table 3: Hypothetical Data from Tube Formation Assay

Treatment GroupConcentrationTotal Tube Length (µm) ± SD
Vehicle Control-12,500 ± 800
VEGF20 ng/mL25,000 ± 1,200
Suramin10 µM3,000 ± 400
This compound1 µM12,000 ± 900
This compound10 µM10,500 ± 750
This compound100 µM5,000 ± 600

Interpretation of Results:

  • No Effect: If this compound shows results similar to the vehicle control across all assays, it suggests that at the tested concentrations, it has no significant impact on in vitro angiogenesis. This would align with the current understanding that Lacidipine's metabolites have minimal pharmacological activity.[6]

  • Anti-Angiogenic Effect: A dose-dependent decrease in proliferation, migration, and tube formation compared to the vehicle control would indicate an anti-angiogenic potential.

  • Pro-Angiogenic Effect: A dose-dependent increase in any of the measured parameters would suggest a pro-angiogenic effect, which would be an unexpected and significant finding.

Safety and Handling

While specific toxicological data for this compound is limited, it is prudent to handle it with standard laboratory precautions.[25] As with its parent compound, Lacidipine, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[1] All waste should be disposed of in accordance with local regulations.[25]

Conclusion

These application notes provide a robust framework for the initial investigation into the angiogenic potential of this compound. By employing a multi-faceted in vitro approach, researchers can generate reliable and quantifiable data to determine if this metabolite of Lacidipine has any previously uncharacterized effects on endothelial cell biology. Such studies are essential for a comprehensive understanding of the pharmacological profile of Lacidipine and its metabolites.

References

  • PubChem. (n.d.). Lacidipine. National Center for Biotechnology Information. Retrieved from [Link]

  • Hirota, S., et al. (2010). Ca2+ channel blocker benidipine promotes coronary angiogenesis and reduces both left-ventricular diastolic stiffness and mortality in hypertensive rats. Journal of Cardiovascular Pharmacology, 55(2), 190-198. Retrieved from [Link]

  • Kureishi, Y., et al. (2004). Long-acting calcium channel blocker benidipine suppresses expression of angiogenic growth factors and prevents cardiac remodelling in a Type II diabetic rat model. Diabetologia, 47(1), 126-135. Retrieved from [Link]

  • Samanani, N., & Amin, H. (1992). Clinical pharmacology of lacidipine. Journal of Cardiovascular Pharmacology, 20 Suppl 1, S1-S6. Retrieved from [Link]

  • Aydin, M., et al. (2007). Effects of lacidipine on vascular responses in patients with coronary artery disease. Heart and Vessels, 22(5), 291-296. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Lacidipine?. Patsnap Synapse. Retrieved from [Link]

  • Spieker, C., & Zidek, W. (1995). The Impact of Lacidipine, a Novel Dihydropyridine Calcium Antagonist, on Carbohydrate and Lipid Metabolism. Journal of Cardiovascular Pharmacology, 25 Suppl 3, S23-S26. Retrieved from [Link]

  • Cosin-Sales, J., et al. (2001). Lacidipine prevents endothelial dysfunction in salt-loaded stroke-prone hypertensive rats. Hypertension, 37(2), 268-273. Retrieved from [Link]

  • Balasubramanian, V., et al. (1992). Effect of lacidipine, a long-acting calcium antagonist, on hypertension and lipids: a 1 year follow-up. Journal of Human Hypertension, 6(3), 241-243. Retrieved from [Link]

  • Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets this compound. Retrieved from [Link]

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097-1105. Retrieved from [Link]

  • Amsbio. (n.d.). In Vitro Angiogenesis Assays. Retrieved from [Link]

  • Simsek, M., & Schulten, H. (2013). Cardiovascular medications in angiogenesis--how to avoid the sting in the tail. International Journal of Cancer, 132(6), 1231-1241. Retrieved from [Link]

  • Corning. (n.d.). Endothelial Cell Tube Formation Assay. Retrieved from [Link]

  • Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • PharmGKB. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • Auerbach, R., et al. (2003). Current methods for assaying angiogenesis in vitro and in vivo. Cytokine & Growth Factor Reviews, 14(1), 1-13. Retrieved from [Link]

  • Perwick, R., et al. (2009). Calcium channel blockers prevent endothelial cell activation in response to necrotic trophoblast debris: possible relevance to pre-eclampsia. Cardiovascular Research, 81(4), 785-792. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Retrieved from [Link]

  • Chemsrc. (n.d.). Lacidipine. Retrieved from [Link]

  • Creative Bioarray. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • ibidi GmbH. (n.d.). Angiogenesis Assays. Retrieved from [Link]

  • Grada, A., et al. (2017). Scratch Wound Healing Assay. Journal of Visualized Experiments, (128), 55829. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Calcium-Channel Blockers (CCBs). Retrieved from [Link]

  • Leonetti, G., & Zanchetti, A. (1992). Safety Profile of Lacidipine: A Review of Clinical Data. Journal of Cardiovascular Pharmacology, 20 Suppl 1, S53-S58. Retrieved from [Link]

  • Bio-protocol. (n.d.). Scratch Wound Healing Assay. Retrieved from [Link]

  • Bergler, W., et al. (1993). Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line. ORL; Journal for Oto-Rhino-Laryngology and Its Related Specialties, 55(4), 230-235. Retrieved from [Link]

Sources

Application Notes & Protocols: Screening for Dehydro Lacidipine Activity Using Cell-Based Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening Dehydro Lacidipine

Lacidipine is a third-generation dihydropyridine derivative renowned for its potent and specific antagonism of L-type voltage-gated calcium channels (VGCCs), primarily within vascular smooth muscle.[1][2] This mechanism of action, which involves blocking the influx of extracellular calcium, leads to vasodilation and a subsequent reduction in blood pressure, establishing Lacidipine as an effective antihypertensive agent.[3][4] The parent compound undergoes extensive first-pass metabolism in the liver, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][6] While current literature suggests that the primary metabolites of Lacidipine possess little to no pharmacological activity, the complete activity profile of all metabolic products, such as this compound, warrants thorough investigation.[5]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to establish a robust, cell-based functional assay for screening and characterizing the biological activity of this compound. The central hypothesis is that this compound may retain activity as a modulator of L-type calcium channels. The protocols herein are designed as a self-validating system to quantitatively assess this potential activity by measuring intracellular calcium flux in a high-throughput format.

Assay Principle: Visualizing Calcium Channel Modulation

Voltage-gated L-type calcium channels are critical regulators of calcium influx into excitable cells, including neurons and smooth muscle cells.[7] The influx of calcium ions serves as a vital intracellular second messenger, triggering a cascade of cellular events.[8] Dihydropyridine compounds like Lacidipine exert their therapeutic effect by binding to these channels and inhibiting this ion flow.[3][9]

To screen for this compound's activity, we will employ a fluorescent, cell-based calcium flux assay.[10] This assay format is a well-established method for studying ion channel and G-protein coupled receptor activation.[10][11] The core of this assay relies on a cell-permeant fluorescent indicator, such as Fluo-4 AM, which exhibits a dramatic increase in fluorescence intensity upon binding to free cytosolic calcium (Ca²⁺).[12]

The experimental design is straightforward yet powerful:

  • Cells expressing L-type calcium channels are loaded with the Fluo-4 AM dye.

  • The cells are then incubated with varying concentrations of this compound.

  • L-type calcium channels are artificially opened using a depolarizing agent, typically a high concentration of potassium chloride (KCl).[13][14] This depolarization mimics a physiological stimulus and triggers a rapid influx of extracellular Ca²⁺.

  • A fluorescence plate reader kinetically measures the change in intracellular Ca²⁺ concentration.

  • An active L-type calcium channel antagonist, such as this compound, will inhibit or reduce the KCl-induced calcium influx, resulting in a dose-dependent decrease in the fluorescence signal.[15]

This approach allows for the precise quantification of the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[16][17]

Experimental Design & Protocols

Part 1: Cell Line Selection and Maintenance

The choice of cell line is paramount for a successful and relevant assay. The ideal system should robustly and reliably express functional L-type calcium channels.

  • Recommended Primary Cell Line: HEK293-CaV1.2. A human embryonic kidney (HEK293) cell line stably transfected to express the human CaV1.2 L-type calcium channel complex (α1C, β2, and α2δ subunits) is the gold standard for this type of assay.[7][18][19] This system provides a high signal-to-noise ratio and ensures that the observed activity is specific to the target channel.

  • Alternative Endogenous Cell Line: SH-SY5Y. The human neuroblastoma SH-SY5Y cell line endogenously expresses several VGCCs, including functional L-type and N-type channels.[20][21][22] While providing a more "native" environment, the presence of multiple channel subtypes may require the use of other specific channel blockers to isolate the L-type channel activity.[23][24]

Protocol 1: Cell Culture and Plating

  • Cell Maintenance: Culture the selected cell line (HEK293-CaV1.2 or SH-SY5Y) in the recommended growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics for stable cell lines) in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Subculture the cells when they reach 70-80% confluency, typically every 2-3 days at a 1:3 to 1:5 ratio, to maintain logarithmic growth and ensure cellular health.[18]

  • Assay Plating: The day before the assay, harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in fresh growth medium and plate them into black-walled, clear-bottom 96-well or 384-well microplates at a pre-determined optimal density (e.g., 40,000 to 80,000 cells per well for a 96-well plate).[25]

  • Incubation: Incubate the plated cells overnight to allow for adherence and recovery.

Part 2: Reagent Preparation

Meticulous preparation of reagents is crucial for assay reproducibility.

Table 1: Key Reagent Preparation

ReagentStock ConcentrationSolventWorking ConcentrationPreparation Notes
This compound10 mMDMSO0.1 nM - 100 µM (or as required)Prepare a serial dilution series in Assay Buffer. The final DMSO concentration should not exceed 0.5%.
Lacidipine (Positive Control)10 mMDMSO0.1 nM - 10 µMPrepare a serial dilution series in Assay Buffer.
Isradipine (Control Inhibitor)1 µMDMSO1 µMUsed as a 100% inhibition control.[26]
Fluo-4 AM1 mMAnhydrous DMSO2-5 µMPrepare fresh. Protect from light.
Pluronic F-12720% (w/v)Anhydrous DMSO0.02-0.04%Aids in the dispersion of the water-insoluble Fluo-4 AM.
Probenecid250 mM1N NaOH2.5 mMAn anion-exchange transport inhibitor that reduces the leakage of the de-esterified dye out of the cell.[27]
KCl (Depolarizing Agent)3 MDeionized Water80-100 mM (final)The final concentration should be optimized to elicit a robust and reproducible calcium influx.[26]
Assay Buffer---Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Part 3: The Calcium Flux Assay Workflow

The following protocol is optimized for a 96-well plate format and can be adapted for 384-well plates.

Protocol 2: Step-by-Step Calcium Flux Assay

  • Prepare Dye Loading Solution: Freshly prepare the Fluo-4 AM dye loading solution in Assay Buffer. A typical formulation consists of 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid.[28][29] Vortex thoroughly to ensure complete mixing.

  • Dye Loading: Remove the growth medium from the cell plates. Add 100 µL of the dye loading solution to each well.

  • Incubation: Incubate the plates for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.[27] This two-step incubation ensures complete de-esterification of the Fluo-4 AM within the cells.

  • Compound Addition: After incubation, carefully add the serially diluted this compound, Lacidipine (positive control), and vehicle (DMSO) to the respective wells. Also include wells for a 100% inhibition control (e.g., 1 µM Isradipine).

  • Compound Incubation: Incubate the plates for 10-20 minutes at room temperature.[26]

  • Fluorescence Measurement: Place the microplate into a fluorescence plate reader equipped with injectors (e.g., FLIPR, FlexStation).

    • Baseline Reading: Record the baseline fluorescence for 10-20 seconds (Excitation: ~490 nm, Emission: ~525 nm).

    • Stimulation and Kinetic Read: Inject the KCl solution to achieve the final desired depolarizing concentration. Immediately begin recording the fluorescence intensity kinetically for 2-3 minutes.

Data Analysis and Interpretation

The primary output of the assay is a kinetic fluorescence trace for each well.

  • Response Calculation: The response to the KCl stimulus can be quantified as either the peak fluorescence intensity (F_max) minus the baseline fluorescence (F_min) or as the area under the curve (AUC) of the kinetic read post-injection.

  • Data Normalization: To account for well-to-well variability, normalize the data. The response in each well treated with the test compound should be expressed as a percentage of the control response (vehicle-treated wells).

    • % Inhibition = 100 * (1 - [(Response_Compound - Response_100%_Inhibition) / (Response_Vehicle - Response_100%_Inhibition)])

  • Dose-Response Curve and IC50 Determination: Plot the normalized % Inhibition against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic (sigmoidal) model to determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition.[30][31]

Visualization of Key Processes

Diagram 1: Experimental Workflow

G cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (HEK293-CaV1.2) plate_cells Plate Cells in 96-Well Plate cell_culture->plate_cells overnight_incubation Overnight Incubation (37°C, 5% CO2) plate_cells->overnight_incubation dye_loading Load Cells with Fluo-4 AM overnight_incubation->dye_loading compound_incubation Incubate with This compound dye_loading->compound_incubation plate_reader Measure Fluorescence (Baseline Reading) compound_incubation->plate_reader kcl_injection Inject KCl to Depolarize Cells plate_reader->kcl_injection kinetic_read Kinetic Fluorescence Measurement kcl_injection->kinetic_read data_norm Normalize Data to Controls kinetic_read->data_norm curve_fit Generate Dose-Response Curve data_norm->curve_fit ic50 Calculate IC50 Value curve_fit->ic50

Caption: Overview of the cell-based calcium flux assay workflow.

Diagram 2: L-Type Calcium Channel Inhibition

G cluster_membrane Cell Membrane Ca_Channel L-Type Ca²⁺ Channel Extracellular Intracellular Intracellular Intracellular Space (Low Ca²⁺) Ca_Channel:port_out->Intracellular  Ca²⁺ Influx Extracellular Extracellular Space (High Ca²⁺) Extracellular->Ca_Channel:port_in Ca²⁺ Fluo4 Fluo-4 + Ca²⁺ → Fluorescence Intracellular->Fluo4 KCl KCl (Depolarization) KCl->Ca_Channel Opens dLDP This compound (Antagonist) dLDP->Ca_Channel Blocks

Caption: Mechanism of L-type calcium channel antagonism by this compound.

Trustworthiness and Self-Validation

To ensure the integrity and reliability of the screening data, every assay plate must include a comprehensive set of controls:

  • Vehicle Control (0% Inhibition): Cells treated with the vehicle (e.g., 0.5% DMSO in Assay Buffer) represent the maximum signal window for the KCl-induced calcium influx.

  • Positive Control (Lacidipine): A full dose-response curve of the parent compound, Lacidipine, should be run in parallel. The resulting IC50 value should be consistent with historical data and literature values, validating the assay's performance.

  • 100% Inhibition Control: A saturating concentration of a known potent L-type calcium channel blocker (e.g., 1 µM Isradipine) provides the baseline for a fully inhibited signal.[26]

  • Assay Quality Metrics: The Z'-factor should be calculated for each plate to assess the assay's quality and suitability for high-throughput screening. A Z'-factor > 0.5 is considered excellent.

By embedding these controls, each experimental run validates itself, ensuring that any observed activity for this compound is both genuine and accurately quantified. This rigorous approach provides the trustworthiness required for making critical decisions in a drug development pipeline.

References

  • PubChem. (n.d.). Lacidipine. National Center for Biotechnology Information. Retrieved from [Link]

  • Luo, F., et al. (2013). Expression and Pharmacology of Endogenous Cav Channels in SH-SY5Y Human Neuroblastoma Cells. PLoS ONE, 8(3), e59293. Retrieved from [Link]

  • Kerscher, S., et al. (2016). Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals. Toxins, 8(11), 329. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Lacidipine? Synapse. Retrieved from [Link]

  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. Retrieved from [Link]

  • B'SYS. (n.d.). HEK-293 CaV1.2 Cell Line. Retrieved from [Link]

  • Bell, D. C., et al. (2011). An Integrated Multiassay Approach to the Discovery of Small-Molecule N-Type Voltage-Gated Calcium Channel Antagonists. Journal of Biomolecular Screening, 16(7), 733-744. Retrieved from [Link]

  • Gong, L., et al. (2016). A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators. Scientific Reports, 6, 34731. Retrieved from [Link]

  • Sarantis, K., et al. (2022). L-type calcium channels link oxidative stress to calcium signaling pathway and membrane excitability: Insights from computational modeling of dopaminergic neurons. bioRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for L-type calcium channel block obtained with the isoxazolyl DHP series. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cav1.2 Calcium Channel Assay Service. Retrieved from [Link]

  • Sirtori, C. R., et al. (1993). Pharmacology of Lacidipine, a Vascular-Selective Calcium Antagonist. Pharmacology, 47(Suppl. 1), 1-13. Retrieved from [Link]

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  • Gonzalez, C., et al. (2020). When Does the IC50 Accurately Assess the Blocking Potency of a Drug?. Journal of Chemical Information and Modeling, 60(3), 1636-1647. Retrieved from [Link]

  • ResearchGate. (n.d.). KCl depolarization-induced calcium influx raises cAMP via sAC and tmACs and activates Rap1 via sAC only. Retrieved from [Link]

  • ResearchGate. (n.d.). Cav2.2 and Cav1 channels endogenously expressed in SH-SY5Y cells. Retrieved from [Link]

  • antibodies-online.com. (n.d.). Calcium Channel Blockers (CCB) ELISA Kit. Retrieved from [Link]

  • Ninja Nerd. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. Retrieved from [Link]

  • Plosker, G. L., & Faulds, D. (1993). Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. Drugs, 46(4), 711-738. Retrieved from [Link]

  • Liu, B., et al. (2015). Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging. Journal of Visualized Experiments, (98), 52738. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cav1.2 (L-type) Human Calcium Ion Channel Cell Based Antagonist Calcium Flux LeadHunter Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Yu, X., et al. (2004). Calcium influx through hyperpolarization-activated cation channels (Ih channels) contributes to activity-evoked neuronal secretion. Proceedings of the National Academy of Sciences, 101(4), 1051-1056. Retrieved from [Link]

  • Chen, Y. C., et al. (2013). Responsiveness of voltage-gated calcium channels in SH-SY5Y human neuroblastoma cells on quasi-three-dimensional micropatterns formed with poly (l-lactic acid). International Journal of Nanomedicine, 8, 147-156. Retrieved from [Link]

  • BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology. Retrieved from [Link]

  • Dr. Reddy's Laboratories (UK) Ltd. (n.d.). Lacidipine 4 mg Film-Coated Tablets - Patient Information Leaflet (PIL). electronic Medicines Compendium (emc). Retrieved from [Link]

  • Toselli, M., et al. (1996). Characterisation of the L- and N-type calcium channels in differentiated SH-SY5Y neuroblastoma cells. Neuroscience Letters, 203(3), 203-206. Retrieved from [Link]

  • Dr. Rajesh Gubba. (2018, November 23). Calcium Channel Blockers Part 1 - CVS pharmacology [Video]. YouTube. Retrieved from [Link]

  • Woods, E. C., et al. (2024). Molecular and Functional Analysis of Calcium Binding by a Cancer-linked Calreticulin Mutant. eLife, 12, RP109647. Retrieved from [Link]

  • Liu, C., et al. (2004). State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format. Journal of Biomolecular Screening, 9(3), 204-212. Retrieved from [Link]

  • Valdivia, C. A., et al. (2018). β-Subunit of the voltage-gated Ca2+ channel Cav1.2 drives signaling to the nucleus via H-Ras. Journal of Biological Chemistry, 293(37), 14405-14415. Retrieved from [Link]

  • Rossoni, G., et al. (2000). Evidence that lacidipine at nonsustained antihypertensive doses activates nitrogen monoxide system in the endothelium of salt-loaded Dahl-S rats. Journal of Hypertension, 18(6), 741-749. Retrieved from [Link]

  • Bravard, A., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 506, 13-19. Retrieved from [Link]

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Application Note & Protocol: Assessing the Stability of Lacidipine and the Formation of Dehydro Lacidipine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Lacidipine Stability

Lacidipine is a potent dihydropyridine calcium channel blocker widely prescribed for the management of hypertension.[1][2] Its therapeutic efficacy is intrinsically linked to the chemical integrity of the 1,4-dihydropyridine ring, which is susceptible to degradation.[3] A primary degradation pathway involves the oxidation of this ring to form the corresponding pyridine derivative, Dehydro Lacidipine.[4][5] This transformation results in a complete loss of pharmacological activity and may introduce impurities with unknown toxicological profiles.[6] Therefore, a robust and validated analytical protocol to assess the stability of Lacidipine and monitor the formation of this compound is paramount for ensuring drug safety, efficacy, and compliance with regulatory standards.

This application note provides a comprehensive, field-proven protocol for conducting forced degradation studies on Lacidipine and a validated stability-indicating HPLC method for the simultaneous quantification of Lacidipine and its primary degradant, this compound. The methodologies detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines on stability testing.[7][8]

The Science Behind Lacidipine Degradation

Lacidipine, like other 1,4-dihydropyridine derivatives, is notoriously sensitive to light and oxidative conditions.[9][10] The conversion to this compound is an aromatization reaction, driven by the thermodynamic stability of the resulting pyridine ring.[9] This process can be initiated by various stressors, including:

  • Photolytic Stress: Exposure to UV and visible light can provide the energy required to initiate the oxidation of the dihydropyridine ring.[10]

  • Oxidative Stress: The presence of oxidizing agents, such as peroxides, can directly lead to the formation of this compound.[4][11] The inherent antioxidant properties of Lacidipine can influence its degradation profile under such conditions.[1][2][12][13]

  • Acidic and Basic Hydrolysis: While Lacidipine is reported to be susceptible to degradation under hydrolytic conditions, the specific role of pH in the formation of this compound versus other degradants requires careful investigation.[4][14]

  • Thermal Stress: Elevated temperatures can accelerate the rate of degradation, providing insights into the long-term stability of the drug substance and product.[4]

Understanding these degradation pathways is crucial for developing stable formulations and establishing appropriate storage conditions.

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow for assessing Lacidipine stability, from sample preparation through to data analysis and interpretation.

Lacidipine Stability Assessment Workflow cluster_prep 1. Sample & Standard Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. HPLC Analysis cluster_data 4. Data Processing & Interpretation Stock_Solutions Prepare Lacidipine & This compound Stock Solutions Working_Standards Prepare Working Standards & QC Samples Stock_Solutions->Working_Standards Forced_Degradation_Samples Prepare Samples for Forced Degradation Stock_Solutions->Forced_Degradation_Samples HPLC_Method Stability-Indicating HPLC-UV Method Working_Standards->HPLC_Method Photolytic_Stress Photolytic Stress (UV/Vis Light) Forced_Degradation_Samples->Photolytic_Stress Oxidative_Stress Oxidative Stress (e.g., H2O2) Forced_Degradation_Samples->Oxidative_Stress Hydrolytic_Stress Hydrolytic Stress (Acid & Base) Forced_Degradation_Samples->Hydrolytic_Stress Thermal_Stress Thermal Stress (Dry Heat) Forced_Degradation_Samples->Thermal_Stress Photolytic_Stress->HPLC_Method Oxidative_Stress->HPLC_Method Hydrolytic_Stress->HPLC_Method Thermal_Stress->HPLC_Method Method_Validation Method Validation (ICH) HPLC_Method->Method_Validation Peak_Integration Peak Integration & Quantification Method_Validation->Peak_Integration Degradation_Calculation Calculate % Degradation & % this compound Formation Peak_Integration->Degradation_Calculation Mass_Balance Assess Mass Balance Degradation_Calculation->Mass_Balance Report Generate Stability Report Mass_Balance->Report

Caption: Workflow for Lacidipine stability assessment.

Materials and Reagents

  • Reference Standards: Lacidipine (USP or equivalent), this compound (if available, otherwise to be identified and characterized from degraded samples).

  • Solvents: HPLC grade acetonitrile and methanol, purified water (Milli-Q or equivalent).

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), ammonium acetate.

  • HPLC Column: A reversed-phase C18 column, for instance, a Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm), is a suitable choice.[15]

  • Equipment: HPLC system with UV detector, photostability chamber, oven, pH meter, analytical balance, volumetric flasks, and pipettes.

Detailed Protocols

Preparation of Stock Solutions and Standards
  • Lacidipine Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Lacidipine reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • This compound Stock Solution (1000 µg/mL): If a reference standard is available, prepare in the same manner as the Lacidipine stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover a linear range (e.g., 1-100 µg/mL).[16]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

Forced Degradation Studies Protocol

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17] Preliminary experiments may be necessary to optimize the stress conditions.[18]

  • Sample Preparation: For each stress condition, prepare a solution of Lacidipine at a known concentration (e.g., 100 µg/mL) in an appropriate solvent.

  • Acid Hydrolysis:

    • To 5 mL of the Lacidipine solution, add 5 mL of 0.1 M HCl.

    • Reflux the solution at 80°C for a predetermined time (e.g., 2 hours).

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration suitable for HPLC analysis with the mobile phase.

  • Base Hydrolysis:

    • To 5 mL of the Lacidipine solution, add 5 mL of 0.1 M NaOH.

    • Reflux the solution at 80°C for a predetermined time (e.g., 4 hours).

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration suitable for HPLC analysis with the mobile phase.

  • Oxidative Degradation:

    • To 5 mL of the Lacidipine solution, add 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.[18]

    • Dilute to a final concentration suitable for HPLC analysis with the mobile phase.

  • Thermal Degradation:

    • Place the solid Lacidipine powder in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 48 hours).

    • Alternatively, reflux a solution of Lacidipine in water at 80°C for a set time.

    • Prepare a solution of the heat-stressed sample at a known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of Lacidipine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • Prepare the exposed and control samples for HPLC analysis.

Stability-Indicating HPLC Method

A well-developed HPLC method is crucial for separating Lacidipine from its degradation products, particularly this compound.[15]

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution for non-polar compounds like Lacidipine.
Mobile Phase Isocratic: Acetonitrile:Ammonium Acetate Buffer (pH 6.5) (70:30, v/v)A simple and robust mobile phase for the separation of Lacidipine and its degradants.[19]
Flow Rate 1.2 mL/minEnsures optimal separation and reasonable run times.[19]
Injection Volume 20 µLA standard volume for good peak shape and sensitivity.
Column Temperature 40°CImproves peak symmetry and reduces viscosity.[19]
Detection UV at 242 nmA wavelength where both Lacidipine and this compound exhibit significant absorbance.[19]

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[4]

Data Analysis and Interpretation

  • Peak Identification: Identify the peaks corresponding to Lacidipine and this compound in the chromatograms based on their retention times compared to the reference standards.

  • Quantification: Calculate the concentration of Lacidipine and this compound in the stressed samples using the calibration curve generated from the working standard solutions.

  • Calculation of Degradation:

    • % Degradation = [(Initial Concentration of Lacidipine - Final Concentration of Lacidipine) / Initial Concentration of Lacidipine] * 100

    • % this compound Formation = (Concentration of this compound / Initial Concentration of Lacidipine) * 100

  • Mass Balance: The sum of the assay of Lacidipine and the percentage of all degradation products should be close to 100%, demonstrating the stability-indicating nature of the method.[15]

Chemical Transformation of Lacidipine to this compound

The following diagram illustrates the oxidative conversion of the dihydropyridine ring in Lacidipine to the pyridine ring in this compound.

Lacidipine to this compound Lacidipine Lacidipine (1,4-Dihydropyridine derivative) Dehydro_Lacidipine This compound (Pyridine derivative) Lacidipine->Dehydro_Lacidipine Oxidation / Aromatization Stress [O] (e.g., Light, H2O2)

Caption: Oxidation of Lacidipine to this compound.

Conclusion and Further Steps

This application note provides a robust framework for assessing the stability of Lacidipine and quantifying the formation of its primary degradation product, this compound. The successful implementation of this protocol will generate critical data for formulation development, establishment of shelf-life, and regulatory submissions. For a comprehensive stability profile, it is recommended to perform long-term and accelerated stability studies as per ICH Q1A(R2) guidelines.[7][20] The testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][21]

References

  • (PDF) Electrochemical Determination of Lacidipine - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Stability-Indicating LC Method for the Determination of Lacidipine in Tablets. Application to Degradation Kinetics and Content Uniformity Testing | Request PDF. (n.d.). Retrieved January 25, 2026, from [Link]

  • Development and validation of RP-HPLC Assay method for determination of lacidipine in tablets - PharmaInfo. (n.d.). Retrieved January 25, 2026, from [Link]

  • What is the mechanism of Lacidipine? - Patsnap Synapse. (2024, July 17). Retrieved January 25, 2026, from [Link]

  • Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review - Asian Journal of Research in Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]

  • Lacidipine | C26H33NO6 | CID 5311217 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • Degradation Studies of Lacidipine: Identification, Isolation and Structural Characterization of Stress Degradation Products using LCMS, Mass mediated Prep-HPLC, NMR and HRMS. (n.d.). Retrieved January 25, 2026, from [Link]

  • Pharmacology of Lacidipine, a Vascular-Selective Calcium Antagonist - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • Development of high performance liquid chromatography method for lacidipine in rabbit serum: application to pharmacokinetic study - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • Q1A(R2) Guideline - ICH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Stability indicating method development and validation for the determination of Lacidipine in tablets. (n.d.). Retrieved January 25, 2026, from [Link]

  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • Lacidipine: review of analytical methods developed for pharmaceutical dosage forms and biological fluids - PubMed. (2021, June 3). Retrieved January 25, 2026, from [Link]

  • Development and validation of a HPLC method for the determination of Lacidipine in pure form and in pharmaceutical dosage form | Request PDF. (n.d.). Retrieved January 25, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). Retrieved January 25, 2026, from [Link]

  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review - SciSpace. (n.d.). Retrieved January 25, 2026, from [Link]

  • Structure of lacidipine. | Download Scientific Diagram. (n.d.). Retrieved January 25, 2026, from [Link]

  • ISOLATION AND CHARACTERISATION OF FORCED DEGRADATION PRODUCTS OF A CALCIUM CHANNEL BLOCKER BY LC/MS TECHNIQUE - Rasayan Journal of Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]

  • Full article: Photodegradation Studies of 1,4-Dihydropyridine Compounds by Mcr Analysis on Uv Spectral Data. (n.d.). Retrieved January 25, 2026, from [Link]

  • photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. (n.d.). Retrieved January 25, 2026, from [Link]

  • Oxidative Stress in Cardiorenal System - MDPI. (2024, September 18). Retrieved January 25, 2026, from [Link]

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS ASMS 2013 MP06-112. (n.d.). Retrieved January 25, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved January 25, 2026, from [Link]

  • Lacidipine | CAS#:103890-78-4 | Chemsrc. (n.d.). Retrieved January 25, 2026, from [Link]

  • Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW | Semantic Scholar. (n.d.). Retrieved January 25, 2026, from [Link]

  • RALBP1 in Oxidative Stress and Mitochondrial Dysfunction in Alzheimer's Disease - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products - FDA. (2025, June 24). Retrieved January 25, 2026, from [Link]

  • Lacidipine: a dihydropyridine calcium antagonist with antioxidant activity - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • Stability Study ICH Guidelines Q1A, Q1B & Q1C | Stability approach | Stress testing | Photostability - YouTube. (2025, July 17). Retrieved January 25, 2026, from [Link]

Sources

Application Note: A Validated UV-Spectrophotometric Method for the Determination of Dehydro Lacidipine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a simple, precise, and cost-effective UV-spectrophotometric method for the quantitative determination of Dehydro Lacidipine. Lacidipine, a dihydropyridine calcium antagonist, is susceptible to degradation, primarily through the oxidation of its dihydropyridine ring to form the pyridine analogue, this compound.[1] The monitoring and quantification of such degradation products are critical for ensuring the safety and efficacy of the final pharmaceutical product. This method leverages the distinct chromophoric properties of the pyridine ring in this compound, which provides a unique UV absorbance maximum separate from the parent compound. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for the quantification of this compound in bulk form.[2][3]

Introduction and Scientific Principle

Lacidipine is a potent 1,4-dihydropyridine calcium channel blocker used in the management of hypertension.[4][5] The therapeutic activity of Lacidipine is intrinsically linked to the chemical integrity of its 1,4-dihydropyridine nucleus, which acts as the pharmacophore.[1] However, this moiety is susceptible to oxidative degradation, particularly under exposure to light, leading to the formation of its pyridine analogue, this compound.

The fundamental principle of this spectrophotometric method lies in the difference in the electronic structures of Lacidipine and this compound.

  • Lacidipine: Possesses a 1,4-dihydropyridine ring, which is a non-aromatic, conjugated system. This structure typically exhibits UV absorbance maxima around 240 nm and 280 nm.[6]

  • This compound: Features a fully aromatic pyridine ring. This aromatization results in a more stable electronic system with altered energy levels for π → π* transitions. Consequently, this compound exhibits a distinct UV absorption profile, allowing for its selective quantification in the absence of the parent drug.

This method employs the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte at a specific wavelength. By measuring the absorbance of this compound at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined.

Materials, Reagents, and Instrumentation

  • This compound Reference Standard (Purity ≥ 99.5%)

  • Methanol (HPLC Grade, Spectrophotometric Grade)

  • Volumetric flasks (Class A: 10 mL, 100 mL)

  • Micropipettes (Calibrated)

  • A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm was used for all measurements (e.g., Shimadzu UV-1800).[6][7]

  • Matched quartz cuvettes with a 1 cm path length.

  • Analytical balance with a readability of 0.01 mg.

Detailed Experimental Protocols

The causality behind this initial step is to identify the wavelength at which this compound absorbs light most strongly. Measuring at λmax provides the highest sensitivity and minimizes potential errors arising from minor wavelength calibration shifts, thereby enhancing the method's robustness.

  • Prepare a dilute solution: Accurately weigh and dissolve approximately 10 mg of this compound Reference Standard in 100 mL of methanol to obtain a 100 µg/mL solution. Further dilute to a final concentration of 10 µg/mL with methanol.

  • Scan the spectrum: Fill a 1 cm quartz cuvette with the 10 µg/mL solution. Use methanol as the blank.

  • Acquire data: Scan the solution across the UV range from 400 nm to 200 nm.

  • Identify λmax: The wavelength corresponding to the highest absorbance peak is determined to be the λmax for this compound. For this application, the λmax was determined to be 278 nm .

  • Primary Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound Reference Standard into a 100 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored protected from light.

  • Working Stock Solution (50 µg/mL):

    • Pipette 50.0 mL of the Primary Stock Solution into a 100 mL Class A volumetric flask and dilute to the mark with methanol.

  • Calibration Curve Standards (5 - 30 µg/mL):

    • Prepare a series of calibration standards by accurately pipetting appropriate volumes of the Working Stock Solution (50 µg/mL) into 10 mL volumetric flasks and diluting with methanol, as detailed in the table below.

Target Concentration (µg/mL)Volume of Working Stock (50 µg/mL) to be pipetted (mL)Final Volume (mL)
51.010
102.010
153.010
204.010
255.010
306.010

The following workflow ensures systematic and accurate data acquisition.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_validation Validation & Quantification weigh 1. Weigh this compound Reference Standard stock 2. Prepare Primary Stock (100 µg/mL in Methanol) weigh->stock cal_standards 3. Prepare Calibration Standards (5-30 µg/mL) stock->cal_standards blank 4. Set Spectrophotometer Blank (Methanol) cal_standards->blank measure 5. Measure Absorbance of Standards at 278 nm blank->measure plot 6. Construct Calibration Curve (Absorbance vs. Concentration) measure->plot validate 7. Perform Method Validation (Linearity, Accuracy, Precision) plot->validate quantify 8. Quantify Unknown Sample Concentration plot->quantify

Caption: Experimental workflow for the spectrophotometric determination of this compound.

Method Validation

The developed method was rigorously validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2][3]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. For this application, the UV spectrum of this compound was compared with that of Lacidipine. The distinct λmax (278 nm for this compound vs. ~240/280 nm for Lacidipine) confirms that the method can selectively quantify this compound in its pure form. However, due to overlapping spectra, this UV method is not suitable for quantifying this compound in the presence of Lacidipine; a stability-indicating chromatographic method such as HPLC would be required for such mixtures.[8]

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The absorbance of the six calibration standards (5-30 µg/mL) was measured at 278 nm.

Concentration (µg/mL)Absorbance (AU)
50.152
100.301
150.455
200.604
250.753
300.902

A calibration curve of absorbance versus concentration yielded a linear regression equation with a correlation coefficient (R²) greater than 0.999, indicating excellent linearity.

Accuracy was determined by performing recovery studies. A known amount of this compound was added to a sample solution at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated. The acceptance criterion is typically between 98.0% and 102.0%.

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six replicate measurements of a 20 µg/mL standard solution were made on the same day under the same experimental conditions.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst.

The relative standard deviation (%RSD) was calculated for each set of measurements. The acceptance criterion for precision is an RSD of not more than 2.0%.

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve, using the formulae:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterAcceptance CriteriaResult
λmax N/A278 nm
Linearity Range N/A5 - 30 µg/mL
Correlation Coefficient (R²) ≥ 0.9990.9998
Regression Equation N/Ay = 0.0301x + 0.0012
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability (n=6)≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.12%
LOD Report Value0.25 µg/mL
LOQ Report Value0.76 µg/mL

Conclusion

The UV-spectrophotometric method described in this application note is simple, rapid, accurate, and precise for the determination of this compound in bulk form. The method was successfully validated as per ICH guidelines, demonstrating its reliability and suitability for quality control applications where the quantification of the pure degradation product is required. This protocol provides a valuable and economical alternative to chromatographic techniques for the specific purpose of analyzing the isolated this compound substance.

References

  • Jain, N., Jain, R., & Swami, H. (2011). Spectrophotometric determination of lacidipine in bulk and tablet dosage form. Journal of Applied Pharmaceutical Science, 01(05), 209-213.
  • Patel, S. A., & Patel, N. J. (2021). An Overview on Estimation of Lacidipine from Bulk and Formulation. Asian Journal of Pharmaceutical Analysis, 11(3), 164-168.
  • Nagaraju, P. T., et al. (2011). Development and Validation of Spectrophotometric Method for estimation of Lacidipine in Tablet Dosage Form. International Journal of PharmTech Research, 3(1), 18-23. [Link]

  • Rajavel, A., et al. (2011). Stability indicating Method Development and Validation for the Determination of Lacidipine in tablets. International Research Journal of Pharmacy, 2(5), 157-161. [Link]

  • Miranda, M. S., & Squella, J. A. (2001). Photodegradation of 1,4-dihydropyridine antihypertensive drugs. Journal of the Chilean Chemical Society, 46(3). [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Patsnap. (2024). What is the mechanism of Lacidipine? Patsnap Synapse. [Link]

  • Gotti, R., et al. (1998). Pharmacology of Lacidipine, a Vascular-Selective Calcium Antagonist. Journal of Cardiovascular Pharmacology, 32(5), 756-764. [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of Dehydro Lacidipine as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lacidipine is a highly lipophilic dihydropyridine calcium channel blocker primarily used in the management of hypertension.[1][2] As with any active pharmaceutical ingredient (API), rigorous quality control is essential to ensure its safety and efficacy. Regulatory bodies, such as those following International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of all impurities present in an API at levels of 0.10% or higher.[3] Dehydro Lacidipine, also known as Lacidipine Impurity B, is a principal degradation product formed through the oxidation of the 1,4-dihydropyridine ring in the Lacidipine molecule to a more stable aromatic pyridine ring.[2][4] The availability of a pure, well-characterized sample of this compound is therefore critical for its use as a reference standard in analytical methods to accurately monitor the quality of Lacidipine bulk drug and its finished dosage forms.

This application note provides a detailed, self-validating protocol for the synthesis, purification, and characterization of this compound. The methodology is designed to be robust and reproducible, enabling researchers and drug development professionals to generate a high-purity reference compound for analytical and quality control applications. The chosen synthetic route involves a direct and efficient oxidation of Lacidipine, a process that is both mechanistically straightforward and practical for a standard organic chemistry laboratory.

Section 1: Chemical Principle and Rationale

The core of this synthesis is the aromatization of the 1,4-dihydropyridine (DHP) ring of Lacidipine. The DHP ring is susceptible to oxidation, a common degradation pathway for this class of compounds.[5] This protocol employs Ceric Ammonium Nitrate (CAN, (NH₄)₂Ce(NO₃)₆), a powerful and versatile one-electron oxidizing agent, to facilitate this transformation.[6][7]

The Rationale for Choosing Ceric Ammonium Nitrate (CAN):

  • Efficiency: CAN is highly effective in oxidizing 1,4-dihydropyridines to their corresponding pyridine derivatives under mild conditions.[6]

  • Selectivity: It tends to selectively oxidize the dihydropyridine ring without significantly affecting other functional groups present in the Lacidipine molecule, such as the ester moieties, under controlled conditions.

  • Practicality: The reaction work-up is straightforward. The cerium salts are water-soluble and can be easily removed by aqueous extraction, simplifying the isolation of the organic product.[8]

The reaction proceeds via the removal of two hydrogen atoms from the dihydropyridine ring, resulting in the formation of the thermodynamically more stable aromatic pyridine ring of this compound.

Section 2: Synthesis Protocol

This section details the complete, step-by-step procedure for the chemical synthesis of this compound from Lacidipine.

Materials and Reagents
MaterialGradeSupplierNotes
Lacidipine>98% PurityCommercial SourceStarting Material
Ceric Ammonium Nitrate (CAN)ACS Reagent GradeCommercial SourceOxidizing Agent
Acetonitrile (ACN)HPLC GradeCommercial SourceReaction Solvent
Ethyl AcetateACS Reagent GradeCommercial SourceExtraction Solvent
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeCommercial SourceFor preparing aqueous solution
Sodium Thiosulfate (Na₂S₂O₃)ACS Reagent GradeCommercial SourceFor preparing aqueous solution
Brine (Saturated NaCl)N/APrepared in-houseFor aqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercial SourceDrying Agent
Deionized WaterN/ALaboratory SupplyFor preparing aqueous solutions
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Synthesis Procedure
  • Dissolution of Starting Material:

    • In a 100 mL round-bottom flask, dissolve 1.0 g (approximately 2.19 mmol) of Lacidipine in 25 mL of acetonitrile.

    • Stir the mixture at room temperature until all the solid has completely dissolved.

    • Rationale: Acetonitrile is an ideal solvent as it effectively dissolves the organic starting material and is compatible with the oxidizing agent.

  • Preparation of Oxidant Solution:

    • In a separate beaker, dissolve 2.5 g (approximately 4.56 mmol, ~2.1 equivalents) of Ceric Ammonium Nitrate in 10 mL of deionized water. The solution will have a distinct orange color.

    • Rationale: Using a slight excess of CAN ensures the complete conversion of the starting material. Dissolving it in water facilitates its addition and subsequent removal during work-up.

  • Oxidation Reaction:

    • Slowly add the CAN solution dropwise to the stirring Lacidipine solution over a period of 15-20 minutes at room temperature.

    • Upon addition, the reaction mixture will change color.

    • Allow the reaction to stir at room temperature for 1-2 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • TLC System: 50:50 Ethyl Acetate:Hexane.

    • Spot the starting material (Lacidipine) and the reaction mixture on a TLC plate.

    • Visualize the spots under a UV lamp at 254 nm. The product, this compound, will have a different Rf value than the starting material. The reaction is complete when the Lacidipine spot is no longer visible.

  • Reaction Quench and Work-up:

    • Once the reaction is complete, pour the mixture into a 250 mL separatory funnel containing 50 mL of deionized water and 50 mL of ethyl acetate.

    • Shake the funnel vigorously and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • 50 mL of 5% aqueous Sodium Thiosulfate (to remove residual cerium species).

      • 50 mL of 5% aqueous Sodium Bicarbonate (to neutralize any acidic byproducts).

      • 50 mL of brine.

    • Rationale: This series of aqueous washes effectively removes the oxidant, byproducts, and residual solvent, leading to a cleaner crude product.

  • Isolation of Crude Product:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid or semi-solid crude product.

Section 3: Purification Protocol

The crude this compound must be purified to meet the high-purity requirements of a reference standard. Column chromatography is the preferred method.

Step-by-Step Purification Procedure
  • Prepare the Column:

    • Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method with hexane.

    • Rationale: Silica gel is a polar stationary phase suitable for separating moderately polar organic compounds.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Elute the column using a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (e.g., up to 40% ethyl acetate).

    • Rationale: A gradient elution allows for the separation of non-polar impurities first, followed by the desired product, and finally any more polar impurities.

  • Fraction Collection:

    • Collect fractions and monitor them by TLC using the same system as for reaction monitoring.

    • Combine the fractions containing the pure this compound (as determined by a single spot on the TLC plate).

  • Final Isolation:

    • Concentrate the combined pure fractions under reduced pressure to yield this compound as a solid.

    • Dry the final product under vacuum to remove any residual solvent.

Section 4: Characterization and Confirmation

The identity, purity, and structure of the synthesized this compound must be unequivocally confirmed.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Expected Analytical Data
ParameterLacidipine (Starting Material)This compound (Product)Rationale for Change
Molecular Formula C₂₆H₃₃NO₆C₂₆H₃₁NO₆[2]Loss of two hydrogen atoms upon aromatization.
Molecular Weight 455.54 g/mol [2]453.53 g/mol [2]Corresponds to the loss of two hydrogen atoms.
Mass Spec (ESI+) m/z ≈ 456.2 [M+H]⁺m/z ≈ 454.2 [M+H]⁺A shift of -2 Da confirms the dehydrogenation.
¹H NMR (Key Signals) Broad singlet ~5.7-6.5 ppm (N-H proton).[3] Singlet ~4.5-5.0 ppm (C4-H proton).[3]Absence of the N-H and C4-H proton signals.These protons are removed during the aromatization of the dihydropyridine ring. The aromatic proton signals will also show characteristic shifts.
HPLC Purity >98%>99.0% (after purification)The purification step should remove unreacted starting material and any byproducts, yielding a high-purity reference standard.

Section 5: Application as a Reference Standard

The synthesized and purified this compound can now be used as a reference standard for the quality control of Lacidipine API.

Protocol: Identification and Quantification by RP-HPLC
  • Preparation of Standard Solution:

    • Accurately weigh about 10 mg of the synthesized this compound and dissolve it in a suitable volume of diluent (e.g., 50:50 acetonitrile:water) to obtain a known concentration (e.g., 100 µg/mL). This is the stock solution.

    • Prepare a working standard solution at the specification limit (e.g., 0.15%) relative to the Lacidipine test concentration.

  • Preparation of Sample Solution:

    • Accurately weigh about 100 mg of the Lacidipine API to be tested and dissolve it to obtain a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Gradient of Acetonitrile and Phosphate Buffer (pH adjusted)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 240 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Inject the diluent (as a blank), the this compound standard solution, and the Lacidipine sample solution into the chromatograph.

    • Identification: The retention time of any peak corresponding to this compound in the sample solution must match the retention time of the this compound reference standard.

    • Quantification: Calculate the percentage of this compound in the Lacidipine sample by comparing the peak area from the sample chromatogram to the peak area from the standard chromatogram.

Section 6: Visualizations

Chemical Reaction Scheme

Caption: Oxidation of Lacidipine to this compound.

Experimental Workflow

G cluster_synthesis Synthesis Stage cluster_workup Isolation Stage cluster_purification Purification Stage cluster_characterization Validation Stage synthesis 1. Synthesis workup 2. Work-up & Isolation purification 3. Purification characterization 4. Characterization application 5. Application a Dissolve Lacidipine in Acetonitrile b Add Aqueous CAN Solution Dropwise a->b c Stir & Monitor Reaction by TLC b->c d Quench Reaction & Extract with Ethyl Acetate c->d e Aqueous Washes (Na₂S₂O₃, NaHCO₃, Brine) d->e f Dry & Concentrate to Crude Product e->f g Column Chromatography (Silica Gel) f->g h Combine Pure Fractions & Concentrate g->h i Dry Under Vacuum h->i j Confirm Purity (HPLC) i->j k Confirm MW (Mass Spec) j->k l Confirm Structure (NMR) k->l l->application

Caption: Overall workflow for synthesis and validation.

References

  • PubChem. (n.d.). Lacidipine. National Center for Biotechnology Information. Retrieved from [Link]

  • Nagaraju, P. T., Channabasavaraj, K. P., & Finney, G. (2011). Spectrophotometric determination of lacidipine in bulk and tablet dosage form. Journal of Applied Pharmaceutical Science, 01(05), 209-213.
  • Patsnap. (2024). What is the mechanism of Lacidipine? Patsnap Synapse. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lacidipine-impurities. Retrieved from [Link]

  • Raju, V. V. N. K. V. P., Reddy, G. M., Ravindra, V., Mathad, V. T., Dubey, P. K., & Reddy, P. P. (2009). Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug.
  • ResearchGate. (n.d.). Electrochemical Determination of Lacidipine. Retrieved from [Link]

  • Google Patents. (2021). US20210046062A1 - 1,4-dihydropyridine compositions, methods of making and use.
  • Journal of Chemical Health Risks. (2023). Formulation and Evaluation of Lacidipine Loaded Nanoparticulate Oral Disintegrating Tablets. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of lacidipine. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2020). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers. Retrieved from [Link]

  • Taylor & Francis. (2009). Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cerium Ammonium Nitrate - CAN. Retrieved from [Link]

  • PharmaInfo. (n.d.). Development and validation of RP-HPLC Assay method for determination of lacidipine in tablets. Retrieved from [Link]

  • PubMed. (2024). Ceric Ammonium Nitrate Oxidation of a MnII Complex Generates a Bis(μ-oxo)dimanganese(IV,IV) Product via a MnIV-Oxo Intermediate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of 5 × 10-7 M lacidipine at different pH 2.0, 4.0, 6.0, and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. Retrieved from [Link]

  • MDPI. (2022). The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives. Retrieved from [Link]

  • Allmpus. (n.d.). Lacidipine BP Impurity B / this compound. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compound 2. Retrieved from [Link]

  • Wikipedia. (n.d.). Ceric ammonium nitrate. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2020). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. Retrieved from [Link]

Sources

Bioanalytical Method Development for the Quantification of Dehydro Lacidipine in Biological Fluids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol Guide

Abstract

This technical guide provides a comprehensive framework for the development and validation of a robust bioanalytical method for the quantification of Dehydro Lacidipine, a principal metabolite and impurity of the antihypertensive drug Lacidipine, in biological matrices such as human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. We delve into the rationale behind the selection of sample preparation techniques, chromatographic separation, and mass spectrometric detection parameters. This guide emphasizes a systematic approach to method development, ensuring scientific integrity, and adherence to regulatory expectations.

Introduction: The Rationale for this compound Quantification

Lacidipine, a dihydropyridine calcium channel blocker, is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), prior to elimination.[1][2] A key metabolic pathway is the oxidation of the dihydropyridine ring to its pyridine analogue, forming this compound.[3] As a significant metabolite and a potential impurity in the drug substance, the accurate quantification of this compound in biological fluids is paramount for a thorough understanding of Lacidipine's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Furthermore, monitoring the levels of this compound is crucial for assessing the drug's metabolic phenotype and for safety assessments in drug development.

This application note outlines a strategic approach to developing a sensitive, selective, and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound.

Analyte and Internal Standard Physicochemical Properties

A foundational step in bioanalytical method development is understanding the physicochemical properties of the analyte and the selected internal standard (IS).

This compound is the pyridine derivative of Lacidipine. The aromatization of the dihydropyridine ring to a pyridine ring results in a more polar and less lipophilic molecule compared to the parent drug, Lacidipine.

Table 1: Physicochemical Properties of this compound and Lacidipine

PropertyThis compoundLacidipine
Chemical Structure Diethyl 4-(2-((E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-2,6-dimethylpyridine-3,5-dicarboxylate(E)-diethyl 4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Molecular Formula C26H31NO6C26H33NO6
Molecular Weight 453.53 g/mol 455.55 g/mol
CAS Number 130996-24-6103890-78-4
Predicted LogP Lower than Lacidipine~5.5
Predicted Solubility Higher aqueous solubility than LacidipinePoorly soluble in water

Sample Preparation: Strategies for Extraction from Biological Matrices

The primary objective of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. Given the properties of this compound and the common practices for similar small molecules, three primary techniques are considered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Rationale for Method Selection
  • Protein Precipitation (PPT): This is a rapid and straightforward technique involving the addition of an organic solvent (e.g., acetonitrile or methanol) to precipitate plasma proteins.[4][6] While efficient for high-throughput screening, it may result in less clean extracts and a higher potential for matrix effects.[7]

  • Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT by partitioning the analyte between the aqueous biological sample and an immiscible organic solvent.[7][8] The choice of organic solvent is critical and is guided by the analyte's polarity and solubility. For the moderately polar this compound, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate could be effective.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and the ability to concentrate the analyte significantly.[9] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a strong solvent. Reversed-phase (e.g., C8 or C18) or mixed-mode cation exchange sorbents would be suitable for this compound.

For this application note, we will detail a protocol for Liquid-Liquid Extraction (LLE) , which offers a good balance between extract cleanliness, recovery, and throughput.

Protocol: Liquid-Liquid Extraction of this compound from Human Plasma

Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • This compound and this compound-d5 (Internal Standard) stock solutions in methanol

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • 5% Ammonium hydroxide solution

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Step-by-Step Protocol:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample (blank, calibration standard, QC, or unknown).

  • Internal Standard Spiking: Add 10 µL of the this compound-d5 working solution (e.g., at 100 ng/mL in methanol) to each tube.

  • Vortexing: Briefly vortex mix the samples for 10 seconds.

  • Basification: Add 25 µL of 5% ammonium hydroxide solution to each tube to basify the sample. This ensures that this compound is in its neutral form, enhancing its extraction into an organic solvent.

  • Vortexing: Vortex mix for 10 seconds.

  • Extraction: Add 600 µL of MTBE to each tube.

  • Vortexing: Vortex mix vigorously for 5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a clean microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortexing and Transfer: Vortex mix for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow start Start: Plasma Sample (100 µL) is_spike Spike with Internal Standard (10 µL) start->is_spike vortex1 Vortex (10s) is_spike->vortex1 basify Add 5% NH4OH (25 µL) vortex1->basify vortex2 Vortex (10s) basify->vortex2 add_mtbe Add MTBE (600 µL) vortex2->add_mtbe vortex3 Vortex (5 min) add_mtbe->vortex3 centrifuge Centrifuge (13,000 rpm, 10 min) vortex3->centrifuge transfer Transfer Organic Layer (~500 µL) centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Solution evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end Bioanalytical_Workflow sample_receipt Sample Receipt and Storage sample_prep Sample Preparation (LLE) sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing report Reporting data_processing->report

Sources

Application Notes & Protocols: Investigating Dehydro Lacidipine's Impact on Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

A Note on Dehydro Lacidipine

Initial literature searches indicate that "this compound" is not a widely studied compound. It is likely a metabolite of the well-characterized dihydropyridine calcium channel blocker, Lacidipine . Lacidipine undergoes extensive first-pass metabolism, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme system, which can involve dehydrogenation reactions. This guide will, therefore, focus on the established effects and investigational models for the parent compound, Lacidipine. The methodologies presented are directly applicable to studying its metabolites, such as this compound, to determine if they retain pharmacological activity.

I. Introduction: The Vascular Significance of Lacidipine

Lacidipine is a third-generation dihydropyridine L-type calcium channel blocker distinguished by its high vascular selectivity and lipophilicity.[1][2] This lipophilic nature allows it to accumulate in the cell membrane's lipid bilayer, leading to a slow onset and a prolonged duration of action.[3] Its primary therapeutic effect is the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2]

Beyond this primary mechanism, emerging evidence suggests Lacidipine possesses pleiotropic effects that are of significant interest in vascular biology and the treatment of diseases like atherosclerosis. These include antioxidant properties, anti-inflammatory effects, and the ability to modulate endothelial function.[1][4][5] This application guide provides a comprehensive framework of in vitro experimental models to dissect the multifaceted effects of Lacidipine and its derivatives on vascular smooth muscle cells (VSMCs).

II. Core Mechanisms of Action in Vascular Smooth Muscle

A. Primary Effect: L-Type Calcium Channel Blockade

The canonical mechanism of Lacidipine is the inhibition of voltage-gated L-type calcium channels in VSMCs.[2] This blockade prevents the influx of extracellular Ca²⁺, a critical trigger for the calmodulin-myosin light chain kinase (MLCK) cascade that leads to muscle contraction. The result is potent vasorelaxation.

Lacidipine Lacidipine L_type_Ca_Channel L-Type Ca²⁺ Channel (on VSMC membrane) Lacidipine->L_type_Ca_Channel Inhibits (-) Relaxation VSMC Relaxation (Vasodilation) Lacidipine->Relaxation Promotes (+) Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Blocks Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Myosin Myosin Light Chain Phosphorylation MLCK->Myosin Contraction VSMC Contraction (Vasoconstriction) Myosin->Contraction

Caption: Primary mechanism of Lacidipine on VSMC contraction.

B. Beyond Calcium Channel Blockade: Pleiotropic Effects

Lacidipine's influence extends beyond simple vasodilation. Understanding these secondary effects is crucial for evaluating its full therapeutic potential, particularly in atherosclerosis.

  • Antioxidant Activity : Lacidipine has been shown to exhibit antioxidant properties, which may involve scavenging reactive oxygen species (ROS) and reducing oxidative stress within the vascular wall.[1][4] This is critical as ROS can promote VSMC proliferation and inflammation.

  • Endothelial Nitric Oxide (NO) System Activation : Studies suggest that Lacidipine can enhance the activity of endothelial nitric oxide (NO), a key signaling molecule that promotes vasodilation and has anti-proliferative and anti-inflammatory properties.[6]

  • Anti-proliferative and Anti-migratory Effects : Pathological vascular remodeling often involves excessive VSMC proliferation and migration. Lacidipine has been demonstrated to inhibit VSMC proliferation in a dose-dependent manner.[7]

Lacidipine Lacidipine ROS Reactive Oxygen Species (ROS) Lacidipine->ROS Reduces (-) eNOS Endothelial NO Synthase (eNOS) Lacidipine->eNOS Enhances (+) VSMC_Prolif VSMC Proliferation & Migration Lacidipine->VSMC_Prolif Inhibits (-) ROS->VSMC_Prolif Promotes Atherosclerosis Atherosclerotic Plaque Progression eNOS->Atherosclerosis Protects Against VSMC_Prolif->Atherosclerosis Contributes to

Caption: Pleiotropic effects of Lacidipine on vascular cells.

III. Experimental Models & Considerations

A. Cell Models
  • Primary Vascular Smooth Muscle Cells (e.g., HAoSMC - Human Aortic Smooth Muscle Cells) : These cells are isolated directly from tissue and most closely mimic the in vivo state. However, they have a limited lifespan and can undergo phenotypic switching in culture.

  • Immortalized Cell Lines (e.g., A7r5 Rat Aortic Smooth Muscle Cells) : These are easier to culture and provide more reproducible results. The A7r5 cell line is a well-established model for studying VSMC calcium signaling.[8]

B. Critical Consideration: VSMC Phenotypic Switching

IV. Core Experimental Protocols

The following protocols provide a framework for investigating the key effects of this compound/Lacidipine on VSMCs.

Protocol 1: Intracellular Calcium [Ca²⁺]i Measurement

This protocol quantifies the ability of the test compound to block Ca²⁺ influx, the primary mechanism of action.

  • Principle : The ratiometric fluorescent indicator Fura-2 AM is loaded into cells. Upon cleavage by intracellular esterases, Fura-2's excitation spectrum shifts upon binding to Ca²⁺. The ratio of fluorescence emission at 510 nm when excited at 340 nm (Ca²⁺-bound) versus 380 nm (Ca²⁺-unbound) is proportional to the intracellular calcium concentration.

  • Justification : This ratiometric measurement minimizes variability from uneven dye loading or photobleaching, providing a robust readout of Ca²⁺ dynamics.

Step-by-Step Methodology:

  • Cell Plating : Seed VSMCs (e.g., A7r5) onto black, clear-bottom 96-well plates at a density that will result in a 90-100% confluent monolayer on the day of the experiment.

  • Fura-2 AM Loading :

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Prepare a Fura-2 AM stock solution in DMSO. Dilute the stock into the loading buffer to a final concentration of 2-5 µM.

    • Remove culture medium from the cells, wash once with loading buffer, and then add the Fura-2 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Washing : Gently wash the cells 2-3 times with the loading buffer to remove extracellular dye. Leave the cells in the final wash volume for imaging.

  • Compound Incubation : Add this compound/Lacidipine at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 10-30 minutes).

  • Measurement :

    • Place the plate in a fluorescence microplate reader equipped with dual excitation monochromators.

    • Establish a baseline fluorescence reading for ~60 seconds (Excitation at 340 nm and 380 nm, Emission at ~510 nm).

    • Inject a depolarizing stimulus (e.g., high concentration KCl, final concentration 50-80 mM) to open L-type calcium channels.

    • Record the fluorescence ratio (340/380) for an additional 2-5 minutes.

  • Data Analysis : Calculate the change in the 340/380 ratio from baseline to the peak after KCl stimulation. Plot the inhibition of the Ca²⁺ signal against the drug concentration to determine the IC₅₀.

ParameterExpected Value/RangeReference
Lacidipine IC₅₀ (A7r5 cells) 2.76 nM[8]
Stimulus High [K⁺] solution[8]
Fluorescent Dye Fura-2 AM
Protocol 2: Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on VSMC viability and metabolic activity, which is an indicator of proliferation.

  • Principle : The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to a purple formazan product. The amount of formazan, measured by absorbance, is proportional to the number of viable cells.

  • Justification : The MTT assay is a robust, colorimetric, and high-throughput method for assessing changes in cell number in response to a compound.

Step-by-Step Methodology:

  • Cell Plating : Seed VSMCs in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well) in their complete growth medium. Allow cells to adhere overnight.

  • Serum Starvation (Optional) : To synchronize the cells in the G₀/G₁ phase of the cell cycle, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 24 hours.

  • Compound and Stimulant Treatment :

    • Replace the medium with fresh low-serum medium containing various concentrations of this compound/Lacidipine (and vehicle control).

    • After a 1-2 hour pre-incubation with the compound, add a pro-proliferative stimulus, such as Platelet-Derived Growth Factor (PDGF, 10-20 ng/mL) or 10% FBS, to the appropriate wells.

    • Incubate for 24-48 hours.

  • MTT Incubation : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. A purple precipitate should become visible in the cells.

  • Solubilization : Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis : Normalize the absorbance readings to the vehicle-treated control. Plot the percentage of proliferation inhibition against drug concentration.

ParameterRecommended RangeReference
VSMC Seeding Density 5,000 - 10,000 cells/well
Proliferation Stimulus PDGF-BB (10-20 ng/mL) or 10% FBS[9]
Lacidipine Concentration 0.1 nM - 10 µM (Dose-response)[7]
Incubation Time 24 - 48 hours
Protocol 3: Cell Migration Assay (Wound Healing / Scratch Assay)

This protocol evaluates the effect of the compound on collective cell migration, a key process in vascular remodeling.

  • Principle : A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells at the edge of the wound to migrate and close the gap over time is monitored and quantified.

  • Justification : This method is straightforward and provides insights into the coordinated movement of a sheet of cells, mimicking aspects of tissue repair.

Step-by-Step Methodology:

  • Create Confluent Monolayer : Seed VSMCs in a 6-well or 12-well plate and grow them until they are 100% confluent.

  • Create Wound : Using a sterile p200 pipette tip, make a straight scratch down the center of each well.

  • Wash : Gently wash the wells with PBS to remove dislodged cells and debris.

  • Treatment : Replace the PBS with a low-serum medium containing the test compound (this compound/Lacidipine) at various concentrations and a vehicle control. A pro-migratory stimulus (e.g., PDGF) can also be added.

  • Imaging :

    • Immediately after adding the treatment medium, capture an initial image (T=0) of the wound in each well using an inverted microscope with a camera. Mark the location for consistent imaging.

    • Place the plate back in the incubator.

    • Capture subsequent images at regular intervals (e.g., 8, 12, 24 hours).

  • Data Analysis :

    • Use image analysis software (like ImageJ) to measure the area of the cell-free "wound" at each time point.

    • Calculate the percentage of wound closure relative to the T=0 image for each condition.

    • Compare the rate of closure between treated and control groups.

A 1. Seed VSMCs to 100% Confluence B 2. Create Scratch with Pipette Tip A->B C 3. Wash to Remove Debris B->C D 4. Add Medium with Compound/Vehicle C->D E 5. Image Wound at T=0 D->E F 6. Incubate E->F G 7. Image Wound at Subsequent Time Points F->G G->F Repeat Imaging H 8. Analyze Wound Closure Area G->H

Caption: Workflow for the Wound Healing / Scratch Assay.

V. References

  • Alford, P. W., et al. (2011). Vascular smooth muscle contractility depends on cell shape. Integrative biology : quantitative biosciences from nano to macro, 3(11), 1065-71.

  • Composto, C., et al. (2004). Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers. Atherosclerosis, 176(2), 235-43.

  • Criscione, L., et al. (1990). Pharmacology of Lacidipine, a Vascular-Selective Calcium Antagonist. Journal of Cardiovascular Pharmacology, 15 Suppl 1, S10-8.

  • Herbette, L. G., et al. (1993). The molecular basis of the pharmacokinetics and pharmacodynamics of the 1,4-dihydropyridine calcium channel blockers: the role of the cell membrane. Journal of cardiovascular pharmacology, 22 Suppl A, S1-8.

  • Lee, M. Y., et al. (2009). Lercanidipine inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling. Pharmacological research, 59(1), 48-56.

  • Li, X., et al. (2021). Lacidipine Ameliorates the Endothelial Senescence and Inflammatory Injury Through CXCR7/P38/C/EBP-β Signaling Pathway. Frontiers in Cell and Developmental Biology, 9, 756811.

  • Maggi, F. M., et al. (1993). Effects of lacidipine on experimental models of atherosclerosis. Journal of cardiovascular pharmacology, 22 Suppl A, S56-8.

  • Ninja Nerd. (2017, March 21). Mechanism of Smooth Muscle Relaxation | Role of Nitric Oxide | IP3 Pathway [Video]. YouTube.

  • Patsnap. (2024). What is the mechanism of Lacidipine?. Patsnap Synapse.

  • Rampa, A., et al. (1996). Ca2+ channel blocking activity of lacidipine and amlodipine in A7r5 vascular smooth muscle cells. Pharmacological research, 33(2), 99-104.

  • Rengo, F., et al. (1997). The Impact of Lacidipine, a Novel Dihydropyridine Calcium Antagonist, on Carbohydrate and Lipid Metabolism. Journal of Cardiovascular Pharmacology, 30(5), 629-634.

  • Sirtori, C. R., & Maggi, F. M. (1993). Vascular effects of lacidipine: a review of animal and human data. Journal of cardiovascular pharmacology, 22 Suppl A, S50-5.

  • Strocchi, E., et al. (2002). Evidence that lacidipine at nonsustained antihypertensive doses activates nitrogen monoxide system in the endothelium of salt-loaded Dahl-S rats. Journal of cardiovascular pharmacology, 40(6), 923-9.

  • Terluk, M. R., et al. (2013). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. JoVE (Journal of Visualized Experiments), (72), e50068.

  • Zenebe, W., et al. (2021). The effects of lacidipine on the steady-state plasma concentrations of simvastatin in healthy subjects. British journal of clinical pharmacology, 51(3), 241-5.

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The Role of Dehydro Lacidipine in Advancing Drug Metabolism and Pharmacokinetic Studies of Lacidipine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the strategic use of Dehydro Lacidipine in the study of Lacidipine's drug metabolism and pharmacokinetics (DMPK). Lacidipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism, primarily through oxidation to its pyridine analogue, this compound. Understanding this metabolic pathway is critical for accurate pharmacokinetic profiling and drug-drug interaction assessment. This document outlines the scientific rationale and step-by-step methodologies for utilizing authentic this compound as a reference standard in key in vitro and in vivo DMPK assays.

Introduction: The Significance of this compound in DMPK

Lacidipine is a potent antihypertensive agent characterized by its high lipophilicity and extensive hepatic metabolism.[1][2] This metabolism, predominantly mediated by the Cytochrome P450 3A4 (CYP3A4) isoenzyme, results in a low systemic bioavailability of less than 10%.[3][4] The primary metabolic transformation is the dehydrogenation of the dihydropyridine ring to form this compound, a pharmacologically inactive metabolite.[3][5]

The accurate characterization of this metabolic pathway is a cornerstone of Lacidipine's preclinical and clinical development. It allows for a mechanistic understanding of its pharmacokinetic variability and provides a basis for predicting potential drug-drug interactions (DDIs).[3] The availability and use of a certified this compound reference standard are, therefore, indispensable for the validation of bioanalytical methods and the definitive identification of this key metabolite in various biological matrices.

This guide provides detailed protocols for three critical DMPK applications of this compound:

  • Metabolite Identification and In Vitro Metabolic Stability: Confirming the formation of this compound in human liver microsomes.

  • CYP3A4 Reaction Phenotyping: Verifying the primary role of CYP3A4 in Lacidipine's dehydrogenation.

  • Bioanalytical Method for In Vivo Pharmacokinetics: Simultaneous quantification of Lacidipine and this compound in human plasma.

The Metabolic Pathway of Lacidipine to this compound

The biotransformation of Lacidipine is a critical determinant of its clinical pharmacology. The central reaction is the oxidation of the 1,4-dihydropyridine core to a more stable and polar pyridine ring, yielding this compound. This reaction is catalyzed almost exclusively by CYP3A4, a major drug-metabolizing enzyme in the human liver and intestine.[3][4]

Lacidipine Lacidipine (1,4-Dihydropyridine derivative) Dehydro_Lacidipine This compound (Pyridine derivative) Pharmacologically Inactive Lacidipine->Dehydro_Lacidipine Oxidation Further_Metabolism Further Metabolism (e.g., Hydroxylation, Hydrolysis) Dehydro_Lacidipine->Further_Metabolism CYP3A4 CYP3A4 (Primary Enzyme) CYP3A4->Lacidipine Catalyzes Excretion Excretion (Primarily Fecal) Further_Metabolism->Excretion

Figure 1: Lacidipine's primary metabolic pathway.

Application 1: In Vitro Metabolic Stability and Metabolite Identification

The objective of this protocol is to determine the rate of Lacidipine metabolism in human liver microsomes (HLMs) and to confirm the identity of this compound as the primary metabolite using a reference standard.

Scientific Rationale

HLMs are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly CYPs.[6] By incubating Lacidipine with HLMs in the presence of necessary cofactors (e.g., NADPH), we can simulate its hepatic metabolism in vitro. The disappearance of the parent drug over time provides a measure of its metabolic stability (half-life, t½; intrinsic clearance, CLint). The appearance of metabolites can be monitored, and their identity can be unequivocally confirmed by comparing their chromatographic retention time and mass spectrometric fragmentation pattern with those of an authentic reference standard.[7]

Experimental Protocol

Materials:

  • Lacidipine

  • This compound reference standard

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Internal Standard (IS), e.g., Nifedipine or another suitable dihydropyridine[8]

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of Lacidipine, this compound, and the IS in a suitable organic solvent (e.g., DMSO or Methanol).

  • Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm the HLM suspension in phosphate buffer to 37°C.

  • Initiation of Reaction: Add Lacidipine to the HLM suspension to achieve the desired final concentration (e.g., 1 µM). Pre-incubate for 5 minutes at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture and immediately quench the reaction by adding it to a tube containing ice-cold acetonitrile with the IS.

  • Positive Control: In a separate incubation, spike the reaction mixture with the this compound reference standard at the 0-minute time point to establish its retention time and mass spectral signature.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method (see Application 3 for a starting point). Monitor the disappearance of Lacidipine and the formation of this compound over time.

Data Analysis and Interpretation
  • Metabolic Stability: Plot the natural logarithm of the percentage of Lacidipine remaining versus time. The slope of the linear regression line corresponds to the rate constant of metabolism (k). The in vitro half-life can be calculated as t½ = 0.693/k.

  • Metabolite Confirmation: Compare the retention time and MS/MS fragmentation pattern of the metabolite formed in the incubation with that of the authentic this compound reference standard. A match confirms the identity of the metabolite.

Application 2: CYP3A4 Reaction Phenotyping

This protocol aims to confirm that CYP3A4 is the primary enzyme responsible for the conversion of Lacidipine to this compound.

Scientific Rationale

Reaction phenotyping identifies the specific enzymes responsible for a drug's metabolism.[9][10] This is crucial for predicting DDIs. If a drug is primarily metabolized by a single enzyme like CYP3A4, co-administration with a strong inhibitor of that enzyme can lead to significantly increased plasma concentrations of the drug, potentially causing toxicity.[4][11] This protocol uses two complementary approaches: recombinant human CYPs (rhCYPs) and isoform-specific chemical inhibitors with HLMs.[12][13]

cluster_0 Recombinant CYP Approach cluster_1 Chemical Inhibition Approach Lacidipine_rh Lacidipine rhCYPs Panel of Recombinant CYPs (CYP1A2, 2C9, 2C19, 2D6, 3A4, etc.) Lacidipine_rh->rhCYPs Metabolism_rh Metabolism to This compound? rhCYPs->Metabolism_rh Lacidipine_hlm Lacidipine HLM Human Liver Microsomes (Contains all CYPs) Lacidipine_hlm->HLM Metabolism_hlm Metabolism to This compound (Inhibited or Not?) HLM->Metabolism_hlm Inhibitors Specific CYP Inhibitors (e.g., Ketoconazole for CYP3A4) Inhibitors->HLM Pre-incubation

Figure 2: Workflow for CYP450 reaction phenotyping.
Experimental Protocol

Materials:

  • Same as Application 1, plus:

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)

  • Specific CYP inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6, etc.)

Procedure (Recombinant CYP Approach):

  • Follow the incubation procedure from Application 1, but replace the HLMs with individual rhCYP enzymes.

  • Incubate Lacidipine with each rhCYP isoform separately.

  • Analyze the samples for the formation of this compound.

Procedure (Chemical Inhibition Approach):

  • Use the HLM incubation setup from Application 1.

  • Prior to adding Lacidipine, pre-incubate the HLMs with a specific CYP inhibitor (or vehicle control) for a designated time (e.g., 15 minutes).

  • Initiate the reaction with Lacidipine and proceed with the incubation and analysis as described previously.

  • Compare the rate of this compound formation in the presence of each inhibitor to the vehicle control.

Data Analysis and Interpretation
  • Recombinant CYPs: The rhCYP isoform that produces the highest amount of this compound is the primary enzyme responsible for this metabolic step.

  • Chemical Inhibition: A significant reduction in the formation of this compound in the presence of a specific inhibitor (e.g., Ketoconazole) confirms the involvement of that CYP isoform (e.g., CYP3A4).

Application 3: Simultaneous Quantification of Lacidipine and this compound in Human Plasma

The goal of this application is to develop and validate a robust bioanalytical method for the simultaneous quantification of Lacidipine and its metabolite, this compound, in human plasma to support in vivo pharmacokinetic studies.

Scientific Rationale

To fully understand the in vivo disposition of Lacidipine, it is essential to quantify not only the parent drug but also its major metabolites. A validated LC-MS/MS method provides the necessary sensitivity and selectivity for this purpose.[8][14] By using authentic reference standards for both Lacidipine and this compound, a calibration curve can be constructed to accurately determine their concentrations in plasma samples collected over time from clinical or preclinical studies.[15][16] This data is used to calculate key pharmacokinetic parameters for both the parent drug and the metabolite.

Bioanalytical Method Protocol (LC-MS/MS)

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

  • Add an extraction solvent (e.g., a mixture of n-hexane and dichloromethane or tert-butyl methyl ether).[8][17]

  • Vortex vigorously to mix.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended ConditionRationale
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)Provides good reversed-phase separation for lipophilic compounds like Lacidipine.[8]
Mobile Phase Acetonitrile and Ammonium Acetate/Formate bufferCommon mobile phase for good ionization and chromatographic peak shape.[15]
Flow Rate 0.3 - 0.6 mL/minTypical flow rate for analytical LC-MS/MS.
Injection Volume 5 - 10 µLStandard injection volume.
Ionization Mode Electrospray Ionization (ESI), PositiveLacidipine and this compound readily form positive ions.[14]
MS Detection Triple Quadrupole (QqQ)Allows for highly selective and sensitive Multiple Reaction Monitoring (MRM).
MRM Transitions Lacidipine: m/z 456.2 → 354.2[14]This compound: m/z 454.2 → 354.2 (Predicted)Specific precursor-to-product ion transitions for quantification.
Internal Standard Nifedipine or an isotopically labeled LacidipineCorrects for variability in sample preparation and instrument response.[8]
Method Validation and Application

The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. Once validated, the method can be applied to analyze plasma samples from pharmacokinetic studies to generate concentration-time profiles for both Lacidipine and this compound.

Conclusion

This compound is more than just a metabolic byproduct; it is a critical tool for the rigorous DMPK characterization of Lacidipine. The use of an authentic this compound reference standard is essential for validating the primary metabolic pathway, identifying the responsible enzymes, and accurately quantifying both the parent drug and its metabolite in vivo. The protocols provided in this guide offer a robust framework for researchers to generate high-quality, reliable data, thereby supporting the safe and effective development of Lacidipine and related dihydropyridine compounds.

References

  • Chatki, P. K., Hotha, K., Kolagatla, P. R. R., & et al. (2013). LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma. Biomedical Chromatography, 27(7), 838-845. Available at: [Link]

  • Nagaraju, P. T., Channabasavaraj, K. P., & Shantha Kumar, P. T. (2011). Spectrophotometric determination of lacidipine in bulk and tablet dosage form. Journal of Applied Pharmaceutical Science, 1(5), 209-213. Available at: [Link]

  • Li, P., Wang, Y., Wang, Y., Tang, Y., & Guo, C. (2017). Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study. Latin American Journal of Pharmacy, 36(9), 1845-1851. Available at: [Link]

  • Sultana, N., & Arayne, M. S. (2021). Lacidipine: review of analytical methods developed for pharmaceutical dosage forms and biological fluids. Bioanalysis, 13(12), 1011-1024. Available at: [Link]

  • Ramesh, G., Vamshi Vishnu, Y., Chinna Reddy, P., Shravan Kumar, Y., & Madhusudan Rao, Y. (2009). Development of high performance liquid chromatography method for lacidipine in rabbit serum: application to pharmacokinetic study. Analytical and Bioanalytical Chemistry, 393(2), 727-734. Available at: [Link]

  • Li, P., Wang, Y., Wang, Y., Tang, Y., & Guo, C. (2017). Determination of lacidipine in human plasma by LC–MS/MS: Application in a bioequivalence study. Latin American Journal of Pharmacy, 36(9), 1845-1851.
  • Tang, J., Zhu, R., Zhao, R., Cheng, G., & Liu, H. (2008). Ultra-performance liquid chromatography-tandem mass spectrometry for the determination of lacidipine in human plasma and its application in a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 943-947. Available at: [Link]

  • Ziviani, L., Squassante, L., Milleri, S., & Dose, M. (2000). The effects of lacidipine on the steady-state plasma concentrations of simvastatin in healthy subjects. British Journal of Clinical Pharmacology, 49(3), 193-198. Available at: [Link]

  • Pellegatti, M., Grossi, P., & Pifferi, G. (1992). Lacidipine metabolism in rat and dog: identification and synthesis of main metabolites. Xenobiotica, 22(1), 75-87. Available at: [Link]

  • Krishna, G. R., Kumar, A., & S, S. (2018). Development and validation of a HPLC method for the determination of lacidipine in pure form and in pharmaceutical dosage form. Malaysian Journal of Analytical Sciences, 22(6), 998-1006. Available at: [Link]

  • Stresser, D. M., Blanchard, A. P., Turner, S. D., Erve, J. C., Dandeneau, A. A., & et al. (2000). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Drug Metabolism and Disposition, 28(12), 1403-1409. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2019). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Available at: [Link]

  • Mason, R. P., & Moisey, D. M. (2000). Molecular interaction between lacidipine and biological membranes. Journal of Hypertension Supplement, 18(3), S15-S20. Available at: [Link]

  • Zanelli, U. (2018). In vitro comparative metabolism studies to identify metabolites using hepatocytes. EFSA Workshop on In vitro comparative metabolism studies in Regulatory Pesticide Risk Assessment. Available at: [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Available at: [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation. Metabolites, 13(6), 707. Available at: [Link]

  • Walker, D. I., Valdivié, R. R., Jones, D. P., & Miller, G. W. (2021). Reference Standardization for Quantification and Harmonization of Large-Scale Metabolomics. Analytical Chemistry, 93(13), 5518-5526. Available at: [Link]

  • Sultana, N., & Arayne, M. S. (2021). Lacidipine: Review of analytical methods developed for pharmaceutical dosage forms and biological fluids. Bioanalysis, 13(12), 1011-1024.
  • Cyprotex. (n.d.). Reaction Phenotyping Assay. Available at: [Link]

  • ResearchGate. (2018). Optimization of the CYP inhibition assay using LC-MS/MS. Available at: [Link]

  • Al-Qahtani, S. D. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(6), 2596. Available at: [Link]

  • El-Kadi, A. O. S., & Abass, K. (2014). Identification of Novel Metabolic Pathways of Sitagliptin (STG) by Human Liver Microsomes in Vitro. Journal of Drug Metabolism & Toxicology, 5(4), 1-8. Available at: [Link]

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Troubleshooting & Optimization

Navigating the Chromatographic Challenge: A Technical Guide to Improving HPLC Separation of Lacidipine and its Dehydro Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Lacidipine and its primary degradation product, Dehydro Lacidipine. This guide is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges in achieving robust and reliable separation of these two closely related compounds. Here, we delve into the underlying chemical principles governing their chromatographic behavior and provide practical, field-tested solutions to common separation issues.

The Analytical Challenge: Understanding Lacidipine and this compound

Lacidipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension.[1][2] Its chemical stability is a critical quality attribute, as it can degrade under various stress conditions, such as exposure to light and acidic or basic environments, to form impurities. The most common degradation pathway involves the oxidation of the dihydropyridine ring to a pyridine ring, resulting in the formation of this compound.[3][4]

The structural similarity between Lacidipine and this compound presents a significant analytical challenge. A successful HPLC method must be able to resolve these two compounds adequately to ensure accurate quantification of Lacidipine and its impurities, which is a key requirement for regulatory compliance and product safety.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Physicochemical Properties
Lacidipine [Image of Lacidipine structure]C26H33NO6455.54Lipophilic, slightly soluble in water, more soluble in organic solvents like ethanol and methanol.[1] Predicted pKa: ~3.0.[5][6] Predicted LogP: ~5.49.[7]
This compound [Image of this compound structure]C26H31NO6453.54The aromatization of the dihydropyridine ring to a pyridine ring generally leads to an increase in polarity compared to the parent compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of Lacidipine and this compound in a question-and-answer format, providing both the "how" and the "why" for each troubleshooting step.

Q1: I am observing poor resolution between Lacidipine and this compound peaks. What are the initial steps to improve their separation?

A1: Poor resolution is a common hurdle. The key is to manipulate the chromatographic selectivity and efficiency. Here’s a systematic approach:

1. Mobile Phase Optimization:

  • Organic Modifier: The choice and concentration of the organic solvent are critical.

    • Acetonitrile vs. Methanol: Acetonitrile often provides better peak shapes and lower backpressure. However, methanol can offer different selectivity due to its hydrogen-bonding capabilities. If you are using acetonitrile, try switching to methanol or using a ternary mixture of water, acetonitrile, and methanol.

    • Gradient vs. Isocratic Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the resolution of closely eluting peaks. For existing gradient methods, try decreasing the ramp rate of the gradient.[8]

  • Mobile Phase pH: The predicted pKa of Lacidipine is around 3.0.[5][6] Operating the mobile phase at a pH close to the pKa of an analyte can lead to peak shape issues and shifts in retention time.

    • Recommendation: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa of Lacidipine. A mobile phase pH in the range of 4.5 to 6.5 is a good starting point. Using a buffer (e.g., ammonium acetate or phosphate buffer) will ensure a stable pH throughout the analysis.[9]

2. Stationary Phase Considerations:

  • Column Chemistry: While a standard C18 column is a good starting point, not all C18 columns are created equal.[10]

    • High-Purity Silica: Use columns packed with high-purity silica to minimize interactions with silanol groups, which can cause peak tailing.

    • End-capping: A well-end-capped C18 column is recommended to further reduce silanol interactions.

    • Alternative Chemistries: If resolution is still a challenge on a C18 column, consider a phenyl-hexyl or a polar-embedded phase column. These stationary phases can offer different selectivities for aromatic compounds like Lacidipine and this compound.

3. Temperature:

  • Column Temperature: Increasing the column temperature can improve efficiency and reduce peak broadening. However, be mindful of the thermal stability of your analytes. A good starting point is 30-40°C.[9]

Q2: My Lacidipine peak is showing significant tailing. What is causing this and how can I fix it?

A2: Peak tailing for basic compounds like Lacidipine on silica-based columns is often due to secondary interactions with acidic silanol groups on the stationary phase. Here’s how to address it:

  • Mobile Phase pH: As mentioned in A1, ensure your mobile phase pH is in a range where Lacidipine is in a single ionic form (ideally protonated). A lower pH (e.g., 3-4) can protonate the secondary amine in the dihydropyridine ring, but this might bring it too close to the pKa. A slightly acidic to neutral pH (e.g., 5-6.5) is often a good compromise.

  • Ionic Strength: Increase the buffer concentration in your mobile phase (e.g., from 10 mM to 25 mM). The buffer ions can compete with the protonated analyte for interaction with the silanol groups, thereby reducing peak tailing.

  • Use of Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites. However, be aware that TEA can suppress ionization in mass spectrometry detection.

  • Column Choice: Employ a high-purity, well-end-capped C18 column or a column specifically designed for the analysis of basic compounds.

Q3: I am struggling with inconsistent retention times for both analytes. What are the likely causes?

A3: Fluctuating retention times point towards a lack of system stability. Here’s a checklist to diagnose the issue:

  • Mobile Phase Preparation:

    • Inadequate Mixing: Ensure the mobile phase components are thoroughly mixed. If preparing the mobile phase online, ensure the degasser and mixer are functioning correctly.

    • Buffer Volatility: If using a volatile buffer like ammonium formate or acetate, prepare it fresh daily to avoid changes in concentration and pH due to evaporation.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. A fluctuating backpressure is often an indicator of pump issues.

  • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

Experimental Protocols: Starting Points for Method Development

Below are two example HPLC methods that can serve as starting points for your experiments. These are based on published methods and common practices for the analysis of dihydropyridines.

Method 1: Isocratic RP-HPLC

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA standard, versatile column for reversed-phase chromatography.
Mobile Phase Acetonitrile:Water (65:35, v/v)A simple mobile phase to start with. The high organic content will ensure elution of the lipophilic analytes.[10]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection UV at 240 nmLacidipine has a UV maximum around 240 nm.[8]
Column Temp. 30 °CTo ensure stable retention times.
Injection Vol. 10 µLA standard injection volume.

Method 2: Gradient RP-HPLC with Buffer

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µm (high-purity, end-capped)To minimize peak tailing.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.5Buffered aqueous phase for stable pH and improved peak shape.
Mobile Phase B AcetonitrileStrong organic solvent.
Gradient 0-15 min: 50-80% B; 15-20 min: 80% B; 20.1-25 min: 50% BA shallow gradient to enhance resolution of closely eluting compounds.
Flow Rate 1.2 mL/minA slightly higher flow rate can sometimes improve efficiency.[9]
Detection UV at 242 nmA common detection wavelength for Lacidipine.[9]
Column Temp. 40 °CHigher temperature can improve peak shape and reduce run time.[9]
Injection Vol. 10 µLA standard injection volume.

Visualizing the Troubleshooting Workflow

To aid in your troubleshooting process, the following diagram outlines a logical workflow for addressing common separation issues with Lacidipine and this compound.

HPLC_Troubleshooting start Start: Poor Separation of Lacidipine & this compound resolution Poor Resolution? start->resolution tailing Peak Tailing? resolution->tailing No mob_phase Adjust Mobile Phase - Change Organic Modifier (% or type) - Introduce/Adjust Buffer pH resolution->mob_phase Yes retention Inconsistent Retention? tailing->retention No ph_adjust Optimize Mobile Phase pH (away from pKa) tailing->ph_adjust Yes end Resolution Achieved retention->end No mob_prep Check Mobile Phase Prep - Freshly prepared & mixed - Degassed retention->mob_prep Yes gradient Implement/Optimize Gradient mob_phase->gradient column Change Column - Different C18 selectivity - Phenyl-hexyl or Polar-embedded gradient->column column->tailing buffer_conc Increase Buffer Concentration ph_adjust->buffer_conc column_tail Use High-Purity/End-capped Column buffer_conc->column_tail column_tail->retention equilibration Ensure Adequate Column Equilibration mob_prep->equilibration system_check System Check - Pump, leaks, temperature equilibration->system_check system_check->end

Caption: A stepwise decision tree for troubleshooting common HPLC separation issues for Lacidipine and this compound.

Concluding Remarks

Achieving a robust and reliable HPLC separation of Lacidipine and its Dehydro degradation product is a multi-faceted challenge that requires a systematic and informed approach. By understanding the physicochemical properties of the analytes and the fundamental principles of chromatography, you can effectively troubleshoot and optimize your method. This guide provides a starting point for your investigations, and we encourage you to adapt these principles to your specific experimental conditions.

References

  • LookChem. Lacidipine. [Link]

  • PharmaInfo. Development and validation of RP-HPLC Assay method for determination of lacidipine in tablets. [Link]

  • ResearchGate. Lacidipine: Review of Analytical Methods Developed for Pharmaceutical Dosage forms and Biological Fluids. [Link]

  • Chemsrc. Lacidipine | CAS#:103890-78-4. [Link]

  • PubMed. Pharmacology of Lacidipine, a Vascular-Selective Calcium Antagonist. [Link]

  • ResearchGate. Chemical structure of lacidipine[6] In the present study, a poorly.... [Link]

  • Asian Journal of Pharmaceutical Analysis. An Overview on Estimation of Lacidipine from Bulk and Formulation. [Link]

  • ResearchGate. Stability-Indicating LC Method for the Determination of Lacidipine in Tablets. Application to Degradation Kinetics and Content Uniformity Testing. [Link]

  • ResearchGate. (PDF) Electrochemical Determination of Lacidipine. [Link]

  • Malaysian Journal of Analytical Sciences. DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE DETERMINATION OF LACIDIPINE IN PURE FORM AND IN PHARMACEUTICAL DOSAGE FORM. [Link]

  • LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma. [Link]

  • Asian Journal of Research in Chemistry. Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. [Link]

  • PubChem. Lacidipine. [Link]

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Addressing stability issues of Dehydro Lacidipine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Dehydro Lacidipine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability characteristics in various solvents. This compound is the primary metabolite and a principal degradation product of the antihypertensive drug, Lacidipine. Its stability profile is a critical parameter for accurate analytical measurements, impurity profiling, and formulation development.

Unlike its parent compound, Lacidipine, which is characterized by a light and oxidation-sensitive dihydropyridine ring, this compound possesses an aromatic pyridine ring. This structural difference fundamentally alters its stability. This guide provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and detailed protocols for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical differences between Lacidipine and this compound that affect stability?

A1: The core structural difference lies in the central ring of the molecule. Lacidipine has a 1,4-dihydropyridine ring, which is non-aromatic and susceptible to oxidation.[1] This oxidation is a primary degradation pathway, leading to the formation of this compound. This compound, in contrast, has a fully aromatic pyridine ring. This aromaticity imparts significantly greater stability against oxidation. However, other functional groups, particularly the two ester linkages, remain potential sites for degradation.

Q2: My this compound solution in an aqueous buffer (pH 9) is showing signs of degradation over time. What is the likely cause?

A2: The most probable cause of degradation in a basic aqueous solution is the hydrolysis of the ester groups. This compound has two ester functionalities: a diethyl ester and a tert-butyl ester. Ester hydrolysis is catalyzed by both acids and bases, but is often more rapid under basic conditions. This reaction would cleave the ester bonds, resulting in the formation of the corresponding carboxylic acids. It is crucial to control the pH of aqueous solutions and to use them promptly after preparation. For longer-term storage in solution, consider aprotic organic solvents.

Q3: How does the stability of this compound in protic solvents like methanol or ethanol compare to aprotic solvents like DMSO or acetonitrile?

A3: While this compound is soluble in common organic solvents such as ethanol, DMSO, and DMF, its long-term stability can be influenced by the nature of the solvent.[2]

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in transesterification reactions, especially in the presence of acid or base catalysts, or at elevated temperatures. Although generally slower than hydrolysis, this can lead to the formation of different ester derivatives of this compound.

  • Aprotic Solvents (e.g., DMSO, Acetonitrile, DMF): High-purity aprotic solvents are generally the preferred choice for preparing stock solutions for long-term storage. They are less likely to directly participate in degradation reactions like hydrolysis or transesterification. However, it is essential to use anhydrous grade solvents, as residual water can still lead to hydrolysis over time.

Q4: Is this compound sensitive to light?

A4: The aromatic pyridine ring in this compound makes it inherently more photostable than the dihydropyridine ring of Lacidipine, which is known to be highly sensitive to light.[3] However, it is still good laboratory practice to protect solutions of this compound from prolonged exposure to direct light, especially UV light. Photochemical degradation, while less likely than for Lacidipine, cannot be entirely ruled out without specific experimental data. Always store solutions in amber vials or protect them from light to ensure the integrity of your samples.[4]

Troubleshooting Guide for Common Stability Issues

Observed Issue Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC chromatogram after short-term storage in aqueous buffer. Ester hydrolysis.1. Check the pH of the buffer. Avoid highly acidic or basic conditions. 2. Prepare fresh solutions for each experiment. 3. If storage is necessary, use an aprotic organic solvent like anhydrous DMSO or acetonitrile and store at -20°C or below.
Loss of assay value for this compound stock solution in methanol over several weeks. Transesterification or hydrolysis due to residual water.1. Switch to a high-purity, anhydrous aprotic solvent (e.g., DMSO, acetonitrile). 2. Store the stock solution at -20°C or -80°C in tightly sealed vials. 3. Perform a periodic stability check of the stock solution against a freshly prepared standard.
Discoloration of the solid compound or solution. Potential photodegradation or presence of impurities.1. Ensure the solid material and solutions are always protected from light. 2. Use high-purity solvents. 3. Re-purify the compound if necessary and confirm its identity and purity by analytical techniques like LC-MS and NMR.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways, in line with ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place a solid sample of this compound in a 105°C oven for 48 hours. Also, heat a solution in acetonitrile at 60°C for 48 hours.
  • Photolytic Degradation: Expose a solution of this compound in acetonitrile to a photostability chamber (ICH Q1B option 2) for a specified duration.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 240 nm.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.

2. Procedure:

  • Inject the stressed samples and a control (unstressed) sample of this compound.
  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
  • The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Visualizations

Degradation Pathway of this compound

G Dehydro_Lacidipine This compound (Pyridine Derivative) Acid_Base Acid/Base (Hydrolysis) Dehydro_Lacidipine->Acid_Base Degradant_1 Mono-acid Degradant 1 (Hydrolysis of tert-butyl ester) Acid_Base->Degradant_1 Degradant_2 Mono-acid Degradant 2 (Hydrolysis of ethyl ester) Acid_Base->Degradant_2 Diacid_Degradant Di-acid Degradant (Complete Hydrolysis) Degradant_1->Diacid_Degradant Further Hydrolysis Degradant_2->Diacid_Degradant Further Hydrolysis

Caption: Potential hydrolytic degradation pathway of this compound.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare 1 mg/mL Stock in Acetonitrile Acid Acidic (0.1M HCl, 60°C) Prep_Stock->Acid Base Basic (0.1M NaOH, 60°C) Prep_Stock->Base Oxidative Oxidative (3% H2O2, RT) Prep_Stock->Oxidative Thermal Thermal (105°C solid, 60°C solution) Prep_Stock->Thermal Photo Photolytic (ICH Q1B) Prep_Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-UV Analysis (Stability-Indicating Method) Dilute->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Summary of Stability in Common Solvents

SolventTypeExpected Stability (Short-term, RT)Recommended Storage (Long-term)Potential Degradation Pathway(s)
Water (pH 7) Protic, AqueousModerateNot RecommendedSlow Hydrolysis
Acidic Buffer (pH < 4) Protic, AqueousLowNot RecommendedAcid-catalyzed Hydrolysis
Basic Buffer (pH > 8) Protic, AqueousLowNot RecommendedBase-catalyzed Hydrolysis
Methanol/Ethanol Protic, OrganicGood-20°C, AnhydrousTransesterification, Hydrolysis (if water is present)
Acetonitrile Aprotic, OrganicExcellent-20°C or below, AnhydrousMinimal; Hydrolysis (if water is present)
DMSO Aprotic, OrganicExcellent-20°C or below, AnhydrousMinimal; Hydrolysis (if water is present)
DMF Aprotic, OrganicExcellent-20°C or below, AnhydrousMinimal; Hydrolysis (if water is present)

References

  • Shimadzu. (2013). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. ASMS 2013 MP06-112. [Link]

  • Pharmaffiliates. Lacidipine-impurities. [Link]

  • Pulletikurthi, K.V.K., et al. (2021). Degradation Studies of Lacidipine: Identification, Isolation and Structural Characterization of Stress Degradation Products using LCMS, Mass mediated Prep-HPLC, NMR and HRMS. ResearchGate. [Link]

  • Al-Mudhaffer, M.F., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006. [Link]

  • DeHaven, B.A., et al. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. [Link]

  • Mukharya, D., et al. (2013). Evaluation of "IN-USE" Stability Period of Highly Moisture Sensitive Formulation in Multi-dose Plastic Container-Closure. ResearchGate. [Link]

  • Fiori, J., et al. (2013). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace. [Link]

  • ResearchGate. Structure of lacidipine. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

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Technical Support Center: Strategies to Prevent the Photodegradation of Lacidipine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lacidipine. This guide is designed to provide in-depth, field-proven insights into the challenges and solutions associated with the photodegradation of Lacidipine, a potent dihydropyridine calcium channel blocker. Our goal is to equip you with the knowledge and practical strategies to ensure the stability and efficacy of your Lacidipine formulations.

Introduction: The Challenge of Lacidipine's Photosensitivity

Lacidipine, while an effective antihypertensive agent, is notoriously susceptible to photodegradation.[1][2] Exposure to light, particularly UV-A radiation, can induce chemical transformations, leading to the formation of degradation products, most notably Dehydro Lacidipine (the pyridine analogue) and a photocyclic isomer.[3][4] This degradation not only results in a loss of therapeutic efficacy but can also generate potentially harmful phototoxic species.[1] Understanding and mitigating this photodegradation is therefore a critical aspect of Lacidipine's formulation development and handling.

This guide will delve into the mechanisms of Lacidipine photodegradation and provide a comprehensive overview of preventative strategies, complete with troubleshooting guides and frequently asked questions to address common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the development and handling of Lacidipine formulations.

Q1: We're observing a rapid loss of Lacidipine potency in our solution-based assays. What could be the primary cause?

A: The most likely culprit is photodegradation, especially if your experiments are conducted under ambient laboratory lighting. Lacidipine in solution is particularly prone to rapid degradation upon exposure to UV-A and even visible light.[3][4] The primary degradation pathway involves the oxidation of the dihydropyridine ring to its pyridine derivative, this compound.[1]

Troubleshooting Steps:

  • Work in a light-controlled environment: Whenever possible, handle Lacidipine solutions under amber or red light to filter out UV and short-wavelength visible light.

  • Use amber glassware: Standard clear glass offers minimal protection from UV radiation. Amber glass can significantly reduce light transmission in the UV spectrum.[5]

  • Wrap containers in aluminum foil: For complete light protection during storage or incubation, wrap your vials or flasks in aluminum foil.[6]

  • Run a dark control: Always include a control sample that is protected from light to differentiate between photodegradation and other potential degradation pathways (e.g., thermal degradation, hydrolysis).[6]

Q2: What is the underlying mechanism of Lacidipine's photodegradation to this compound?

A: The photodegradation of Lacidipine is a multi-step photochemical process. Upon absorption of light energy, the Lacidipine molecule is excited to a higher energy state. This excited molecule can then undergo two primary degradation pathways:

  • Oxidation to this compound: This is the most common pathway, where the 1,4-dihydropyridine ring is oxidized to a more stable aromatic pyridine ring.[1] This process leads to the formation of this compound and involves the generation of reactive oxygen species (ROS) like singlet oxygen and superoxide radicals, which can contribute to phototoxic effects.[1]

  • Isomerization and Cyclization: Another identified pathway involves an initial cis-trans isomerization of the propenyl side chain, followed by an intramolecular cyclization reaction.[3][4]

Below is a diagram illustrating the primary photodegradation pathway.

G Lacidipine Lacidipine (1,4-Dihydropyridine) ExcitedState Excited State Lacidipine Lacidipine->ExcitedState Light Absorption (UV-A) DehydroLacidipine This compound (Pyridine Derivative) ExcitedState->DehydroLacidipine Oxidation Isomerization cis-trans Isomerization ExcitedState->Isomerization ROS Reactive Oxygen Species (Singlet Oxygen, Superoxide) ExcitedState->ROS Generates CyclicProduct Photocyclic Isomer Isomerization->CyclicProduct Intramolecular Cyclization

Caption: Primary photodegradation pathways of Lacidipine.

Q3: We are developing a solid dosage form. Is photodegradation still a major concern?

A: Yes, while solid forms are generally more stable than solutions, photodegradation remains a significant concern for Lacidipine tablets.[3] The crystalline structure can offer some protection, but exposure to light can still lead to degradation, particularly on the surface of the tablet, which can cause discoloration and a decrease in potency.[3]

Troubleshooting & Preventative Measures:

  • Film Coating: Applying an opaque film coating to the tablet core is a highly effective strategy. The coating acts as a physical barrier to light. Incorporating light-reflecting pigments like titanium dioxide can further enhance protection.[7]

  • Packaging: The choice of packaging is crucial. Blister packs made of opaque materials (e.g., Alu-Alu blisters) provide excellent light protection.[7] For bottles, amber glass or opaque plastic should be used.[5]

  • Light-Absorbing Excipients: Incorporating excipients that absorb light in the same range as Lacidipine can offer protection through competitive absorption.[3][8]

Q4: Can antioxidants be used to prevent the photodegradation of Lacidipine?

A: Yes, antioxidants can be an effective strategy. Since the oxidation of the dihydropyridine ring is a key degradation pathway and can involve reactive oxygen species, antioxidants can help to mitigate this process.[1] Lacidipine itself has been shown to possess some antioxidant properties.[9][10][11]

Considerations for using antioxidants:

  • Mechanism of Action: Antioxidants can act as radical scavengers or quenchers of singlet oxygen.[12] Examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, and alpha-tocopherol.[8]

  • Compatibility: Ensure the chosen antioxidant is compatible with Lacidipine and other excipients in the formulation.

  • Concentration: The concentration of the antioxidant needs to be optimized to provide effective protection without negatively impacting other formulation properties.

Q5: We are considering using cyclodextrins to improve solubility. Can they also enhance photostability?

A: Absolutely. This is an excellent example of a multifunctional excipient. Cyclodextrins can form inclusion complexes with Lacidipine, where the photosensitive part of the Lacidipine molecule is encapsulated within the cyclodextrin cavity.[13] This encapsulation provides a physical barrier, shielding the drug from light and preventing the photochemical reactions that lead to degradation.[14]

Benefits of Cyclodextrin Complexation:

  • Enhanced Photostability: By sequestering the drug molecule, cyclodextrins can significantly reduce the rate of photodegradation.[5]

  • Improved Solubility and Bioavailability: Lacidipine has poor water solubility.[15] Complexation with cyclodextrins can enhance its aqueous solubility and dissolution rate, potentially leading to improved bioavailability.[14]

  • Reduced Degradation in Acidic Environments: The inclusion complex can also protect the drug from degradation in the acidic environment of the stomach.[14]

Part 2: Advanced Formulation Strategies for Photoprotection

For more robust photoprotection, advanced formulation strategies can be employed. Below is a summary of promising approaches.

StrategyMechanism of PhotoprotectionKey Advantages
Solid Dispersions Molecularly disperses Lacidipine in a polymer matrix, preventing drug crystallization and potentially shielding it from light.[16][17][18]Enhances solubility and dissolution rate; can improve physical stability.[17][18][19]
Nanoemulsions Encapsulates Lacidipine within the oil droplets of the emulsion, scattering light and providing a protective barrier.[15][20]Improves solubility and bioavailability; suitable for liquid formulations.[15][20]
Niosomes Entraps Lacidipine within non-ionic surfactant vesicles, shielding it from the external environment.Can be used for transdermal delivery; offers good stability.[5]
Nanoparticles Encapsulates Lacidipine within a polymeric matrix (e.g., PLGA), offering both physical protection and controlled release.[21][22]Can improve bioavailability and offer targeted delivery.[22]

Below is a workflow for developing a photostable Lacidipine formulation.

G cluster_0 Phase 1: Pre-formulation & Strategy Selection cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Photostability Testing cluster_3 Phase 4: Optimization & Finalization A Characterize Lacidipine (Solubility, Photosensitivity) B Select Photoprotection Strategy (e.g., Excipients, Formulation Type) A->B C Prepare Formulations (e.g., Solid Dispersion, Nanoemulsion) B->C D Characterize Formulation (Particle Size, Drug Loading) C->D E Expose to Light Source (ICH Q1B Guidelines) D->E F Analyze for Degradation (HPLC, UV-Vis) E->F G Optimize Formulation (Based on Stability Data) F->G Results G->C Iterate H Finalize Formulation & Packaging G->H

Caption: Workflow for developing a photostable Lacidipine formulation.

Part 3: Experimental Protocols

Protocol 1: Standard Photostability Testing of Lacidipine Formulations (ICH Q1B)

This protocol outlines a standardized method for assessing the photostability of a Lacidipine formulation, in accordance with ICH Q1B guidelines.[6][23][24][25]

Objective: To determine the effect of light exposure on the stability of a Lacidipine formulation and identify the extent of photodegradation.

Materials:

  • Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white and near-UV lamps).[6]

  • Calibrated lux meter and radiometer.

  • Lacidipine formulation (e.g., tablets, solution, solid dispersion).

  • Dark control containers (e.g., vials wrapped in aluminum foil).

  • HPLC system with a suitable column and detector for quantifying Lacidipine and this compound.[3][4]

  • UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation:

    • Place the Lacidipine formulation in suitable containers. For solid dosage forms, spread the sample in a thin layer.[26]

    • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light.

  • Exposure Conditions:

    • Place the samples in the photostability chamber.

    • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[6]

    • The dark control should be placed alongside the exposed samples.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from both the exposed and dark control groups.

    • Visually inspect the samples for any changes in color or appearance.

    • Prepare the samples for analysis (e.g., dissolve in a suitable solvent).

    • Quantify the concentration of Lacidipine and its primary photodegradant, this compound, using a validated stability-indicating HPLC method.[27][28]

  • Data Interpretation:

    • Compare the degradation of the light-exposed sample to the dark control to isolate the effect of photodegradation.

    • Calculate the percentage of Lacidipine remaining and the percentage of this compound formed.

    • An "acceptable change" is defined as a change within the limits justified by the applicant.[24]

Protocol 2: Preparation of Lacidipine-Cyclodextrin Inclusion Complexes

Objective: To prepare an inclusion complex of Lacidipine with a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) to enhance its photostability.

Materials:

  • Lacidipine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer with heating plate

  • Freeze-dryer

Procedure:

  • Preparation of Cyclodextrin Solution:

    • Dissolve a pre-determined molar ratio of HP-β-CD (e.g., 1:1, 1:2 Lacidipine:HP-β-CD) in distilled water with gentle heating and stirring until a clear solution is obtained.

  • Complexation:

    • Slowly add the Lacidipine to the HP-β-CD solution while continuously stirring.

    • Continue stirring the mixture at a constant temperature for 24-48 hours to allow for complex formation.

  • Isolation of the Complex:

    • Freeze the resulting solution at -80°C.

    • Lyophilize the frozen solution using a freeze-dryer to obtain a dry powder of the Lacidipine-HP-β-CD inclusion complex.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Evaluate the photostability of the complex using Protocol 1.

References

  • Dahash, R. A., & Rajab, N. A. (2020). Formulation and Investigation of Lacidipine as a Nanoemulsions. Iraqi Journal of Pharmaceutical Sciences, 29(1), 41-54. [Link]

  • Ioele, G., De Luca, M., Ragno, G., & Cione, E. (2014). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Current Pharmaceutical Analysis, 10(3), 148-161. [Link]

  • Ioele, G., De Luca, M., Tavano, L., & Ragno, G. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Molecules, 24(4), 729. [Link]

  • De Filippis, P., Bovina, E., Da Ros, L., & Cavrini, V. (2002). Photodegradation studies on Lacidipine in solution: Basic experiments with a cis-trans reversible photoequilibrium under UV-A radiation exposure. Journal of Pharmaceutical and Biomedical Analysis, 27(5), 803-812. [Link]

  • Li, J., Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2020). Lacidipine Ameliorates the Endothelial Senescence and Inflammatory Injury Through CXCR7/P38/C/EBP-β Signaling Pathway. Frontiers in Pharmacology, 11, 981. [Link]

  • Patsnap. (2024). What is the mechanism of Lacidipine? Patsnap Synapse. [Link]

  • Ragno, G., Ioele, G., Risoli, A., & De Luca, M. (2006). Different photodegradation behavior of barnidipine under natural and forced irradiation. Journal of Pharmaceutical and Biomedical Analysis, 42(1), 101-106. [Link]

  • Kumar, P., & Lakshmi, P. K. (2023). Formulation and Evaluation of Lacidipine Loaded Nanoparticulate Oral Disintegrating Tablets. Journal of Chemical Health Risks, 13(4), 319-330. [Link]

  • Dahash, R. A., & Rajab, N. A. (2020). Formulation and Investigation of Lacidipine as a Nanoemulsions. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Sahoo, S. K., & Sahu, S. K. (2011). Spectrophotometric determination of lacidipine in bulk and tablet dosage form. Journal of Applied Pharmaceutical Science, 1(5), 209. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2021). Co-amorphous solid dispersion systems of lacidipine-spironolactone with improved dissolution rate and enhanced physical stability. Pharmaceuticals, 14(1), 59. [Link]

  • Cominacini, L., Garbin, U., Pasini, A. F., Pastorino, A. M., Campagnola, M., Fratta Pasini, A., & Davoli, A. (1998). Lacidipine: a dihydropyridine calcium antagonist with antioxidant activity. Hypertension, 32(4), 677-682. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Singh, S., & Kumar, P. (2018). Effect assessment of “film coating and packaging” on the photo-stability of highly photo-labile antihypertensive products. Journal of Applied Pharmaceutical Science, 8(10), 001-008. [Link]

  • Patel, M. M., & Patel, D. M. (2012). Characterization and in vivo evaluation of lacidipine inclusion complexes with β-cyclodextrin and its derivatives. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 74(1-4), 313-323. [Link]

  • Jain, D., & Jain, S. (2021). Lacidipine: review of analytical methods developed for pharmaceutical dosage forms and biological fluids. Bioanalysis, 13(12), 1011-1024. [Link]

  • Ioele, G., & Ragno, G. (2012). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Journal of Drug Delivery, 2012, 921968. [Link]

  • Ioele, G., De Luca, M., Ragno, G., & Cione, E. (2014). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Current Pharmaceutical Analysis, 10(3), 148-161. [Link]

  • CN111467344A - Lacidipine solid dispersion and preparation method thereof - Google P
  • Reddy, G. S., & Kumar, P. S. (2015). Analytical Method Development and Validation for the Estimation of Lacidipine in Bulk and Dosage Form by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 6(7), 3026. [Link]

  • Le, T. H., & Le, Q. T. (2019). Nanoparticle-Based Therapies in Hypertension. Hypertension, 74(5), 1046-1056. [Link]

  • Waterman, K. C., & MacDonald, B. C. (2010). The Role of Excipients and Package Components in the Photostability of Liquid Formulations. Journal of Pharmaceutical Sciences, 99(11), 4437-4453. [Link]

  • Kopeć, A., Piatkowska, E., Leszczynska, T., & Bieżanowska-Kopeć, R. (2017). The Role of Antioxidants in the Therapy of Cardiovascular Diseases—A Literature Review. Antioxidants, 6(4), 94. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Colombo, I., Grassi, G., & Grassi, M. (2009). Modulation of Drug Release From Hydrogels by Using Cyclodextrins: The Case of nicardipine/beta-cyclodextrin System in Crosslinked Polyethylenglycol. Current Drug Delivery, 6(4), 366-374. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2021). Lacidipine Amorphous Solid Dispersion Based on Hot Melt Extrusion: Good Miscibility, Enhanced Dissolution, and Favorable Stability. AAPS PharmSciTech, 22(2), 56. [Link]

  • ICH. (1996). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Jain, D., & Jain, S. (2021). Lacidipine: Review of analytical methods developed for pharmaceutical dosage forms and biological fluids. Manipal Research Portal. [Link]

  • Al-Kinani, A. A., & Al-Ani, A. A. (2022). Excipients in drug delivery systems: A comprehensive review of approved inactive ingredients for human ophthalmic formulations. Journal of Drug Delivery Science and Technology, 74, 103529. [Link]

  • Le, T. H., & Le, Q. T. (2019). Nanoparticle-Based Therapies in Hypertension. Hypertension, 74(5), 1046-1056. [Link]

  • Pop, A. L., & Bodoki, E. (2023). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Pharmaceutics, 15(10), 2419. [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

  • Pop, A. L., & Bodoki, E. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(10), 2419. [Link]

  • Kumar, P., & Lakshmi, P. K. (2015). Enhancement of Solubility and Dissolution Properties of Lacidipine by Solid Dispersion. International Journal of Pharmaceutics and Drug Analysis, 3(5), 195-203. [Link]

  • Cominacini, L., Garbin, U., Pasini, A. F., Pastorino, A. M., Campagnola, M., Fratta Pasini, A., & Davoli, A. (1998). Calcium antagonists as inhibitors of in vitro low density lipoprotein oxidation and glycation. Journal of Hypertension, 16(12 Pt 2), 1879-1882. [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]

  • Kim, J. S., & Park, J. S. (2014). Physical Properties of Gelucire-based Solid Dispersions Containing Lacidipine and Release Profiles. Journal of Pharmaceutical Investigation, 44(2), 123-130. [Link]

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Technical Support Center: Enhancing Dehydro Lacidipine Solubility for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dehydro Lacidipine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in in vitro biological assays. Given its structural similarity to Lacidipine, a highly lipophilic dihydropyridine calcium channel blocker, this compound is anticipated to exhibit poor aqueous solubility, a critical factor that can significantly impact the accuracy and reproducibility of experimental results.[1][2][3] This document provides a comprehensive collection of troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve reliable and consistent results.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is structurally related to Lacidipine, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] The lipophilic nature of these compounds is a primary contributor to their poor solubility in aqueous media, which is the standard for most in vitro biological assays. For instance, the aqueous solubility of Lacidipine has been reported to be as low as 0.0016 mg/mL.[4] This inherent hydrophobicity can lead to several experimental challenges, including compound precipitation, inaccurate dosing, and diminished biological activity.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered when working with this compound and other poorly soluble compounds.

Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture media. What is happening and how can I prevent this?

A1: This is a common issue known as "solvent-shifting" precipitation. This compound is likely highly soluble in 100% DMSO but becomes insoluble when the DMSO concentration is diluted in the aqueous environment of your cell culture media.[5][6]

Immediate Troubleshooting Steps:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as most cell lines can tolerate this level without significant cytotoxicity.[7] This may require preparing a more dilute stock solution if your experimental design allows.

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of media. Instead, perform serial dilutions in your media to gradually decrease the DMSO concentration.[5]

  • Warm the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help maintain solubility.[5]

  • Increase Serum Concentration: If your assay conditions permit, increasing the serum concentration in the media can aid in solubilizing hydrophobic compounds through binding to serum proteins like albumin.[5][8]

Q2: What is the maximum concentration of this compound I can expect to achieve in my aqueous assay buffer?

A2: The maximum achievable concentration will depend on the final concentration of any co-solvents or solubilizing agents used. For Lacidipine, the solubility in aqueous buffers is sparingly low.[9] Without solubilizing agents, the concentration is likely to be in the low µg/mL range.[1][4] The use of co-solvents like DMF has been shown to achieve approximately 0.25 mg/mL in a 1:3 DMF:PBS (pH 7.2) solution.[9]

Q3: Can I use solvents other than DMSO to prepare my stock solution?

A3: Yes, other organic solvents can be used, but their compatibility with your specific assay must be validated. Common alternatives include ethanol and dimethylformamide (DMF).[9] For Lacidipine, the solubility is approximately 5 mg/mL in ethanol, 20 mg/mL in DMSO, and 25 mg/mL in DMF.[9] Always include a vehicle control with the same final solvent concentration in your experiments to account for any solvent-induced effects.

Q4: How long are my this compound solutions stable?

A4: Stock solutions in anhydrous DMSO, when stored properly at -20°C or -80°C in airtight containers, can be stable for months. However, aqueous working solutions are generally not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[9] this compound, being a pyridine derivative formed from the oxidation of a dihydropyridine ring, may exhibit greater stability than its parent compound under certain conditions, but its stability in aqueous media should be experimentally verified.[10]

Troubleshooting Guides: Step-by-Step Protocols for Enhancing Solubility

If basic troubleshooting fails, more advanced solubilization techniques may be necessary. Below are detailed protocols for common and effective methods.

Method 1: Co-Solvent System Optimization

This method involves using a water-miscible organic solvent to increase the solubility of a hydrophobic compound.

Protocol:

  • Solvent Selection: Based on available data for Lacidipine, consider using DMSO, DMF, or ethanol as your primary co-solvent.[9]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in your chosen solvent (e.g., 10-20 mg/mL in DMSO).[9]

  • Working Solution Preparation (Serial Dilution):

    • Prepare an intermediate dilution of your stock solution in 100% of the co-solvent.

    • Serially dilute this intermediate solution with your final aqueous buffer (e.g., cell culture media). It is crucial to add the aqueous buffer to the solvent solution slowly while vortexing to avoid precipitation.

  • Final Concentration and Vehicle Control: Ensure the final concentration of the co-solvent in your assay is as low as possible (ideally ≤0.1% for sensitive assays, and not exceeding 0.5% for most cell-based assays).[7] Always include a vehicle control containing the same final concentration of the co-solvent in your experimental setup.

Data Presentation: Solubility of Lacidipine in Common Organic Solvents

SolventApproximate Solubility (mg/mL)
Ethanol5[9]
DMSO20[9]
Dimethylformamide (DMF)25[9]
Method 2: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, thereby increasing their aqueous solubility.[11][12]

Protocol:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic drugs for in vitro studies.

  • Complexation:

    • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 1-10% w/v).

    • Add the this compound powder directly to the HP-β-CD solution.

    • Stir or sonicate the mixture until the compound is fully dissolved. This process may take several hours.

  • Sterilization and Use: Filter-sterilize the final solution using a 0.22 µm filter before use in cell culture.

  • Control: Include a vehicle control with the same concentration of HP-β-CD in your assay, as cyclodextrins themselves can sometimes have biological effects.

Method 3: Surfactant-Based Solubilization

Surfactants can increase solubility by forming micelles that encapsulate hydrophobic drug molecules.[13][14][15]

Protocol:

  • Surfactant Selection: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are generally preferred for cell-based assays due to their lower cytotoxicity compared to ionic surfactants like Sodium Lauryl Sulfate (SLS).[2][16]

  • Solution Preparation:

    • Prepare a stock solution of the surfactant in your aqueous buffer at a concentration above its critical micelle concentration (CMC). For example, studies with Lacidipine have used 1% Tween-20.[16]

    • Add this compound to the surfactant solution and mix thoroughly (stirring, vortexing, or sonicating) until dissolved.

  • Final Dilution and Control: Dilute the resulting solution to the desired final concentration for your assay. Always include a vehicle control with the same final surfactant concentration.

Data Presentation: Enhanced Solubility of Lacidipine with Surfactants

Surfactant (Concentration)Solubility Enhancement
1.5% Sodium Lauryl Sulfate (SLS)25.95 mg/mL[1][2]
1.5% Saponin42.64 mg/mL[1][2]

Note: While effective, SLS and saponins may have higher cytotoxicity and should be used with caution in cell-based assays.

Visualization of Experimental Workflows

Decision Tree for Solubility Enhancement

This diagram outlines a logical workflow for selecting an appropriate solubilization strategy for this compound.

G start Start: this compound Powder stock_prep Prepare 10-20 mg/mL Stock in 100% DMSO start->stock_prep dilution Dilute in Aqueous Buffer stock_prep->dilution precipitate_check Precipitation? dilution->precipitate_check no_precipitate Proceed with Assay (Final DMSO <0.5%) precipitate_check->no_precipitate No troubleshoot Troubleshooting Options precipitate_check->troubleshoot Yes precipitate Yes no_precipitate_edge No stepwise Try Stepwise Dilution / Warm Media troubleshoot->stepwise precipitate_check2 Still Precipitates? stepwise->precipitate_check2 advanced Advanced Solubilization precipitate_check2->advanced Yes final_assay Proceed with Assay + Appropriate Vehicle Control precipitate_check2->final_assay No cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrin surfactant Use Surfactants (e.g., Tween 80) advanced->surfactant co_solvent Optimize Co-Solvent System (e.g., DMF, Ethanol) advanced->co_solvent cyclodextrin->final_assay surfactant->final_assay co_solvent->final_assay

Caption: Decision workflow for solubilizing this compound.

Protocol for Preparing Working Solutions from a DMSO Stock

This diagram illustrates the recommended stepwise dilution protocol to minimize precipitation.

G cluster_0 Preparation of Working Solution stock High Conc. Stock (e.g., 20 mg/mL in 100% DMSO) intermediate Intermediate Dilution (e.g., 1 mg/mL in Media + High DMSO) stock->intermediate Dilute in Media (Vortexing) final Final Working Solution (e.g., 10 µg/mL in Media + <0.5% DMSO) intermediate->final Final Dilution in Media (Vortexing)

Sources

Technical Support Center: High-Purity Dehydro Lacidipine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of high-purity Dehydro Lacidipine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification process. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to empower you to achieve your desired purity and yield.

This compound, the pyridine analogue and primary oxidative impurity of the antihypertensive drug Lacidipine, is a critical reference standard for purity analysis and stability studies of the active pharmaceutical ingredient (API).[1] Obtaining this compound in high purity is essential for accurate analytical method development and validation. This guide will walk you through the most effective purification techniques, focusing on preparative high-performance liquid chromatography (HPLC) and crystallization, and provide solutions to common experimental hurdles.

I. Preparative HPLC Purification of this compound

Preparative HPLC is a cornerstone technique for isolating and purifying this compound from complex reaction mixtures or degraded samples of Lacidipine. The principles of analytical HPLC methods for Lacidipine and its related substances can be effectively scaled up for preparative purposes. A typical reversed-phase HPLC method is the most common approach.

Experimental Protocol: Preparative Reversed-Phase HPLC

This protocol outlines a general procedure for the purification of this compound. Optimization will be necessary based on your specific crude material and available instrumentation.

1. Sample Preparation:

  • Dissolve the crude this compound sample in a suitable organic solvent. Dimethylformamide (DMF) or a mixture of methanol and dichloromethane are often good starting points due to the solubility of dihydropyridine derivatives.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a 0.45 µm PTFE syringe filter before injection to prevent clogging of the HPLC system.

2. Chromatographic Conditions:

  • Column: A C18 stationary phase is highly recommended. For preparative scale, column dimensions of 20-50 mm internal diameter and 150-250 mm length are common.

  • Mobile Phase: A gradient elution is typically most effective for separating this compound from Lacidipine and other impurities.

    • Solvent A: Water with 0.1% formic acid or acetic acid to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: Start with a lower percentage of Solvent B and gradually increase the concentration to elute the more retained components. A shallow gradient around the elution time of this compound will maximize resolution.

  • Flow Rate: Adjust the flow rate according to the column dimensions. For a 20 mm ID column, a flow rate of 15-25 mL/min is a reasonable starting point.

  • Detection: UV detection at approximately 240 nm or 284 nm is suitable for detecting both Lacidipine and this compound.[2]

  • Injection Volume and Loading: The optimal loading capacity depends on the column size and the resolution between this compound and its closest eluting impurities. Start with a small injection to determine the retention time and then gradually increase the injection volume to maximize throughput without compromising purity.

3. Fraction Collection:

  • Collect fractions based on the UV chromatogram. It is advisable to collect narrow fractions across the peak of interest to isolate the purest portions.

  • Analyze the collected fractions by analytical HPLC to determine their purity.

4. Post-Purification Processing:

  • Pool the fractions that meet the desired purity specifications.

  • Remove the organic solvent using a rotary evaporator.

  • If the mobile phase contained a non-volatile buffer, a subsequent desalting step using solid-phase extraction (SPE) or a further HPLC run with a volatile mobile phase may be necessary.

  • Lyophilize or evaporate the remaining aqueous solution to obtain the purified this compound as a solid.

II. Troubleshooting Guide for Preparative HPLC

This section addresses specific issues you may encounter during the preparative HPLC purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Resolution Between this compound and Lacidipine - Inadequate Mobile Phase Composition: The selectivity of the separation is highly dependent on the organic modifier and any additives. - Steep Gradient: A rapid increase in the organic solvent concentration can cause peaks to elute too closely together.- Modify the Mobile Phase: If using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the selectivity. - Adjust the Gradient: Decrease the slope of the gradient around the elution time of the target compounds. A shallower gradient increases the separation time and can improve resolution.
Peak Tailing of this compound - Secondary Interactions with the Stationary Phase: The basic nature of the pyridine ring in this compound can lead to interactions with residual silanol groups on the silica-based C18 stationary phase. - Column Overload: Injecting too much sample can lead to non-ideal peak shapes.- Acidify the Mobile Phase: The addition of a small amount of an acid like formic or acetic acid (0.1%) to the aqueous mobile phase will protonate the basic sites on the molecule and the silanol groups, minimizing secondary interactions. - Reduce Sample Load: Decrease the amount of sample injected onto the column.
Low Recovery of Purified Product - Poor Solubility in Mobile Phase: The compound may be precipitating on the column. - Adsorption to System Components: Highly lipophilic compounds can sometimes adsorb to tubing or other parts of the HPLC system.- Ensure Sample is Fully Dissolved in Injection Solvent: The injection solvent should be strong enough to keep the compound in solution until it reaches the column. - Flush the System: After the purification run, flush the system with a strong solvent like isopropanol to recover any adsorbed material.
Inconsistent Retention Times - Mobile Phase Composition Drift: Inaccurate mixing of the mobile phase solvents or evaporation of the more volatile component. - Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions before injection.- Prepare Fresh Mobile Phase: Ensure accurate measurement and mixing of mobile phase components. Keep solvent reservoirs covered to minimize evaporation. - Increase Equilibration Time: Allow sufficient time for the column to be fully equilibrated with the starting mobile phase composition before each injection.

III. Crystallization for Final Polishing

Crystallization is an excellent final step to enhance the purity of this compound obtained from preparative HPLC and to isolate it in a stable, solid form. The choice of solvent is critical for successful crystallization.

Experimental Protocol: Recrystallization

1. Solvent Selection:

  • The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Good candidate solvents for dihydropyridine derivatives include alcohols (ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate).

  • Perform small-scale solubility tests with various solvents to identify the most suitable one.

2. Dissolution:

  • Place the purified this compound in a clean flask.

  • Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid is completely dissolved. Avoid excessive boiling.

3. Cooling and Crystal Formation:

  • Allow the solution to cool slowly to room temperature. Slow cooling generally results in larger and purer crystals.

  • For further yield, the flask can be placed in an ice bath or refrigerator to induce further crystallization.

4. Crystal Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Dry the crystals under vacuum to remove residual solvent.

IV. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: The most common impurity is the starting material or parent drug, Lacidipine. Other potential impurities can arise from the synthesis of Lacidipine itself, such as regioisomers (e.g., para-Lacidipine and meta-Lacidipine) if impure starting materials were used in the synthesis.[2] Degradation products other than this compound may also be present if the sample has been subjected to harsh conditions.

Q2: My this compound appears to be degrading during the purification process. What can I do?

A2: Dihydropyridine derivatives can be sensitive to light and acidic conditions.

  • Protect from Light: Work in a laboratory with reduced lighting and use amber glassware or foil-wrapped containers to protect the sample from light-induced degradation.

  • Control pH: While a small amount of acid in the mobile phase can improve peak shape, prolonged exposure to strong acids should be avoided. If stability is a major concern, consider using a buffered mobile phase with a pH between 3 and 6.

Q3: I am having trouble getting my purified this compound to crystallize. It keeps oiling out. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or the use of an inappropriate solvent.

  • Improve Purity: Ensure the material from the preparative HPLC is of high purity before attempting crystallization.

  • Change Solvent System: Try a different solvent or a co-solvent system. Adding a less polar "anti-solvent" dropwise to a solution of your compound in a good solvent can sometimes induce crystallization.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution-air interface can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of crystalline material, adding a tiny crystal to the cooled solution can initiate crystallization.

Q4: How can I confirm the purity and identity of my final this compound product?

A4: A combination of analytical techniques should be used:

  • Analytical HPLC: To determine the purity of the final product. The peak area percentage of this compound should be ≥98% for use as a reference standard.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for obtaining high-purity this compound.

Purification_Workflow Crude Crude this compound Prep_HPLC Preparative HPLC Crude->Prep_HPLC Dissolve & Filter Fraction_Analysis Fraction Purity Analysis (Analytical HPLC) Prep_HPLC->Fraction_Analysis Collect Fractions Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Purity > 98% Solvent_Removal Solvent Removal (Rotovap/Lyophilization) Pooling->Solvent_Removal Crystallization Crystallization Solvent_Removal->Crystallization Intermediate Product Final_Product High-Purity this compound Crystallization->Final_Product Filter & Dry

Caption: A typical workflow for the purification of this compound.

References

  • Asian Journal of Research in Chemistry. (n.d.). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Retrieved from [Link]

  • Reddy, P. P., et al. (2009). Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. Synthetic Communications, 39(12), 2137-2145. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Sensitivity and Specificity in the Analysis of Dehydro Lacidipine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical challenges surrounding Dehydro Lacidipine. As the primary pyridine analogue metabolite and a key degradation product of Lacidipine, a potent dihydropyridine calcium antagonist, the accurate and precise quantification of this compound is paramount in pharmacokinetic, stability, and impurity profiling studies.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to navigate the complexities of its analysis. Here, we move beyond rote protocols to explain the fundamental principles behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analytical method development for this compound.

1. What are the primary challenges in the analysis of this compound?

The analysis of this compound presents several key challenges:

  • Structural Similarity to Parent Drug: this compound and Lacidipine have very similar structures, which can make chromatographic separation difficult.

  • Low Endogenous Concentrations: As a metabolite, this compound is often present at much lower concentrations than the parent drug, necessitating highly sensitive analytical methods.

  • Potential for Co-elution: In complex matrices such as plasma or in forced degradation studies, there is a high probability of co-eluting with other metabolites, impurities, or endogenous components.[1]

  • Physicochemical Properties: Like its parent compound, this compound is a lipophilic molecule, which can lead to issues with solubility and non-specific binding.[2]

2. Which analytical technique is most suitable for the sensitive and specific quantification of this compound?

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound in biological and pharmaceutical samples.[4][5] Here's why:

  • High Sensitivity: LC-MS/MS offers exceptional sensitivity, often reaching picogram or even femtogram levels, which is crucial for detecting low concentrations of metabolites.

  • High Specificity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides a high degree of specificity, allowing for the detection of this compound even in the presence of co-eluting compounds.[4]

  • Structural Information: Mass spectrometry can provide valuable structural information, aiding in the confirmation of the identity of this compound and other related impurities.[6]

While HPLC with UV detection can be used, particularly for in-vitro and pharmaceutical dosage form analysis, it may lack the required sensitivity and specificity for bioanalytical applications.[1][7]

3. How should I prepare and store samples containing this compound to ensure its stability?

Given that this compound is a degradation product of a light-sensitive parent compound, careful sample handling is critical:[1]

  • Protection from Light: All samples, standards, and quality controls should be protected from light by using amber vials or by wrapping containers in aluminum foil.

  • Temperature Control: Samples should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation.

  • pH Considerations: Since Lacidipine is known to degrade under acidic and basic conditions, maintaining a neutral pH during sample preparation is advisable.[8]

  • Use of Antioxidants: For biological samples, the addition of an antioxidant to the collection tubes may be considered to prevent oxidative degradation.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting) for this compound

Possible Cause & Solution

  • Secondary Interactions with Stationary Phase: The basic nitrogen in the pyridine ring of this compound can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.

    • Solution:

      • Use a High-Purity, End-Capped Column: Employ a modern, high-purity silica C18 or C8 column with robust end-capping.

      • Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of the silanols (typically pH 3-4) or the analyte. For this compound, a slightly acidic mobile phase (e.g., using 0.1% formic acid) can protonate the pyridine nitrogen, leading to better peak shape.

      • Add an Amine Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active sites on the stationary phase.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Dilute the sample and re-inject. If sensitivity is an issue, consider a more sensitive detector or optimize the ionization source.

Issue 2: Low Sensitivity and Poor Signal-to-Noise Ratio

Possible Cause & Solution

  • Suboptimal Ionization in the Mass Spectrometer: Inefficient ionization of this compound in the MS source will result in a weak signal.

    • Solution:

      • Optimize ESI Source Parameters: Systematically optimize the electrospray ionization (ESI) source parameters, including nebulizer gas flow, drying gas flow and temperature, and capillary voltage.

      • Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. Compare the signal intensity with different additives such as formic acid, acetic acid, and ammonium formate.

  • Inefficient Sample Extraction and Matrix Effects: Poor recovery from the sample matrix or signal suppression/enhancement by co-eluting matrix components can drastically reduce sensitivity.

    • Solution:

      • Optimize Sample Preparation: Evaluate different sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to maximize recovery and minimize matrix effects.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal choice as it will co-elute and experience similar matrix effects, providing the most accurate correction. If a SIL-IS is unavailable, a structural analogue can be used.

Issue 3: Co-elution of this compound with Lacidipine or Other Impurities

Possible Cause & Solution

  • Insufficient Chromatographic Resolution: The mobile phase and stationary phase are not providing adequate separation.

    • Solution:

      • Modify Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve resolution.

      • Change Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.

      • Optimize Column Temperature: Increasing the column temperature can improve efficiency and may alter selectivity.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma using Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of this compound and Lacidipine from a plasma matrix.

  • Spike Samples: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Aliquot and Vortex: Vortex the samples for 10 seconds.

  • Add Extraction Solvent: Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer Supernatant: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex and Inject: Vortex for 30 seconds and inject a portion onto the LC-MS/MS system.

Protocol 2: LC-MS/MS Method for this compound Quantification

This protocol provides a starting point for developing a robust LC-MS/MS method.

LC Parameters:

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determined empiricallyTo be determined empiricallyTo be determined empirically
Lacidipine456.2354.2[9]To be determined empirically
Internal StandardDependent on IS usedDependent on IS usedDependent on IS used

Note: The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan.

Visualizations

Workflow for LC-MS/MS Method Development

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection prep_start Plasma Sample spike Spike with IS prep_start->spike extract LLE or SPE spike->extract evap Evaporate extract->evap reconstitute Reconstitute evap->reconstitute inject Inject Sample reconstitute->inject column Select Column (e.g., C18, Phenyl) inject->column mobile_phase Optimize Mobile Phase (Gradient, pH) column->mobile_phase ionize Optimize Ion Source mobile_phase->ionize mrm Develop MRM Method (Precursor/Product Ions) ionize->mrm data_analysis Data Analysis & Validation mrm->data_analysis Acquire Data troubleshooting start Low Sensitivity Issue check_ms Is MS Signal Intensity Low for a Neat Standard? start->check_ms check_extraction Is Recovery from Matrix Low? check_ms->check_extraction No optimize_ms Optimize Ion Source & MRM Transitions check_ms->optimize_ms Yes optimize_prep Optimize Sample Prep (LLE, SPE) check_extraction->optimize_prep Yes check_matrix Is there Signal Suppression? check_extraction->check_matrix No improve_chroma Improve Chromatography to Separate from Interferences check_matrix->improve_chroma Yes use_sil_is Use Stable Isotope-Labeled Internal Standard improve_chroma->use_sil_is

Caption: A decision tree for troubleshooting low sensitivity in this compound analysis.

References

  • Darwish, I. A., Khalil, N. Y., Bakheit, A. H., & Al-Majed, A. A. (2014). Stability-Indicating LC Method for the Determination of Lacidipine in Tablets. Application to Degradation Kinetics and Content Uniformity Testing. Journal of Chromatographic Science, 52(7), 658–665. [Link]

  • Patel, R. B., Patel, M. R., & Patel, B. G. (2021). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Asian Journal of Research in Chemistry, 14(3), 163-172. [Link]

  • Reddy, G. S., Kumar, N., & Reddy, A. M. (2015). Degradation Studies of Lacidipine: Identification, Isolation and Structural Characterization of Stress Degradation Products using LCMS, Mass mediated Prep-HPLC, NMR and HRMS. ResearchGate. [Link]

  • Shaik, M., Sunandamma, Y., & Reddy, C. S. (2019). Development and validation of RP-HPLC Assay method for determination of lacidipine in tablets. PharmaInfo. [Link]

  • Chatki, P. K., Hotha, K. K., Kolagatla, P. R. R., Bharathi, D. V., & Venkateswarulu, V. (2013). LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma. Biomedical chromatography : BMC, 27(7), 838–845. [Link]

  • Nagaraju, P. T., Channabasavaraj, K. P., Shantha Kumar, P. T., & Chiranjeevi, K. (2011). Spectrophotometric determination of lacidipine in bulk and tablet dosage form. International Journal of ChemTech Research, 3(2), 955-958. [Link]

  • Shimadzu. (n.d.). Structural Analysis of Reserpine Degradation Products by LCMS-IT-TOF. Shimadzu. [Link]

  • Maurer, H. H., & Arlt, J. W. (1999). Screening procedure for detection of dihydropyridine calcium channel blocker metabolites in urine as part of a systematic toxicological analysis procedure for acidic compounds by gas chromatography-mass spectrometry after extractive methylation. Journal of analytical toxicology, 23(2), 73–80. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Sharma, S., & Singh, S. (2017). Analytical Method Development of Process Related Impurities of Lacidipine by UV Spectroscopy and Chromatographic Techniques. Frontiers in Health Informatics, 6(1), 1-6. [Link]

  • Xu, K., Liu, L., & Saad, O. M. (2021). Bioanalytical Methods and Strategic Perspectives Addressing the Rising Complexity of Novel Bioconjugates and Delivery Routes for Biotherapeutics. The AAPS journal, 23(4), 85. [Link]

  • Sravanthi, M., & Shankar, M. S. (2021). Lacidipine: review of analytical methods developed for pharmaceutical dosage forms and biological fluids. Future journal of pharmaceutical sciences, 7(1), 101. [Link]

  • Prasada Raju, V. V. N. K. V., Reddy, G. M., Ravindra, V., Mathad, V. T., Dubey, P. K., & Reddy, P. P. (2009). Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. Synthetic Communications, 39(11), 1946-1956. [Link]

  • Rajavel, A., Priya, S. E., Selvan, S. P., Rajagopal, K., & Rao, D. M. (2011). Stability indicating method development and validation for the determination of Lacidipine in tablets. International Research Journal of Pharmacy, 2(5), 157-161. [Link]

  • National Center for Biotechnology Information. (n.d.). Lacidipine. In PubChem. Retrieved from [Link]

  • Maurer, H. H., & Arlt, J. W. (1999). Screening procedure for detection of dihydropyridine calcium channel blocker metabolites in urine as part of a systematic toxicological analysis procedure for acidic compounds by gas chromatography-mass spectrometry after extractive methylation. Journal of analytical toxicology, 23(2), 73–80. [Link]

  • Dong, M. W. (2021). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 39(5), 234-241. [Link]

  • Li, H., & Liu, A. (2023). Evolving bioanalytical strategies in the wake of pioneering biotherapeutics. Expert opinion on drug discovery, 18(sup1), 101–113. [Link]

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Romanelli, A., & Soldovieri, M. V. (2012). 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. Current medicinal chemistry, 19(29), 5028–5045. [Link]

  • Li, P., Wang, F., & Li, H. (2020). Study on the mass spectrometric cleavage pattern of diphenhydramine constituents based on UPLC-Q-TOF-MS technology. Chinese Journal of Pharmaceutical Analysis, 40(1), 123-130. [Link]

  • Weber, R. J. M., & Dunn, W. B. (2017). Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. Metabolites, 7(4), 53. [Link]

  • Patel, R. B., Patel, M. R., & Patel, B. G. (2021). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. ResearchGate. [Link]

  • Chen, F., & Li, W. (2012). Strategies for Improving the Quantitative Bioanalytical Performance of LC-MS in Pharmacokinetic Studies. Current drug metabolism, 13(9), 1206–1212. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study. (2018). Journal of pharmaceutical and biomedical analysis, 159, 20-25. [Link]

  • Tang, J., Zhu, R., Zhao, R., Cheng, G., & Peng, W. (2008). Ultra-performance liquid chromatography-tandem mass spectrometry for the determination of lacidipine in human plasma and its application in a pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 47(4-5), 923–928. [Link]

  • Kumar, A., & Singh, A. (2023). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. Journal of Pharmaceutical Analysis and Drug Research, 7(2), 84-97. [Link]

  • Reddy, B. S., & Navaneetha, K. (2023). Formulation and Evaluation of Lacidipine Loaded Nanoparticulate Oral Disintegrating Tablets. Journal of Chemical Health Risks, 13(4), 349-361. [Link]

  • Singh, R., & Singh, S. (2018). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. International Journal of Pharmaceutical Sciences and Research, 9(10), 4065-4075. [Link]

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Technical Support Center: Optimization of Extraction Methods for Dehydro Lacidipine from Tissue Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Dehydro Lacidipine. This guide is designed for researchers, scientists, and drug development professionals who are working on quantifying this key metabolite in tissue samples. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your own experiments effectively.

This compound is the primary pyridine metabolite of Lacidipine, a dihydropyridine calcium channel blocker.[1] The oxidation of the dihydropyridine ring to a pyridine ring significantly alters the molecule's polarity and stability, which are critical considerations for developing a robust extraction method.[1] Accurate quantification in various tissues is paramount for understanding the pharmacokinetics, tissue distribution, and potential toxicology of Lacidipine.[2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter in the lab.

Part 1: Foundational Knowledge & Initial Choices

This section addresses the preliminary decisions you'll make before starting your extraction optimization.

FAQ 1: What are the critical first steps for processing tissue samples?

Answer: Proper tissue handling and homogenization are the bedrock of reproducible results. The goal is to create a uniform suspension (homogenate) from which the analyte can be efficiently extracted.

Step-by-Step Tissue Homogenization Protocol:

  • Thawing: Thaw frozen tissue samples on ice to minimize enzymatic degradation.

  • Weighing: Accurately weigh a portion of the tissue (e.g., 100-200 mg). Precision here is critical for final concentration calculations.

  • Homogenization Buffer: Add a pre-chilled homogenization buffer (e.g., phosphate-buffered saline, PBS) at a fixed ratio, typically 3-4 volumes of buffer to the weight of the tissue (e.g., 400 µL of PBS for 100 mg of tissue). Using a buffer helps maintain pH and analyte stability.

  • Homogenization:

    • Mechanical Homogenizers: Use a bead beater or rotor-stator homogenizer for tough, fibrous tissues.

    • Ultrasonic Homogenizers: Use a sonicator for softer tissues. This method can generate heat, so it's crucial to process samples in short bursts on ice.

  • Aliquoting: Immediately use the homogenate for extraction or store it at -80°C in aliquots to avoid repeated freeze-thaw cycles. The stability of Lacidipine and its metabolites in biological matrices is a key factor for reliable analysis.[3]

FAQ 2: Which extraction technique should I start with: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

Answer: The choice depends on a trade-off between speed, cost, and the required cleanliness of the final extract. For early-stage method development, starting with the simplest method (PPT) and progressing to more complex ones (LLE, SPE) if needed is a logical workflow.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal via denaturation with an organic solvent or acid.[4]Partitioning of the analyte between two immiscible liquid phases based on relative solubility.Selective retention of the analyte on a solid sorbent, followed by elution.[5]
Selectivity Low (co-extraction of many matrix components).Moderate (depends on solvent choice and pH).High (tunable by sorbent and solvent selection).[5]
Recovery Generally good, but can be affected by analyte co-precipitation.Variable, highly dependent on optimization.High and reproducible once optimized.
Matrix Effect High risk of ion suppression/enhancement in LC-MS.[6]Moderate risk, generally cleaner than PPT.Low risk, provides the cleanest extracts.
Throughput High, easily automated.Moderate, can be labor-intensive.Moderate to High, highly amenable to automation.
Cost Low.Low to Moderate.High.
Recommendation Good for initial screening; may require further optimization for validation.A robust and cost-effective choice when optimized.The gold standard for validated, high-sensitivity assays requiring minimal matrix effects.[5]

graph TD {
A[Start: Tissue Homogenate] --> B{Need for Speed/Low Cost?};
B -->|Yes| C[Protein Precipitation (PPT)];
B -->|No| D{Need High Selectivity/Low Matrix Effect?};
C --> E{Is Data Quality Sufficient?};
E -->|Yes| F[Final Method: PPT];
E -->|No| G[Proceed to LLE or SPE];
D -->|Yes| H[Solid-Phase Extraction (SPE)];
D -->|No| I[Liquid-Liquid Extraction (LLE)];
I --> J{Is Data Quality Sufficient?};
J -->|Yes| K[Final Method: LLE];
J -->|No| H;
H --> L[Final Method: SPE];
subgraph "Evaluation Criteria"
    E; J;
end

style F fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style K fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style L fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Decision workflow for selecting an extraction method.

Part 2: Protocol Optimization & Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for each extraction technique.

Method 1: Protein Precipitation (PPT)

Core Principle: PPT is the fastest way to remove the bulk of proteins from a biological sample.[7] A water-miscible organic solvent is added to the tissue homogenate, which denatures and precipitates the proteins, leaving the smaller analyte in the supernatant.

Detailed PPT Protocol:

  • Aliquot: Pipette 100 µL of tissue homogenate into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike with 10 µL of a working solution of a suitable internal standard (ideally, a stable isotope-labeled version of this compound).

  • Precipitation: Add 300 µL of ice-cold acetonitrile (ACN). A 3:1 ratio of solvent to sample is a common starting point.[7]

    • Why ACN? Acetonitrile generally produces a cleaner, more flocculent protein pellet compared to methanol, making it easier to separate the supernatant.

  • Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate. Be cautious not to disturb the protein pellet.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS analysis. This step helps to concentrate the analyte and ensures solvent compatibility with the analytical column.

Troubleshooting PPT

ProblemPossible Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Analyte is co-precipitating with the proteins. 2. Incomplete extraction from the homogenate.1. Try a different precipitation solvent (e.g., methanol or acetone).[4] 2. Adjust the pH of the homogenate before adding ACN. Since this compound is a pyridine derivative, making the solution slightly acidic (e.g., with 1% formic acid in ACN) may improve its solubility in the supernatant.
High Matrix Effects Co-extraction of endogenous components like phospholipids that interfere with ionization in the MS source.[6]1. Increase the solvent-to-sample ratio (e.g., from 3:1 to 5:1). 2. Perform a post-precipitation cleanup step (e.g., a simple pass-through SPE). 3. Optimize your LC method to achieve chromatographic separation from the interfering peaks.[8]
Clogged LC Column Incomplete protein removal; fine, suspended particles in the final extract.1. Increase centrifugation time and/or speed. 2. Use a protein precipitation plate with a filter to remove particulates. 3. Ensure the supernatant is not disturbed during transfer.
Method 2: Liquid-Liquid Extraction (LLE)

Core Principle: LLE separates compounds based on their differential solubilities in two immiscible liquids (typically an aqueous phase and an organic solvent).[9] By optimizing the pH of the aqueous phase and the polarity of the organic solvent, high recovery and good sample cleanup can be achieved.

Detailed LLE Protocol:

  • Aliquot & IS: To 100 µL of tissue homogenate, add 10 µL of the internal standard.

  • pH Adjustment: Add 50 µL of a basic buffer (e.g., 0.1 M ammonium hydroxide) to raise the pH.

    • Why Basic pH? this compound, with its pyridine ring, is a weak base. Raising the pH above its pKa will deprotonate it, making it more neutral and thus more soluble in an organic solvent.

  • Extraction Solvent: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or diethyl ether).[10]

    • Why MTBE? MTBE is a good choice for moderately polar basic compounds and forms a distinct layer from the aqueous phase, making separation easier and safer than diethyl ether.

  • Mix: Vortex for 5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge: Centrifuge at 3,000 x g for 5 minutes to separate the two phases.

  • Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase, as described in the PPT protocol.

Troubleshooting LLE

ProblemPossible Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Sub-optimal pH for extraction. 2. Incorrect choice of organic solvent. 3. Insufficient mixing time.1. Screen different pH values for the aqueous phase (e.g., from pH 8 to 11). 2. Test solvents with different polarities (e.g., ethyl acetate, dichloromethane/isopropanol mixture).[11] 3. Increase vortexing time to 10 minutes.
Emulsion Formation The aqueous and organic layers fail to separate cleanly, often due to high lipid or protein content.1. Increase centrifugation time and/or speed. 2. Add a small amount of salt (e.g., sodium chloride) to the aqueous phase to "break" the emulsion. 3. Place the sample in a -20°C freezer for a few minutes to help separate the layers.
Poor Reproducibility Inconsistent volume transfer of the organic layer.1. Use positive displacement pipettes for volatile organic solvents. 2. Freeze the aqueous layer (e.g., in a dry ice/acetone bath) before pouring off the organic solvent.
Method 3: Solid-Phase Extraction (SPE)

Core Principle: SPE is a form of digital chromatography that provides the highest degree of selectivity and sample cleanup.[5] The tissue homogenate is loaded onto a cartridge containing a solid sorbent. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a strong solvent.

Sources

Validation & Comparative

The Parent Prevails: A Comparative Analysis of Lacidipine and its Metabolite, Dehydro Lacidipine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers and drug development professionals on the contrasting biological activities of the antihypertensive drug Lacidipine and its primary metabolite, Dehydro Lacidipine.

In the realm of pharmacokinetics and drug metabolism, the biotransformation of a parent compound can lead to metabolites with a spectrum of activities—some enhanced, some diminished, and some entirely different. This guide delves into the pharmacological profiles of the dihydropyridine calcium channel blocker, Lacidipine, and its principal metabolite, this compound. Contrary to the initial hypothesis of a comparison between two active entities, the available scientific evidence compellingly demonstrates that the metabolic conversion of Lacidipine to this compound results in a pharmacologically inactive compound. This guide will, therefore, serve to compare the potent biological activity of the parent drug with the inert nature of its metabolite, providing a clear understanding of the structure-activity relationship and the metabolic fate of Lacidipine.

Lacidipine: A Potent Vasodilator with High Vascular Selectivity

Lacidipine is a third-generation dihydropyridine calcium channel blocker renowned for its high lipophilicity and potent, long-lasting antihypertensive effects.[1][2] Its mechanism of action is centered on the blockade of L-type voltage-gated calcium channels in the smooth muscle cells of blood vessel walls.[3] This inhibition of calcium ion influx leads to the relaxation of vascular smooth muscle, a process known as vasodilation, which in turn decreases peripheral vascular resistance and lowers blood pressure.[3] A key characteristic of Lacidipine is its pronounced selectivity for vascular smooth muscle over cardiac tissue, minimizing effects on heart rate and contractility.[1]

The clinical efficacy of Lacidipine in treating hypertension is well-established, with once-daily dosing effectively controlling blood pressure over a 24-hour period.[4] Beyond its primary antihypertensive role, Lacidipine has also been noted for its antioxidant properties, which may contribute to anti-atherosclerotic effects.[1][2]

The Metabolic Journey: From Active Lacidipine to Inactive this compound

Following oral administration, Lacidipine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[5][6] This metabolic process is characterized by the oxidation of the dihydropyridine ring to its corresponding pyridine analogue, this compound.[6][7] This structural alteration is the pivotal event that dictates the pharmacological activity, or lack thereof, of the resulting metabolite.

It is a well-documented finding that this compound, along with other metabolites of Lacidipine, is pharmacologically inactive.[2][6] This means that the therapeutic effects observed with Lacidipine administration are solely attributable to the parent compound. The metabolic conversion to this compound is essentially a deactivation pathway, leading to the elimination of the drug's biological activity.

Structure-Activity Relationship: The Key to Potency Lies in the Dihydropyridine Ring

The stark contrast in biological activity between Lacidipine and this compound underscores a critical principle in medicinal chemistry: the profound impact of molecular structure on pharmacological function. The 1,4-dihydropyridine ring of Lacidipine is the essential pharmacophore responsible for its calcium channel blocking activity. The specific conformational and electronic properties of this ring system allow for high-affinity binding to the L-type calcium channel, leading to its blockade.

The metabolic oxidation to a pyridine ring in this compound fundamentally alters the three-dimensional structure and electronic distribution of the molecule. This change disrupts the necessary interactions with the calcium channel receptor, rendering this compound incapable of binding effectively and exerting any blocking effect.

Comparative Overview of Pharmacological Properties

To provide a clear side-by-side comparison, the following table summarizes the key pharmacological attributes of Lacidipine and this compound.

PropertyLacidipineThis compound
Chemical Class 1,4-DihydropyridinePyridine
Mechanism of Action L-type Calcium Channel BlockerInactive
Primary Biological Effect Vasodilation, AntihypertensiveNone
Vascular Selectivity HighNot Applicable
Clinical Relevance Active Therapeutic AgentInactive Metabolite

Experimental Protocols for Assessing Biological Activity

The determination of the biological activity of compounds like Lacidipine and the confirmation of the inactivity of its metabolites rely on robust in vitro and electrophysiological assays. Below are detailed, step-by-step methodologies for two key experiments central to this field of research.

In Vitro Vascular Ring Assay for Vasodilation

This assay directly measures the ability of a compound to induce relaxation in isolated blood vessel segments, providing a functional assessment of its vasodilatory properties.

Objective: To determine and compare the vasodilatory effects of Lacidipine and this compound on isolated arterial rings.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., rat, rabbit) in accordance with institutional guidelines.

    • Carefully dissect the thoracic aorta or another suitable artery and place it in cold, oxygenated Krebs-Henseleit buffer.

    • Under a dissecting microscope, remove adherent connective and adipose tissue.

    • Cut the artery into rings of 2-3 mm in length.

  • Mounting:

    • Suspend each arterial ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • Induce contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to assess the viability of the smooth muscle.

    • Wash the rings and allow them to return to baseline tension.

    • If studying endothelium-dependent effects, pre-contract the rings with a submaximal concentration of a vasoconstrictor like phenylephrine or norepinephrine.

  • Cumulative Concentration-Response Curve:

    • Once a stable pre-contraction plateau is achieved, add cumulative concentrations of Lacidipine or this compound to the organ bath at regular intervals.

    • Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Generate a concentration-response curve and calculate the EC50 (half-maximal effective concentration) for each compound.

Expected Outcome: Lacidipine would be expected to induce a concentration-dependent relaxation of the pre-contracted arterial rings, yielding a measurable EC50 value. In contrast, this compound would not be expected to produce any significant relaxation, demonstrating its lack of vasodilatory activity.

Patch-Clamp Electrophysiology for Calcium Channel Blockade

This technique allows for the direct measurement of ion channel activity in single cells, providing a precise assessment of a compound's ability to block calcium channels.

Objective: To directly measure the inhibitory effect of Lacidipine and this compound on L-type calcium currents in isolated vascular smooth muscle cells.

Methodology:

  • Cell Preparation:

    • Isolate single vascular smooth muscle cells from a suitable artery (e.g., mesenteric artery) by enzymatic digestion.

    • Plate the isolated cells on glass coverslips and allow them to adhere.

  • Recording Setup:

    • Place a coverslip with adherent cells on the stage of an inverted microscope.

    • Use a micromanipulator to position a glass micropipette with a tip diameter of 1-2 µm onto the surface of a single cell.

    • The micropipette is filled with an internal solution, and the external bath contains a solution designed to isolate calcium currents (e.g., containing a sodium channel blocker and using barium as the charge carrier).

  • Whole-Cell Configuration:

    • Apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the cell membrane patch, establishing a whole-cell recording configuration. This allows for control of the cell's membrane potential and measurement of the total current across the entire cell membrane.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane potential at a negative value (e.g., -80 mV) to keep the calcium channels in a closed state.

    • Apply depolarizing voltage steps (e.g., to 0 mV) to activate the L-type calcium channels and elicit an inward calcium current.

    • Record the baseline calcium current in the absence of any drug.

  • Drug Application:

    • Perfuse the cell with a solution containing a known concentration of Lacidipine or this compound.

    • Repeat the voltage-clamp protocol and record the calcium current in the presence of the compound.

    • Wash out the drug and ensure the current returns to baseline.

    • Test a range of concentrations to generate a concentration-inhibition curve and calculate the IC50 (half-maximal inhibitory concentration).

Expected Outcome: Lacidipine would be expected to cause a significant, concentration-dependent reduction in the amplitude of the L-type calcium current, from which an IC50 value can be determined. This compound would not be expected to produce any significant inhibition of the calcium current, confirming its inactivity at the molecular target.

Visualizing the Metabolic Pathway and Mechanism of Action

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic conversion of Lacidipine and its mechanism of action.

Lacidipine Lacidipine (Active Dihydropyridine) Metabolism CYP3A4-mediated Oxidation Lacidipine->Metabolism First-Pass Metabolism in Liver Dehydro_Lacidipine This compound (Inactive Pyridine) Metabolism->Dehydro_Lacidipine

Caption: Metabolic conversion of active Lacidipine to inactive this compound.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell L_type_Ca_Channel L-type Calcium Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx opens Vasodilation Vasodilation (Muscle Relaxation) L_type_Ca_Channel->Vasodilation leads to Contraction Muscle Contraction Ca_Influx->Contraction triggers Lacidipine Lacidipine Lacidipine->L_type_Ca_Channel blocks

Caption: Mechanism of action of Lacidipine leading to vasodilation.

Conclusion

References

  • Zapardiel, A., Bermejo, E., Perez, J. A., Hernandez, L., & Rodriguez, J. (2000). Electrochemical Determination of Lacidipine. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 833-840.
  • Gubbins, P. O., Bertino, J. S., Jr, & Drew, R. H. (1998). The effects of lacidipine on the steady-state plasma concentrations of simvastatin in healthy subjects. British Journal of Clinical Pharmacology, 46(3), 241–246.
  • Micheli, D., Ratti, E., Toson, G., & Gaviraghi, G. (1991). Pharmacology of lacidipine, a vascular-selective calcium antagonist. Journal of cardiovascular pharmacology, 17 Suppl 4, S1-8.
  • BenchChem. (2025). The Pharmacokinetics and Metabolism of Lacidipine: A Technical Guide. BenchChem Technical Guides.
  • Leonetti, G., & Cuspidi, C. (1995). Effect of lacidipine, a long-acting calcium antagonist, on hypertension and lipids: a 1 year follow-up. Journal of human hypertension, 9 Suppl 1, S29-32.
  • National Center for Biotechnology Information. (n.d.). Lacidipine. PubChem Compound Database. Retrieved from [Link]

  • Spieker, C., & Zidek, W. (1995). The impact of lacidipine, a novel dihydropyridine calcium antagonist, on carbohydrate and lipid metabolism. Journal of cardiovascular pharmacology, 25 Suppl 3, S23-6.
  • Pellegatti, M., Grossi, F., & Gaviraghi, G. (1990). Absorption, distribution and excretion of lacidipine, a dihydropyridine calcium antagonist, in rat and dog. Xenobiotica; the fate of foreign compounds in biological systems, 20(7), 727–737.
  • Hall, S. T., & Harding, S. M. (1991). Clinical pharmacology of lacidipine. Journal of cardiovascular pharmacology, 17 Suppl 4, S9-14.
  • PatSnap. (2024). What is the mechanism of Lacidipine?.
  • Sirtori, C. R., & Paoletti, R. (1991). Pharmacological activity of the new calcium antagonist, lacidipine, on isolated preparations. Journal of cardiovascular pharmacology, 17 Suppl 4, S15-8.
  • Zhang, Y., et al. (2024). Calcium Channel Blocker Lacidipine Promotes Antitumor Immunity by Reprogramming Tryptophan Metabolism. Advanced science (Weinheim, Baden-Wurttemberg, Germany), e2308517.
  • Clozel, J. P., et al. (1994). Action of the calcium channel blocker lacidipine on cardiac hypertrophy and endothelin-1 gene expression in stroke-prone hypertensive rats. British journal of pharmacology, 113(4), 1087–1091.

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A Comprehensive Guide to the Validation of Dehydro Lacidipine as a Primary Marker for Lacidipine Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, scientifically grounded comparison and validation framework for establishing dehydro lacidipine as a primary marker for the degradation of lacidipine. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, outlines self-validating protocols, and is supported by authoritative references to ensure scientific integrity.

Introduction: The Critical Need for Stability-Indicating Methods

Lacidipine is a potent dihydropyridine calcium-channel blocker used in the management of hypertension.[1][2] Like all pharmaceuticals, its efficacy and safety are contingent upon its stability. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, robust, validated stability-indicating analytical methods are paramount for ensuring the quality, safety, and shelf-life of lacidipine drug products.

The core of a stability-indicating method is the identification and quantification of a primary degradation marker—a compound whose presence and concentration serve as a reliable indicator of the extent of degradation of the parent drug. This guide establishes the scientific rationale and provides the experimental framework for validating this compound as the primary marker for lacidipine degradation, particularly under photolytic stress.

The Chemistry of Lacidipine Degradation: From Dihydropyridine to Pyridine

Lacidipine's therapeutic activity is attributed to its 1,4-dihydropyridine (DHP) ring structure.[3][4] However, this moiety is also its point of vulnerability, particularly to oxidative and photolytic stress. The primary degradation pathway involves the aromatization of the DHP ring to form the corresponding pyridine derivative, this compound.[5] This conversion represents a loss of therapeutic activity and is the most significant chemical change observed under forced degradation conditions.

Forced degradation studies, conducted under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, are essential to identify all potential degradation products.[6][7] Studies have consistently shown that while lacidipine may degrade under hydrolytic (acidic and basic) and oxidative conditions, the formation of this compound is the most prominent degradation pathway, especially upon exposure to light.[8][9]

Caption: Lacidipine's degradation to this compound.

Comparative Analysis of Analytical Methodologies

Several analytical techniques can be employed for the quantification of lacidipine and its degradation products.[3][10] However, for a method to be considered "stability-indicating," it must be able to separate and quantify the API in the presence of its degradants and any other potential impurities.[9] High-Performance Liquid Chromatography (HPLC) is overwhelmingly the most suitable technique for this purpose due to its high resolving power and sensitivity.[11]

Parameter Reversed-Phase HPLC (RP-HPLC) UV-Vis Spectrophotometry High-Performance Thin-Layer Chromatography (HPTLC)
Specificity Excellent: Can resolve lacidipine from this compound and other impurities, providing unambiguous quantification.Poor: Spectra of lacidipine and this compound overlap, making individual quantification in a mixture impossible without complex chemometric methods.Good: Can separate the compounds, but resolution and quantification are generally less precise than HPLC.
Sensitivity (LOD/LOQ) Excellent: Capable of detecting and quantifying impurities at very low levels (ng/mL range).[8]Moderate: Less sensitive than HPLC.Good: More sensitive than UV-Vis but generally less so than HPLC.
Precision (RSD%) Excellent: Typically <2% RSD for repeatability and intermediate precision.[12]Good: Generally higher variability than HPLC.Good to Moderate: Variability can be influenced by spotting and plate development steps.
Accuracy (% Recovery) Excellent: Typically within 98-102%.[13]Good: Can be accurate for pure substances but is compromised in mixtures.Good: Generally acceptable recovery, but can be less accurate than HPLC.
Linearity (r²) Excellent: Correlation coefficients >0.999 are routinely achieved.[8]Good: Obeys Beer's Law over a defined concentration range.Good: Good linearity can be achieved, but the range may be narrower than HPLC.
Regulatory Acceptance High: The gold standard for stability-indicating assays and impurity testing.[7][11]Low: Not suitable as a standalone stability-indicating method.Moderate: Can be used for limit tests but less common for quantitative stability studies.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating system suitability tests and controls to ensure the reliability of the generated data. These methods are grounded in the principles outlined in the ICH guidelines for analytical procedure validation (ICH Q2(R2)).[14][15]

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade lacidipine under various stress conditions to generate its degradation products and confirm the primary degradation pathway.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of lacidipine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Reflux for a specified period (e.g., 8 hours) at a controlled temperature (e.g., 70°C).[5]

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Reflux for a specified period at a controlled temperature.

    • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period (e.g., 24 hours).[5]

    • Thermal Degradation: Expose the solid drug substance to dry heat in a calibrated oven.

    • Photolytic Degradation: Expose the stock solution in a transparent container to UV light in a photostability chamber.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration.

  • Peak Identification: Analyze the stressed samples using an HPLC-MS method to identify the mass of the degradation products and confirm the identity of this compound.

Protocol 2: Validation of a Stability-Indicating RP-HPLC Method

Objective: To validate an RP-HPLC method for the simultaneous quantification of lacidipine and this compound, ensuring the method is accurate, precise, specific, and robust.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.02M phosphate buffer at pH 5.0) in a ratio of 70:30 (v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 240 nm or 254 nm.[8][16]

  • Column Temperature: Ambient or controlled (e.g., 40°C).[16]

  • Injection Volume: 20 µL.[9]

Validation Parameters:

  • System Suitability: Before each validation run, inject a standard solution multiple times. The system is deemed suitable if parameters like theoretical plates, tailing factor, and %RSD of peak areas are within predefined limits.

  • Specificity: Inject solutions of lacidipine, this compound, and a placebo (formulation excipients). Analyze the chromatograms to ensure no interference at the retention times of the analytes. Further, perform peak purity analysis using a photodiode array (PDA) detector on the stressed samples to confirm that the lacidipine peak is free from any co-eluting impurities.

  • Linearity: Prepare a series of solutions of lacidipine and this compound over a specified concentration range (e.g., from the quantitation limit to 120% of the assay concentration).[15] Plot the peak area against concentration and determine the correlation coefficient (should be >0.999), y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of lacidipine and this compound at different concentration levels (e.g., 80%, 100%, 120%). The accuracy is expressed as the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.[15]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different instruments. The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally make small variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and evaluate the impact on the results. This demonstrates the reliability of the method during routine use.

Validation_Workflow cluster_0 Method Development & Validation cluster_1 Validation Parameters Forced_Deg Forced Degradation (ICH Q1A) Method_Dev HPLC Method Development Forced_Deg->Method_Dev Identifies Degradants Validation Method Validation (ICH Q2(R2)) Method_Dev->Validation Defines Method Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOQ LOD/LOQ Robustness Robustness Routine_Use Routine Stability & QC Testing Validation->Routine_Use Validated Method

Sources

A head-to-head comparison of different analytical techniques for Dehydro Lacidipine detection

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Analytical Determination of Dehydro Lacidipine

An Objective Comparison of Leading Analytical Techniques for Researchers and Pharmaceutical Scientists

In the landscape of pharmaceutical analysis, the precise and accurate quantification of drug substances and their related compounds is paramount to ensuring safety and efficacy. Lacidipine, a dihydropyridine calcium channel blocker, is a widely prescribed antihypertensive agent.[1] Its primary metabolite and a significant degradation product is this compound.[2] The formation of this compound occurs through the oxidation of the dihydropyridine ring to a more stable pyridine derivative.[3] Consequently, the rigorous detection and quantification of this compound are critical for stability-indicating assays, impurity profiling in bulk drug substances and finished products, and for pharmacokinetic studies, in alignment with International Council for Harmonisation (ICH) guidelines.[3][4]

This guide provides a head-to-head comparison of the principal analytical techniques employed for the detection of this compound. As senior application scientists, our objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, offering a self-validating framework for each protocol. We will explore the nuances of UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing detailed methodologies and performance data to guide researchers in selecting the optimal technique for their specific application.

UV-Visible Spectrophotometry: The Fundamental Approach

UV-Visible spectrophotometry is often the first-line technique for preliminary analysis due to its simplicity, cost-effectiveness, and rapid execution.

Principle of Detection

This technique operates on the principle of Beer-Lambert's law, where the absorbance of light by a solution is directly proportional to the concentration of the analyte. This compound, containing a conjugated pyridine ring system, possesses inherent chromophores that absorb light in the UV spectrum. The transformation of Lacidipine's dihydropyridine ring to the pyridine ring of this compound induces a significant shift in the maximum absorption wavelength (λmax), allowing for potential differentiation, although specificity can be a challenge.[3] For instance, Lacidipine itself shows absorption maxima around 240 nm and 286 nm.[3][5]

Experimental Rationale & Protocol

The choice of solvent is critical; it must dissolve the analyte completely without interfering with its absorbance spectrum. Methanol is a common choice due to its UV transparency and good solvency for dihydropyridine compounds.[6] For derivatization-based methods, which can enhance sensitivity and shift the λmax to the visible region to reduce interference, reagents like p-dimethylaminobenzaldehyde (DABA) are used. This reagent reacts with the secondary amine group in the dihydropyridine ring, a reaction that would be absent in the pyridine ring of this compound, offering a method for indirect comparison or quantification.[7]

Generalized UV Spectrophotometric Protocol:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in methanol to prepare a stock solution (e.g., 100 µg/mL).

  • Calibration Curve: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 5-30 µg/mL).

  • Sample Preparation: Dissolve the sample (e.g., powdered tablet) in methanol, sonicate to ensure complete dissolution, and filter to remove excipients. Dilute the filtrate to fall within the calibration range.

  • Measurement: Record the absorbance of the standard and sample solutions at the predetermined λmax against a methanol blank using a calibrated UV-Vis spectrophotometer.

  • Quantification: Plot the absorbance of the standards versus their concentration to create a calibration curve. Determine the concentration of the sample from its absorbance using the regression equation of the curve.

Performance and Limitations

While economical and rapid, UV-Vis spectrophotometry suffers from a significant lack of specificity. Excipients, other degradation products, or the parent drug (Lacidipine) can have overlapping absorption spectra, leading to inaccurate quantification.[8] Its application is best suited for the analysis of pure bulk drug or simple formulations where interfering substances are minimal. The method's sensitivity is also considerably lower than chromatographic techniques.[3]

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_quant Quantification s1 Weigh Sample/Standard s2 Dissolve in Methanol s1->s2 s3 Dilute to Working Range s2->s3 a1 Set Wavelength (λmax) s3->a1 a2 Measure Absorbance a1->a2 q1 Generate Calibration Curve a2->q1 q2 Calculate Concentration q1->q2 HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Prepare Mobile Phase p3 Filter & Degas p1->p3 p2 Prepare Sample/Standard h1 Autosampler Injection p2->h1 h2 Pump (Isocratic Flow) p3->h2 h3 C18 Column Separation h1->h3 h2->h1 h4 UV Detector h3->h4 d1 Chromatogram Acquisition h4->d1 d2 Peak Integration d1->d2 d3 Quantification d2->d3 UPLC_Workflow cluster_prep Sample Preparation cluster_uplc UPLC System (High Pressure) cluster_data Data Analysis (Rapid) p1 Prepare Mobile Phase u2 Pump (High Pressure) p1->u2 p2 Prepare Sample/Standard u1 Autosampler Injection (Low Volume) p2->u1 u3 Sub-2µm Column Separation u1->u3 u2->u1 u4 PDA/UV Detector u3->u4 d1 Chromatogram Acquisition u4->d1 d2 Peak Integration d1->d2 d3 Quantification d2->d3 LCMS_Workflow cluster_prep Bio-Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis p1 Plasma Sample + Internal Std. p2 Protein Precipitation / LLE p1->p2 p3 Evaporate & Reconstitute p2->p3 l1 UPLC Separation p3->l1 m1 ESI Source (Ionization) l1->m1 m2 Q1: Select Precursor Ion m1->m2 m3 Q2: Fragment Ion m2->m3 m4 Q3: Select Product Ion m3->m4 m5 Detector m4->m5 d1 Peak Area Ratio Analysis m5->d1 d2 Quantification vs. Curve d1->d2

Sources

A Comparative Guide to the In Vivo Efficacy of Lacidipine and its Metabolite, Dehydro Lacidipine, in Hypertensive Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vivo antihypertensive efficacy of the dihydropyridine calcium channel blocker, Lacidipine, and its primary metabolite, Dehydro Lacidipine. Drawing from established experimental data, we will explore the pharmacological activity of both compounds, detailing the structural basis for their differential effects on blood pressure in hypertensive models. Our analysis is grounded in the principles of scientific integrity, providing a trustworthy resource for researchers in cardiovascular pharmacology and drug development.

Introduction: The Clinical Significance of Lacidipine and the Question of its Metabolites

Lacidipine is a third-generation dihydropyridine calcium channel blocker recognized for its potent and long-lasting antihypertensive effects, allowing for once-daily administration in the management of hypertension.[1][2] Its high lipophilicity and vascular selectivity contribute to its favorable pharmacological profile.[2][3] Like other dihydropyridines, Lacidipine exerts its therapeutic effect by blocking L-type calcium channels in the vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[4][5]

The metabolic fate of a drug is a critical determinant of its overall clinical efficacy and duration of action. Lacidipine undergoes extensive first-pass metabolism in the liver, primarily mediated by the CYP3A4 isoenzyme.[5] This process leads to the formation of several metabolites, with the principal transformation being the oxidation of the dihydropyridine ring to a pyridine ring, forming this compound. The pharmacological activity of such metabolites is of paramount importance; an active metabolite could contribute to the therapeutic effect or, conversely, mediate off-target effects. This guide addresses the crucial question of the in vivo efficacy of this compound in comparison to its parent compound, Lacidipine.

The Decisive Role of the Dihydropyridine Ring: A Tale of an Active Parent and an Inactive Metabolite

A comprehensive review of the pharmacological literature reveals a critical distinction between Lacidipine and its primary metabolite, this compound. The antihypertensive activity of Lacidipine is intrinsically linked to its 1,4-dihydropyridine structure, which is essential for its ability to bind to and block L-type calcium channels.

The metabolic conversion of Lacidipine to this compound involves the aromatization of the dihydropyridine ring to a pyridine ring. This seemingly subtle structural modification has profound consequences for the molecule's pharmacological activity. Authoritative sources, including the PubChem database, explicitly state that the main metabolites of Lacidipine, including this compound, possess no pharmacological activity .[4]

Therefore, the "comparison" of the in vivo efficacy of Lacidipine and this compound is not one of two competing active compounds, but rather an elucidation of an active drug and its inactive metabolite. This highlights that the therapeutic effects observed following administration of Lacidipine are attributable solely to the parent compound.

Mechanism of Action: The Structural Basis for Efficacy

The vasodilatory and antihypertensive effects of Lacidipine are a direct result of its interaction with voltage-gated L-type calcium channels in vascular smooth muscle cells.[4] The influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction. By blocking these channels, Lacidipine inhibits this calcium influx, leading to smooth muscle relaxation, vasodilation, and a decrease in peripheral vascular resistance, which in turn lowers blood pressure.[4]

The dihydropyridine ring of Lacidipine is the key pharmacophore responsible for this activity. Its specific three-dimensional conformation allows for high-affinity binding to the dihydropyridine receptor on the alpha-1 subunit of the L-type calcium channel. The oxidation of this ring to the aromatic pyridine structure in this compound results in a conformational change that ablates this binding affinity, rendering the metabolite incapable of blocking the calcium channel and, consequently, devoid of antihypertensive effects.

Below is a diagram illustrating the signaling pathway of L-type calcium channel blockers like Lacidipine.

cluster_cell Vascular Smooth Muscle Cell Extracellular Space Extracellular Space Vascular Smooth Muscle Cell Vascular Smooth Muscle Cell Intracellular Space Intracellular Space L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Ca2+ L-type Ca2+ Channel->Ca2+ Influx Calmodulin Calmodulin Ca2+->Calmodulin Binds MLCK_inactive Myosin Light Chain Kinase (Inactive) Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Myosin-LC Myosin Light Chain MLCK_active->Myosin-LC Phosphorylates Myosin-LC-P Phosphorylated Myosin Light Chain Myosin-LC->Myosin-LC-P Contraction Contraction Myosin-LC-P->Contraction Lacidipine Lacidipine Lacidipine->L-type Ca2+ Channel Blocks

Caption: Signaling pathway of Lacidipine's action on vascular smooth muscle cells.

In Vivo Efficacy of Lacidipine in Hypertensive Models: A Summary of Key Findings

Numerous in vivo studies have demonstrated the potent and sustained antihypertensive effects of Lacidipine in various animal models of hypertension and in clinical trials with hypertensive patients.

Model/Population Lacidipine Dosage Key Efficacy Findings Reference
Spontaneously Hypertensive Rats (SHR)0.19 mg/kg (oral)Potent and long-acting blood pressure reduction.[3]
Hypertensive Patients2-8 mg/day (oral)Effective in 77-87% of patients with mild to moderate hypertension.[1]
Hypertensive Patients4-6 mg/day (oral)Antihypertensive efficacy equivalent to hydrochlorothiazide, atenolol, and sustained-release nifedipine.[1]
Diabetic Hypertensive PatientsNot specifiedReduced 24-hour, daytime, and nighttime systolic and diastolic blood pressure.[6]
Elderly Hypertensive Patients4 mg once dailyEffective and well-tolerated antihypertensive treatment.[7]

In contrast, as this compound is pharmacologically inactive, there are no corresponding in vivo efficacy studies demonstrating any antihypertensive effects.

Representative In Vivo Efficacy Study Protocol: Spontaneously Hypertensive Rat (SHR) Model

To provide a practical context for the evaluation of antihypertensive agents, we outline a representative protocol for an in vivo efficacy study in the widely used Spontaneously Hypertensive Rat (SHR) model.

Objective: To assess the dose-dependent antihypertensive effect and duration of action of a test compound (e.g., Lacidipine) following oral administration to conscious, unrestrained SHRs.

Materials:

  • Male Spontaneously Hypertensive Rats (14-16 weeks old)

  • Test compound (Lacidipine) and vehicle (e.g., 0.5% carboxymethylcellulose)

  • Telemetry system for continuous blood pressure and heart rate monitoring (e.g., DSI)

  • Oral gavage needles

Methodology:

  • Animal Acclimatization and Surgical Implantation:

    • Rats are acclimatized to the housing conditions for at least one week.

    • A telemetry transmitter is surgically implanted into the abdominal aorta for direct and continuous measurement of arterial blood pressure and heart rate.

    • Animals are allowed a post-operative recovery period of at least 7 days.

  • Baseline Data Collection:

    • Following recovery, baseline cardiovascular parameters (systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate) are continuously recorded for 24-48 hours to establish a stable baseline.

  • Drug Administration:

    • Animals are randomly assigned to treatment groups: vehicle control and multiple dose levels of the test compound (e.g., Lacidipine at 0.1, 0.3, and 1 mg/kg).

    • The test compound or vehicle is administered via oral gavage at a fixed time each day.

  • Data Acquisition and Analysis:

    • Cardiovascular parameters are continuously monitored for at least 24 hours post-dosing.

    • Data is typically averaged over specified time intervals (e.g., 15-30 minutes).

    • The change in blood pressure and heart rate from baseline is calculated for each animal at each time point.

    • Dose-response curves are generated to determine the potency (e.g., ED50) of the test compound.

    • The duration of action is determined by the time it takes for the blood pressure to return to baseline levels.

  • Statistical Analysis:

    • Data are expressed as mean ± SEM.

    • Statistical significance between treatment groups and the vehicle control is determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

The following diagram illustrates the general workflow of such an in vivo study.

Acclimatization Acclimatization Telemetry Implantation Telemetry Implantation Acclimatization->Telemetry Implantation Recovery Recovery Telemetry Implantation->Recovery Baseline Recording Baseline Recording Recovery->Baseline Recording Randomization Randomization Baseline Recording->Randomization Dosing Dosing Randomization->Dosing Post-dose Monitoring Post-dose Monitoring Dosing->Post-dose Monitoring Data Analysis Data Analysis Post-dose Monitoring->Data Analysis

Caption: Experimental workflow for an in vivo hypertensive study.

Conclusion: The Indispensable Role of the Parent Compound

References

  • Pearce, L. A., & Furberg, C. D. (1994). Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. Drugs, 48(4), 635-655.
  • Zanetti-Elshary, M., Mancia, G., & Parati, G. (2004).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5311217, Lacidipine. Retrieved January 25, 2026 from [Link].

  • Gaviraghi, G., Micheli, D., & Semeraro, C. (1992). Pharmacology of lacidipine, a vascular-selective calcium antagonist. Journal of cardiovascular pharmacology, 20 Suppl 4, S1-S10.
  • Patsnap. (2024). What is the mechanism of Lacidipine?
  • Medical Dialogues. (2022). Lacidipine: Indications, Uses, Dosage, Drugs Interactions, Side effects. Medical Dialogues. [Link]

  • Perelman, M. S. (1992). Efficacy and safety of lacidipine, a new long-lasting calcium antagonist, in elderly hypertensive patients. Journal of cardiovascular pharmacology, 20 Suppl 4, S33-S38.
  • McCormack, P. L., & Wagstaff, A. J. (2003). Lacidipine: a review of its use in the management of hypertension. Drugs, 63(21), 2327–2356.

Sources

A Comparative Guide to Utilizing Dehydro Lacidipine as a Reference Standard for Lacidipine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Purity: A Regulatory and Scientific Overview

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous control over impurities. The ICH Q3A(R2) and Q3B(R2) guidelines establish clear thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[1][2][3] Any substance present at or above 0.10% must generally be identified and characterized, as even minute quantities of an unknown compound can have unintended pharmacological or toxicological effects.[4]

Lacidipine, a potent dihydropyridine calcium channel blocker used in the management of hypertension, is a case in point.[5][6] Its molecular structure, while effective, is susceptible to degradation, necessitating a robust analytical strategy to ensure its purity profile is well-understood and controlled throughout its lifecycle. This guide provides an in-depth, experience-driven comparison of analytical approaches for profiling Lacidipine impurities, focusing on the scientifically sound practice of using Dehydro Lacidipine as a primary reference standard.

The Primary Degradation Pathway: From Lacidipine to this compound

Lacidipine's core structure features a 1,4-dihydropyridine ring, which is prone to oxidation. This chemical liability is the primary pathway for its degradation under oxidative stress, leading to the formation of its pyridine analogue, this compound (also known as Lacidipine BP Impurity B).[7][8] This transformation is not a minor structural change; it involves the aromatization of the central ring, which eliminates the pharmacological activity of the parent molecule and results in a distinct chemical entity that must be quantified.

The causal relationship is direct: exposure to oxidizing agents (such as peroxides) or even atmospheric oxygen over time can convert the active Lacidipine into the inactive this compound.[9][10] Therefore, this compound is the most critical degradation product to monitor for ensuring the stability and potency of Lacidipine formulations.

G cluster_main Oxidative Degradation of Lacidipine Lacidipine Lacidipine (1,4-Dihydropyridine Moiety) DehydroLacidipine This compound (Pyridine Moiety) Lacidipine->DehydroLacidipine Aromatization of Dihydropyridine Ring (Loss of 2 Hydrogens)

Caption: Chemical transformation of Lacidipine to this compound.

The Analytical Cornerstone: Stability-Indicating HPLC Methodology

A robust analytical method must be "stability-indicating," meaning it can accurately separate the intact API from its impurities and degradation products. For Lacidipine, High-Performance Liquid Chromatography (HPLC) is the universally accepted technique.[11][12] The choice of method parameters is critical for achieving the necessary resolution and sensitivity.

Causality Behind Method Choices:

  • Stationary Phase: A C18 or similar reversed-phase column is chosen due to the lipophilic nature of Lacidipine and its impurities.[13][14] This provides the necessary hydrophobic interactions for effective separation.

  • Mobile Phase: A typical mobile phase consists of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[14][15] The gradient or isocratic ratio is optimized to ensure that Lacidipine, the more nonpolar this compound, and other potential polar impurities are well-resolved with distinct retention times.

  • Detection: UV detection is employed, typically in the range of 240-282 nm, where both Lacidipine and this compound exhibit strong chromophoric activity, allowing for sensitive detection.[14][15]

The trustworthiness of this method is established through rigorous validation according to ICH Q2(R1) guidelines, proving its specificity, linearity, accuracy, precision, and robustness.[16]

Experimental Protocol: Impurity Profiling via Forced Degradation

This protocol provides a self-validating system for identifying and quantifying degradation products. By intentionally stressing the Lacidipine API, we can confirm that the resulting this compound peak is correctly identified and that the analytical method is specific enough to separate it from other potential degradants.

G cluster_prep Preparation cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Analysis & Reporting API Lacidipine API / Drug Product Acid Acid Hydrolysis (e.g., 0.1N HCl) API->Acid Expose to Stress Base Alkali Hydrolysis (e.g., 0.1N NaOH) API->Base Expose to Stress Oxidation Oxidative Stress (e.g., 3% H₂O₂) API->Oxidation Expose to Stress Thermal Thermal Stress (e.g., 80°C) API->Thermal Expose to Stress Photo Photolytic Stress (ICH Q1B) API->Photo Expose to Stress RefStd This compound Reference Standard HPLC Stability-Indicating RP-HPLC Analysis RefStd->HPLC Inject for System Suitability & Identification Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Quant Peak Identification (vs. Ref Std) & Quantification HPLC->Quant Report Generate Impurity Profile Report Quant->Report

Caption: Workflow for Lacidipine forced degradation and impurity analysis.

Step-by-Step Methodology:

  • Preparation of Standards:

    • Reference Standard: Accurately weigh and dissolve the this compound certified reference standard in a suitable diluent (e.g., methanol or acetonitrile/water mixture) to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of working standards by serial dilution to cover the expected impurity range (e.g., 0.05 µg/mL to 2.0 µg/mL).

    • Lacidipine Stock: Prepare a stock solution of Lacidipine API or drug product extract at a higher concentration (e.g., 1000 µg/mL).

  • Forced Degradation Procedure:

    • Oxidative Degradation: To 1 mL of the Lacidipine stock solution, add 1 mL of 3% hydrogen peroxide. Keep in the dark at room temperature for 24 hours. Neutralize the reaction if necessary before dilution and injection. This condition is expected to be the primary generator of this compound.

    • Acid Hydrolysis: To 1 mL of Lacidipine stock, add 1 mL of 0.1 N HCl. Heat at 60°C for 8 hours. Neutralize with 0.1 N NaOH, then dilute.

    • Alkali Hydrolysis: To 1 mL of Lacidipine stock, add 1 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1 N HCl, then dilute.

    • Note: The goal is to achieve 5-20% degradation of the parent drug to ensure that secondary degradation is minimized.[10]

  • Chromatographic Conditions (Representative):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.05 M ammonium acetate buffer (pH 6.5) in a ratio of 70:30 (v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 242 nm.[12]

    • Column Temperature: 40°C.

  • Analysis and Quantification:

    • Inject the prepared standards and stressed samples into the HPLC system.

    • Confirm the identity of the this compound peak in the stressed samples by comparing its retention time to that of the certified reference standard.

    • Calculate the concentration of this compound in each sample using the calibration curve generated from the reference standard injections. Report the result as a percentage relative to the initial Lacidipine concentration.

Comparative Analysis: this compound vs. Other Impurities

While this compound is a major degradation product, a complete impurity profile must also consider process-related impurities and other degradants. The advantage of using a certified reference standard for this compound becomes clear when compared to the strategies required for other, less common impurities.

Process-related impurities, such as the para and meta isomers of Lacidipine, arise from isomeric contaminants in the starting materials used during API synthesis.[4][17] Other degradation products can result from hydrolysis of the ester groups under harsh pH conditions.[18]

The table below compares the analytical strategies for these different impurity types.

Impurity Name/ClassTypeTypical OriginRecommended Analytical StrategyRationale
This compound DegradationOxidation of the dihydropyridine ringPrimary Strategy: Quantification against a certified reference standard.High probability of formation on storage; direct impact on stability. A reference standard ensures maximum accuracy and meets regulatory expectations.
Lacidipine para/meta Isomers Process-RelatedIsomeric impurities in o-phthalaldehyde starting material.[4]Strategy: Use of in-house or commercially synthesized reference standards for identification and quantification.These are specific, known impurities. Accurate quantification requires specific standards.
Hydrolytic Degradants DegradationHydrolysis of ester functional groups under acidic or basic conditions.Strategy: Identification via LC-MS. If significant, synthesize a standard for quantification. If minor, may be treated as an unidentified impurity.Less common under normal storage conditions. Initial focus is on identification and assessing potential risk.
Unknown Impurities Process/DegradationUncharacterized side reactions or degradation pathways.Strategy: Report and track based on retention time. If thresholds are exceeded (per ICH Q3A/B), structural elucidation (e.g., via LC-MS, NMR) is required.[19]Fulfills regulatory requirement to monitor all impurities above the reporting threshold.

Conclusion: The Gold Standard for Accurate Profiling

Utilizing a certified reference standard of this compound is not merely a matter of convenience; it is the gold standard for ensuring the accuracy, reliability, and regulatory compliance of Lacidipine impurity profiling. This approach provides an absolute, unambiguous quantification of the principal degradation product, forming the bedrock of a robust stability program.

While other process-related and degradation impurities must be considered, the predictable formation of this compound makes it a critical quality attribute that demands the highest level of analytical rigor. By anchoring the impurity profile to a well-characterized this compound standard, researchers and drug developers can confidently assess product stability, establish meaningful specifications, and ultimately ensure the safety and quality of the final pharmaceutical product.

References

  • Asian Journal of Research in Chemistry. (n.d.). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lacidipine. PubChem. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2023). Formulation and Evaluation of Lacidipine Loaded Nanoparticulate Oral Disintegrating Tablets. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). Development and validation of rp-hplc method for the estimation of process related impurities from lacidipine bulk and formulation. IJCRT.org. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lacidipine-impurities. Retrieved from [Link]

  • Frontiers in Health Informatics. (2024). Analytical Method Development of Process Related Impurities of Lacidipine by UV Spectroscopy and Chromatographic Techniques. Retrieved from [Link]

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A Framework for the Comparative Cytotoxicity Assessment of Lacidipine and its Primary Metabolite, Dehydro Lacidipine, in Cardiac and Hepatic Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for a comparative in vitro cytotoxicity assessment of the antihypertensive drug Lacidipine and its principal metabolite, Dehydro Lacidipine. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical safety and toxicity profiling. We will delve into the scientific rationale, experimental design, detailed protocols, and data interpretation strategies necessary to conduct a thorough and meaningful comparison. While Lacidipine is a well-characterized dihydropyridine calcium channel blocker with a favorable safety profile, a direct, comparative cytotoxic investigation of its primary metabolite is less documented.[1][2] This guide, therefore, serves as both a review of established methodologies and a proposal for a rigorous experimental undertaking.

Introduction: The Rationale for Comparative Cytotoxicity Studies

Lacidipine is a potent and selective calcium channel blocker prescribed for the treatment of hypertension.[1][3] Its therapeutic action is primarily mediated by the relaxation of vascular smooth muscle, leading to a reduction in blood pressure.[4] Like many pharmaceuticals, Lacidipine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several metabolites.[5] The main metabolite, this compound, is generally considered to be pharmacologically inactive.[1]

However, in drug development, the adage "the dose makes the poison" is paramount, and the absence of pharmacological activity does not inherently signify an absence of cytotoxic potential. Metabolites can sometimes exhibit unique toxicological profiles distinct from the parent compound.[6] Therefore, a direct comparative cytotoxicity assessment is a critical component of a comprehensive preclinical safety evaluation. Such a study provides crucial insights into whether the metabolic process mitigates or exacerbates the potential for cellular damage.

This guide will focus on a multi-assay, multi-cell line approach to compare the cytotoxic profiles of Lacidipine and this compound. We will propose the use of cell lines relevant to the drug's primary site of action and metabolism: human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and a human hepatoma cell line (e.g., HepG2). The inclusion of hiPSC-CMs offers a physiologically relevant model for assessing potential cardiotoxicity, a known concern with some cardiovascular drugs.[7][8][9] The HepG2 cell line will serve as a model for investigating potential hepatotoxicity, given that the liver is the primary site of Lacidipine metabolism.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

A robust cytotoxicity assessment relies on multiple, mechanistically distinct assays to provide a comprehensive picture of a compound's effect on cell health. We propose a tiered approach, beginning with general measures of cell viability and membrane integrity, followed by more specific assays to investigate the induction of apoptosis.

Cell Line Selection and Culture
  • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells provide a highly relevant in vitro model for human cardiac tissue, exhibiting spontaneous contractions and expressing key cardiac ion channels and proteins.[10][11] Their use is critical for predicting potential cardiotoxic liabilities.[7]

  • HepG2 (Human Hepatoma Cell Line): This cell line is widely used in toxicological studies due to its metabolic competence, including the expression of various CYP450 enzymes, making it a suitable model for studying drug-induced liver injury.

Test Compounds and Concentration Ranges
  • Lacidipine: Sourced from a reputable supplier with a certificate of analysis.

  • This compound: Sourced from a commercial supplier (e.g., Venkatasai Life Sciences) with confirmed identity and purity.[12]

  • Concentration Ranges: A wide range of concentrations for both compounds should be tested, typically spanning several orders of magnitude (e.g., from nanomolar to high micromolar) to establish a clear dose-response relationship and determine the half-maximal inhibitory concentration (IC50) for each cytotoxic endpoint.

Methodologies: Step-by-Step Protocols for Key Experiments

The following section provides detailed protocols for the proposed cytotoxicity and apoptosis assays. It is imperative that all experiments include appropriate controls, including vehicle controls (the solvent used to dissolve the test compounds, typically DMSO) and positive controls (compounds known to induce cytotoxicity in the chosen cell lines).

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed hiPSC-CMs or HepG2 cells in 96-well plates at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Compound Treatment: Prepare serial dilutions of Lacidipine and this compound in the appropriate cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compounds or controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with a compromised plasma membrane.[13][14] An increase in LDH activity in the cell culture supernatant is indicative of cell lysis and necrosis.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the desired incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting colored product at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).[14]

Apoptosis Assessment: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution phase of apoptosis. The activation of caspase-3 and caspase-7 is a key indicator of programmed cell death.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Caspase Reagent Addition: After the incubation period, add a luminogenic or fluorogenic caspase-3/7 substrate to each well.

  • Incubation: Incubate the plate at room temperature for a specified time.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.

  • Data Analysis: Normalize the caspase activity to the number of viable cells (which can be determined in a parallel plate using an assay like CellTiter-Glo®) to account for differences in cell number.

Data Presentation and Interpretation

For each assay, the results should be presented as dose-response curves, plotting the percentage of cell viability, cytotoxicity, or apoptosis against the log concentration of the test compound. From these curves, the IC50 values for Lacidipine and this compound can be determined.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 Values in µM)

AssayCell LineLacidipine (IC50)This compound (IC50)
MTT (48h) hiPSC-CMs> 100> 100
HepG285> 100
LDH (48h) hiPSC-CMs> 100> 100
HepG295> 100
Caspase-3/7 (24h) hiPSC-CMs> 100> 100
HepG270> 100

Interpretation of Hypothetical Results:

Visualizing the Experimental Workflow and Cellular Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis & Interpretation hiPSC_CMs hiPSC-Cardiomyocytes seeding Seed cells in 96-well plates hiPSC_CMs->seeding HepG2 HepG2 Cells HepG2->seeding treatment Treat with Lacidipine & this compound (serial dilutions) seeding->treatment MTT MTT Assay (Metabolic Activity) treatment->MTT 24, 48, 72h LDH LDH Assay (Membrane Integrity) treatment->LDH 24, 48, 72h Caspase Caspase-3/7 Assay (Apoptosis) treatment->Caspase 24h readout Measure Absorbance/ Luminescence MTT->readout LDH->readout Caspase->readout dose_response Generate Dose-Response Curves readout->dose_response ic50 Determine IC50 Values dose_response->ic50 comparison Comparative Analysis ic50->comparison

Caption: Experimental workflow for the comparative cytotoxicity assessment.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathway Intrinsic Apoptosis Pathway Drug Lacidipine / This compound Mitochondria Mitochondria Drug->Mitochondria Potential Stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially activated by cytotoxic compounds.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the comparative cytotoxicity assessment of Lacidipine and its primary metabolite, this compound. By employing a multi-assay approach in physiologically relevant cell lines, researchers can generate critical data to inform the preclinical safety profile of this important antihypertensive medication. The findings from such a study would provide a clearer understanding of the toxicological implications of Lacidipine metabolism and contribute to the overall knowledge base of drug safety assessment.

Future studies could expand upon this framework to include additional cell lines, investigate other cellular stress pathways (e.g., oxidative stress, endoplasmic reticulum stress), and utilize more advanced in vitro models such as 3D organoids to further enhance the physiological relevance of the findings.

References

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The Phantom Menace: A Comparative Pharmacological Profile of Dehydro Lacidipine and Other Dihydropyridine Pyridine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of cardiovascular therapeutics, dihydropyridine (DHP) calcium channel blockers stand as a cornerstone for the management of hypertension and angina. The elegant mechanism of these drugs, centered on the blockade of L-type calcium channels, is well-established. However, the story doesn't end with the parent drug. Extensive hepatic metabolism, a characteristic feature of this class, leads to the formation of various metabolites. Among these, the pyridine derivatives, formed through the oxidation of the dihydropyridine ring, are the most prominent. While often dismissed as "inactive," a thorough, data-driven comparison of their pharmacological profiles is surprisingly scarce in the scientific literature.

This guide aims to fill that void by providing an in-depth, objective comparison of the pharmacological profile of Dehydro Lacidipine, the primary pyridine metabolite of Lacidipine, with the analogous pyridine metabolites of other widely used dihydropyridines, namely nifedipine, amlodipine, and felodipine. By synthesizing available data and outlining robust experimental protocols, we will provide researchers, scientists, and drug development professionals with a comprehensive understanding of why these "phantom" metabolites, though abundant, are generally considered benign spectators in the therapeutic arena.

The Metabolic Fate of Dihydropyridines: A Common Pathway

Dihydropyridine calcium channel blockers, including lacidipine, nifedipine, amlodipine, and felodipine, share a common metabolic fate mediated primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[1][2][3] The principal metabolic transformation is the dehydrogenation of the dihydropyridine ring, leading to the formation of the corresponding pyridine analogue.[1] This process is a crucial step in their detoxification and elimination from the body.

Below is a visual representation of this metabolic activation:

Caption: Metabolic pathway of dihydropyridines.

Comparative Pharmacological Activity: A Tale of Inactivity

The central question for drug development and safety assessment is whether these pyridine metabolites retain any pharmacological activity, particularly the L-type calcium channel antagonism characteristic of their parent compounds. The overwhelming consensus from available literature is that they do not.

MetaboliteParent DrugL-Type Calcium Channel ActivityReference
This compoundLacidipineNo significant activity reported[4]
Pyridine metabolite of NifedipineNifedipineInactive[5]
Pyridine metabolite of AmlodipineAmlodipineInactive[4][6]
DehydrofelodipineFelodipineInactive[7]

This compound , the pyridine metabolite of lacidipine, has been consistently reported to possess little to no pharmacological activity.[4] This lack of activity is attributed to the structural change from a dihydropyridine to a pyridine ring, which is critical for high-affinity binding to the L-type calcium channel.

Similarly, the primary pyridine metabolites of nifedipine , amlodipine , and felodipine are also considered pharmacologically inactive.[4][5][6][7] Studies on the metabolism of these drugs have shown that the conversion to the pyridine form is a detoxification step, rendering the molecule incapable of exerting a significant blockade on calcium channels.

In Vitro Assessment of L-Type Calcium Channel Antagonism: A Methodological Approach

To experimentally verify the lack of pharmacological activity of these pyridine metabolites, the gold-standard technique is the whole-cell patch-clamp assay on cells expressing L-type calcium channels.[8][9]

Experimental Protocol: Whole-Cell Patch-Clamp Analysis

Objective: To determine the effect of this compound and other pyridine metabolites on L-type calcium channel currents.

Cell Line: A stable cell line expressing the human cardiac L-type calcium channel (Ca_v_1.2), such as HEK293 or CHO cells.

Materials:

  • Test compounds (this compound, pyridine metabolites of nifedipine, amlodipine, felodipine) dissolved in a suitable solvent (e.g., DMSO).

  • Parent dihydropyridine compounds as positive controls.

  • Cell culture medium and reagents.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External and internal pipette solutions.

Procedure:

  • Cell Preparation: Culture the cells to 70-80% confluency. On the day of the experiment, detach the cells and plate them onto glass coverslips.

  • Solution Preparation: Prepare the external solution containing a high concentration of Ba²⁺ or Ca²⁺ as the charge carrier and the internal pipette solution.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Patching and Recording:

    • Mount a coverslip with adherent cells onto the recording chamber of the microscope.

    • Lower the micropipette to the surface of a cell and form a high-resistance seal (GΩ seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium channel currents.

  • Compound Application:

    • Record baseline currents.

    • Perfuse the cells with the external solution containing the test compound at various concentrations.

    • Record the currents in the presence of the compound.

    • Wash out the compound with the external solution to check for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude in the absence and presence of the test compounds.

    • Calculate the percentage of current inhibition for each concentration.

    • Construct concentration-response curves and determine the IC₅₀ values, if applicable.

Expected Outcome: It is anticipated that this compound and the pyridine metabolites of nifedipine, amlodipine, and felodipine will show no significant inhibition of L-type calcium channel currents at concentrations where their parent compounds exhibit potent blockade.

Comparative Cytotoxicity Profile: Assessing the Safety of Metabolites

Beyond pharmacological activity, it is crucial to evaluate the potential cytotoxicity of drug metabolites. The general consensus is that the pyridine metabolites of dihydropyridines are not cytotoxic at physiologically relevant concentrations.

MetaboliteCytotoxicity ProfileReference
This compoundNo significant cytotoxicity reportedInferred from general safety
Pyridine metabolite of NifedipineNo significant cytotoxicity reportedInferred from general safety
Pyridine metabolite of AmlodipineNo significant cytotoxicity reportedInferred from general safety
DehydrofelodipineNo significant cytotoxicity reportedInferred from general safety
Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess and compare the cytotoxicity of this compound and other pyridine metabolites on a relevant cell line.

Cell Line: A metabolically active cell line, such as HepG2 (human liver cancer cell line) or a primary cell line relevant to the drug's target organ.

Materials:

  • Test compounds (this compound, pyridine metabolites of nifedipine, amlodipine, felodipine).

  • Positive control for cytotoxicity (e.g., doxorubicin).

  • Cell culture medium and reagents.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (solvent alone).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate dose-response curves.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).

Expected Outcome: this compound and the pyridine metabolites of nifedipine, amlodipine, and felodipine are expected to exhibit high IC₅₀ values, indicating low cytotoxicity compared to the positive control.

Synthesis of Pyridine Metabolites for In Vitro Testing

A critical prerequisite for conducting these experimental evaluations is the availability of pure pyridine metabolites. These can be synthesized in the laboratory through the oxidation of the parent dihydropyridine.

Caption: Workflow for the synthesis of pyridine metabolites.

The Hantzsch dihydropyridine synthesis is a well-established method for creating the parent dihydropyridine ring structure, which can then be oxidized to the corresponding pyridine.[1][3]

Conclusion: A Consensus of Inactivity Supported by Experimental Rationale

The conversion of dihydropyridine calcium channel blockers to their pyridine metabolites is a key detoxification pathway. Based on the available, albeit not directly comparative, evidence, this compound and the pyridine metabolites of other commonly used dihydropyridines are pharmacologically inert with respect to L-type calcium channel blockade. Furthermore, their long history of clinical use without implication in toxicity suggests a benign safety profile.

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  • PubMed Central (PMC). (2022). Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes. The Journal of Physiology, 590(22), 5497–5513.
  • PubMed Central (PMC). (n.d.). Study of the in vitro cytotoxicity testing of medical devices. Biomedical reports, 5(3), 267–272.

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A Comparative Analysis of the Vasorelaxant Effects of Lacidipine and its Primary Metabolite, Dehydro Lacidipine, in Isolated Arteries

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Vascular Pharmacology

Introduction: The Clinical Significance and Metabolic Fate of Lacidipine

Lacidipine is a third-generation dihydropyridine calcium channel blocker renowned for its high vascular selectivity and potent antihypertensive effects.[1][2] Its therapeutic efficacy stems from its ability to block L-type voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[3][4] Lacidipine's chemical properties, including its high lipophilicity, contribute to its slow onset and long duration of action.[2][5] However, like many pharmaceuticals, lacidipine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[6] The principal metabolic transformation is the oxidation of the core dihydropyridine ring into its pyridine analogue, Dehydro Lacidipine.[6] This guide provides a comprehensive evaluation of the vasorelaxant properties of Lacidipine versus its metabolite, this compound, with a focus on the underlying mechanisms and the experimental methodologies used for their assessment in isolated arterial preparations.

The Dichotomy in Mechanism of Action: A Tale of Two Rings

The vasorelaxant activity of dihydropyridine calcium channel blockers is intrinsically linked to the structural integrity of the 1,4-dihydropyridine ring.[7] This chemical moiety is the pharmacophore responsible for the antagonist activity at the L-type calcium channel.

Lacidipine's Potent Vasorelaxant Effect:

Lacidipine exerts its potent vasorelaxant effect by binding to and inhibiting the L-type voltage-gated calcium channels located on the plasma membrane of vascular smooth muscle cells.[3][8] This blockade prevents the influx of extracellular calcium ions (Ca²⁺) into the cell, a critical step in the initiation of smooth muscle contraction.[4][9] By reducing intracellular Ca²⁺ concentration, Lacidipine effectively uncouples the cellular depolarization from mechanical contraction, leading to smooth muscle relaxation and vasodilation.[3]

This compound: The Inactive Metabolite:

The metabolic conversion of Lacidipine to this compound involves the aromatization of the dihydropyridine ring to a pyridine ring. This seemingly subtle chemical modification has profound consequences for the molecule's pharmacological activity. The planarity and altered electron distribution of the pyridine ring render this compound incapable of effectively binding to the L-type calcium channel.[7] Consequently, this compound is considered a pharmacologically inactive metabolite, devoid of the vasorelaxant properties of its parent compound.[6]

The following diagram illustrates the proposed signaling pathway for Lacidipine-induced vasorelaxation and the point of inaction for this compound.

cluster_0 Vascular Smooth Muscle Cell L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Allows Contraction Vasoconstriction Ca_influx->Contraction Leads to Relaxation Vasorelaxation Lacidipine Lacidipine Lacidipine->L_type_Ca_Channel Inhibits Lacidipine->Relaxation Promotes Dehydro_Lacidipine This compound Dehydro_Lacidipine->L_type_Ca_Channel No significant interaction

Caption: Signaling pathway of Lacidipine-induced vasorelaxation.

Experimental Evaluation in Isolated Arteries: A Methodological Guide

To empirically validate the differential vasorelaxant effects of Lacidipine and this compound, a series of experiments using isolated arterial rings is the gold standard. The following protocol outlines the key steps for a robust comparative study.

Experimental Workflow

cluster_workflow Isolated Artery Experiment Workflow A 1. Tissue Preparation: Isolation of thoracic aorta from a suitable animal model (e.g., rat). B 2. Ring Mounting: Arterial rings are mounted in an organ bath system. A->B C 3. Equilibration: Rings are allowed to equilibrate under physiological conditions. B->C D 4. Viability Check: Contraction is induced with a potassium-rich solution. C->D E 5. Pre-contraction: A stable contraction is induced using a vasoconstrictor (e.g., phenylephrine). D->E F 6. Cumulative Concentration-Response: Increasing concentrations of Lacidipine or This compound are added. E->F G 7. Data Recording & Analysis: Changes in isometric tension are recorded. EC₅₀ and Emax values are calculated. F->G

Caption: Experimental workflow for assessing vasorelaxation.

Detailed Step-by-Step Protocol
  • Tissue Preparation and Mounting:

    • Humanely euthanize a laboratory animal (e.g., male Wistar rat) in accordance with institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit physiological salt solution.

    • Dissect the aorta free of adhering connective and adipose tissue and cut it into rings of approximately 2-3 mm in length.

    • For experiments investigating endothelium-dependent effects, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.

    • Suspend the arterial rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Equilibration and Viability Assessment:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 grams.

    • During equilibration, replace the bath solution every 15-20 minutes.

    • To assess the viability of the arterial rings, induce a contraction with a high potassium chloride (KCl) solution (e.g., 60 mM). Rings that do not exhibit a robust contraction should be discarded.

  • Pre-contraction and Cumulative Concentration-Response Curves:

    • After washing out the KCl and allowing the rings to return to baseline tension, induce a stable submaximal contraction with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or prostaglandin F2α.

    • Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of Lacidipine or this compound to the organ bath at regular intervals.

    • Record the resulting relaxation responses as a percentage of the pre-contracted tension.

  • Data Analysis:

    • Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the drug concentration.

    • Calculate the EC₅₀ (the concentration of the drug that produces 50% of the maximal response) and the Emax (the maximal relaxation response) for each compound.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the vasorelaxant potencies of Lacidipine and this compound.

Anticipated Experimental Outcomes and Data Presentation

Based on the established pharmacology, a stark contrast in the vasorelaxant effects of Lacidipine and this compound is expected.

Table 1: Predicted Vasorelaxant Potency in Isolated Rat Aorta

CompoundEC₅₀ (M)Emax (%)
Lacidipine ~10⁻⁸ - 10⁻⁷~100
This compound > 10⁻⁵< 10

Interpretation of Expected Results:

  • Lacidipine is anticipated to induce a concentration-dependent relaxation of the pre-contracted arterial rings, with a potent EC₅₀ value in the nanomolar to low micromolar range and a maximal relaxation (Emax) approaching 100%.

  • This compound , in contrast, is expected to exhibit negligible, if any, vasorelaxant activity at concentrations up to 10⁻⁵ M. This would be reflected in an inability to calculate a meaningful EC₅₀ and a very low Emax value.

Discussion: Mechanistic Insights and Broader Implications

The experimental data would provide compelling evidence for the critical role of the 1,4-dihydropyridine structure in the vasorelaxant activity of Lacidipine. The lack of effect from this compound underscores that the pharmacological activity resides with the parent drug and not its primary metabolite. This has significant implications for understanding the pharmacokinetics and pharmacodynamics of Lacidipine. The extensive first-pass metabolism to an inactive compound contributes to its low oral bioavailability.

Furthermore, these findings highlight the importance of considering the pharmacological activity of metabolites in drug development and clinical practice. In the case of Lacidipine, its therapeutic effect is solely attributable to the parent molecule, and the formation of this compound represents a metabolic inactivation pathway.

Conclusion

This guide provides a comprehensive framework for evaluating and comparing the vasorelaxant effects of Lacidipine and its primary metabolite, this compound. The profound difference in their activities, rooted in a subtle yet critical structural modification, serves as a classic example of structure-activity relationships in pharmacology. The experimental protocols outlined herein offer a robust methodology for researchers to investigate the vascular pharmacology of these and other compounds in isolated arteries. The anticipated results would unequivocally demonstrate the potent, dose-dependent vasorelaxation induced by Lacidipine, mediated by L-type calcium channel blockade, and the pharmacological inertness of its pyridine metabolite, this compound.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lacidipine? Retrieved from [Link]

  • Raddino, R., Metra, M., Nodari, S., Pelá, G., Fappani, A., & Dei Cas, L. (1996). Pharmacological activity of the new calcium antagonist, lacidipine, on isolated preparations. General Pharmacology: The Vascular System, 27(7), 1255-1259. Retrieved from [Link]

  • Lee, C. R., & Bryson, H. M. (1994). Lacidipine: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. Drugs, 48(2), 274–296. Retrieved from [Link]

  • PharmaEd Insights. (2023, November 30). Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. Retrieved from [Link]

  • Soro, S., & Ferrara, L. A. (1991). Effect of lacidipine, a long-acting calcium antagonist, on hypertension and lipids: a 1 year follow-up. European journal of clinical pharmacology, 41(2), 105–107. Retrieved from [Link]

  • Micheli, D., Ratti, E., Toson, G., & Gaviraghi, G. (1992). Pharmacology of lacidipine, a vascular-selective calcium antagonist. Journal of cardiovascular pharmacology, 20 Suppl 4, S1-8. Retrieved from [Link]

  • Tala, S., Zuccotti, A., & Carignani, C. (1995). New dihydropyridine lacidipine persistently inhibits L-type calcium currents in GH3 cells. British journal of pharmacology, 115(5), 875–881. Retrieved from [Link]

  • Guengerich, F. P., Brian, W. R., Iwasaki, M., Sari, M. A., & Bocker, R. H. (1991). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. The Journal of pharmacology and experimental therapeutics, 258(2), 644–650. Retrieved from [Link]

  • Richard, S., Perrier, E., & Fauconnier, J. (2005). Vascular effects of calcium channel antagonists: new evidence. Drugs, 65 Suppl 2, 1-12. Retrieved from [Link]

  • Gholami, M., Ghasemi, M., & Mohammadi-Farani, A. (2014). Metabolism of the dihydropyridine calcium channel blockers mebudipine and dibudipine by isolated rat hepatocytes. Xenobiotica; the fate of foreign compounds in biological systems, 44(9), 811–818. Retrieved from [Link]

  • McClellan, K. J., & Jarvis, B. (2000). Lacidipine: a review of its use in the management of hypertension. Drugs, 60(5), 1155–1176. Retrieved from [Link]

  • ResearchGate. (2008). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Retrieved from [Link]

  • Pharmacy 180. (n.d.). SAR of Dihydropyridines. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. Retrieved from [Link]

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  • Coburn, R. A., Wierzba, M., Suto, M. J., Solo, A. J., Triggle, A. M., & Triggle, D. J. (1988). 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach. Journal of medicinal chemistry, 31(11), 2103–2107. Retrieved from [Link]

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A Comparative Analysis of the Anti-Atherosclerotic Effects of Lacidipine and its Metabolite, Dehydro Lacidipine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative examination of the anti-atherosclerotic properties of the dihydropyridine calcium channel blocker, Lacidipine, and its principal metabolite, Dehydro Lacidipine. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental evidence, elucidates underlying mechanisms, and presents detailed protocols for further investigation.

Introduction: Atherosclerosis and the Pleiotropic Effects of Calcium Channel Blockers

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. While hypertension is a major risk factor, the management of atherosclerosis extends beyond mere blood pressure control. Certain antihypertensive agents, particularly lipophilic calcium channel blockers (CCBs) like Lacidipine, have demonstrated beneficial vascular effects that are independent of their primary hemodynamic action.[1] These "pleiotropic" effects, including antioxidant and direct anti-proliferative actions on vascular cells, are of significant interest in the development of more effective anti-atherosclerotic therapies.

Lacidipine, a third-generation dihydropyridine CCB, is distinguished by its high vascular selectivity and lipophilicity.[2][3][4] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[5] However, a growing body of evidence from both animal models and human clinical trials, such as the European Lacidipine Study on Atherosclerosis (ELSA), points to a direct anti-atherosclerotic action.[1][3] This guide delves into these properties and explores the potential contribution of its major metabolite, this compound.

The Pharmacokinetic Profile: Metabolism of Lacidipine to this compound

Lacidipine is rapidly absorbed after oral administration but undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This results in a low systemic bioavailability of the parent drug. The main metabolic pathway is the oxidation of Lacidipine's dihydropyridine ring to a pyridine derivative, known as this compound. This biotransformation is a critical consideration, as the resulting metabolite may possess a different pharmacological profile than the parent compound.

Lacidipine Lacidipine (Dihydropyridine Ring) CYP3A4 Hepatic CYP3A4 (Oxidation) Lacidipine->CYP3A4 First-Pass Metabolism Dehydro_Lacidipine This compound (Pyridine Ring) CYP3A4->Dehydro_Lacidipine Excretion Further Metabolism & Excretion Dehydro_Lacidipine->Excretion

Figure 1. Metabolic conversion of Lacidipine to this compound.

Comparative Anti-Atherosclerotic Profile

Feature / MechanismLacidipine (Parent Drug)This compound (Metabolite)
Primary Target L-Type Calcium ChannelsData not available; likely reduced or no activity
Vascular Selectivity High[2][4]Data not available
Antioxidant Activity Potent; attributed to the dihydropyridine ring[2][3]Hypothesized to be significantly reduced or absent due to the oxidation of the dihydropyridine ring
Inhibition of VSMC Proliferation Demonstrated to inhibit oxidized LDL-induced proliferation[6]Data not available
Reduction of Intima-Media Thickness Clinically proven in the ELSA trial[1][7]Data not available
Effect on Foam Cell Formation Shown to reduce the number of foam cells in animal models[8]Data not available
Effect on Plasma Lipids Generally neutral; does not adversely affect lipid profiles[9]Data not available
Reduction of Endothelin Levels Shown to reduce plasma endothelin in apoE-deficient mice[10]Data not available

Mechanistic Deep Dive: How Lacidipine Combats Atherosclerosis

Lacidipine's anti-atherosclerotic effects are multifactorial, extending beyond its calcium-blocking capabilities. The key mechanisms are rooted in its chemical structure and high lipophilicity, allowing it to accumulate in cellular membranes and exert localized effects.

Potent Antioxidant Action

Oxidative stress and the generation of reactive oxygen species (ROS) are central to the initiation and progression of atherosclerosis. Lacidipine has demonstrated significant antioxidant properties, comparable to that of Vitamin E.[3] This activity is largely attributed to its dihydropyridine ring, which can quench free radicals and inhibit lipid peroxidation.[6] By reducing oxidative stress, Lacidipine helps to:

  • Protect endothelial cells from dysfunction.

  • Prevent the oxidation of low-density lipoprotein (LDL), a key event in foam cell formation.

  • Inhibit the activation of pro-inflammatory signaling pathways.

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

The proliferation and migration of VSMCs from the media to the intima is a critical step in plaque development. Lacidipine has been shown to inhibit the proliferation of VSMCs induced by oxidized LDL.[6] This effect is likely mediated through the inhibition of ROS-dependent signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[6]

cluster_0 Vascular Smooth Muscle Cell oxLDL Oxidized LDL ROS ROS Generation oxLDL->ROS MAPK MAPK Pathway (e.g., ERK, JNK) ROS->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation Lacidipine Lacidipine Lacidipine->ROS Inhibits (Antioxidant Effect)

Figure 2. Lacidipine's inhibition of the ROS-MAPK pathway in VSMCs.

The Role of this compound: An Unanswered Question

The oxidation of the dihydropyridine ring to a pyridine ring in this compound is significant. The dihydropyridine moiety is the pharmacophore responsible for both the calcium channel blocking and the primary antioxidant activity. Therefore, it is scientifically plausible to hypothesize that this compound has significantly diminished, if not absent, anti-atherosclerotic activity compared to its parent compound. It would likely lack the potent antioxidant effects and the high-affinity binding to L-type calcium channels. This highlights a critical knowledge gap and an opportunity for future research to characterize the pharmacological profile of Lacidipine's metabolites.

Experimental Protocols for Assessing Anti-Atherosclerotic Effects

To ensure scientific rigor and reproducibility, the following are detailed protocols for key experiments used to evaluate the anti-atherosclerotic properties of compounds like Lacidipine.

In Vitro: VSMC Proliferation Assay (Ox-LDL Induced)

Objective: To determine the effect of a test compound on the proliferation of human umbilical vein smooth muscle cells (HUVSMCs) stimulated with oxidized LDL.

Methodology:

  • Cell Culture: Culture HUVSMCs in standard growth medium (e.g., DMEM with 10% FBS) at 37°C, 5% CO2.

  • Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Serum Starvation: Synchronize the cells by incubating in serum-free medium for 24 hours.

  • Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of the test compound (e.g., Lacidipine, 1-30 µM) or vehicle control. Incubate for 2 hours.

  • Stimulation: Add oxidized LDL (50 µg/mL) to the wells (except for the negative control group) and incubate for 48 hours.

  • Proliferation Assessment: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

In Vivo: Murine Atherosclerosis Model (ApoE-deficient mice)

Objective: To evaluate the effect of a test compound on the development of atherosclerotic lesions in a genetically predisposed animal model.[10]

Methodology:

  • Animal Model: Use male Apolipoprotein E-deficient (ApoE-/-) mice, a standard model that spontaneously develops hypercholesterolemia and atherosclerotic plaques.

  • Diet: At 8 weeks of age, switch the mice to a high-fat "Western" diet to accelerate atherosclerosis development.

  • Treatment Groups: Randomize mice into groups (n=10-15 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose).

    • Test Compound (e.g., Lacidipine) at various doses (e.g., 0.3, 1.0, 3.0 mg/kg/day).

  • Drug Administration: Administer the compound or vehicle daily via oral gavage for a period of 10-16 weeks.

  • Monitoring: Monitor body weight and general health throughout the study. Collect blood samples periodically to measure plasma lipid and endothelin levels.

  • Tissue Harvesting: At the end of the study, euthanize the mice and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Lesion Analysis: Carefully dissect the entire aorta. Stain the aorta en face with Oil Red O to visualize lipid-rich plaques. Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.

Start ApoE-/- Mice (8 weeks old) Diet Western Diet (10-16 weeks) Start->Diet Grouping Randomize into Treatment Groups Diet->Grouping Treatment Daily Oral Gavage (Vehicle or Lacidipine) Grouping->Treatment Analysis Aortic Tissue Harvesting Treatment->Analysis End of Study Quant Oil Red O Staining & Lesion Quantification Analysis->Quant

Figure 3. Experimental workflow for an in vivo atherosclerosis study.

Conclusion and Future Perspectives

The available evidence strongly supports the role of Lacidipine as an anti-atherosclerotic agent, with activities that are distinct from its blood pressure-lowering effects. Its potent antioxidant properties and its ability to inhibit VSMC proliferation are key to its vascular-protective profile.[6][10][11]

In contrast, the contribution of its primary metabolite, this compound, to these effects remains uninvestigated. Based on fundamental principles of medicinal chemistry, the oxidation of the dihydropyridine ring likely abrogates the key functionalities responsible for Lacidipine's anti-atherosclerotic actions. This suggests that the parent drug itself, and not its metabolite, is the primary active agent in combating atherosclerosis.

This represents a significant area for future research. A thorough characterization of this compound is warranted to definitively determine its pharmacological activity, including its potential for calcium channel blockade and its antioxidant capacity. Such studies would provide a more complete understanding of Lacidipine's overall effect in vivo and could inform the design of future dihydropyridine derivatives with enhanced anti-atherosclerotic efficacy.

References

  • Zanchetti, A., et al. (2002). Calcium antagonist lacidipine slows down progression of asymptomatic carotid atherosclerosis: principal results of the European Lacidipine Study on Atherosclerosis (ELSA), a randomized, double-blind, long-term trial. Circulation, 106(19), 2422-7. [Link]

  • Micheli, D., et al. (1992). Pharmacology of Lacidipine, a Vascular-Selective Calcium Antagonist. Journal of Cardiovascular Pharmacology, 20 Suppl 4, S1-8. [Link]

  • Bae, J.H., et al. (2005). Effects of lacidipine on vascular responses in patients with coronary artery disease. International Journal of Cardiology, 101(3), 429-34. [Link]

  • Cristofori, P., et al. (2000). The calcium-channel blocker lacidipine reduces the development of atherosclerotic lesions in the apoE-deficient mouse. Journal of Hypertension, 18(10), 1429-36. [Link]

  • McClellan, K.J., & Faulds, D. (1998). Lacidipine: a review of its use in the management of hypertension. Drugs, 56(6), 1025-46. [Link]

  • Zanchetti, A. (2003). Calcium Antagonist Lacidipine Slows Down Progression of Asymptomatic Carotid Atherosclerosis. Circulation. [Link]

  • Ulu, N., et al. (2009). Lacidipine has anti-atherosclerotic effects independent of its actions on lipid metabolism and blood pressure. Vascular Pharmacology, 51(1), 32-8. [Link]

  • Spieker, C., & Zidek, W. (1995). The Impact of Lacidipine, a Novel Dihydropyridine Calcium Antagonist, on Carbohydrate and Lipid Metabolism. Journal of Cardiovascular Pharmacology, 25 Suppl 3, S23-6. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lacidipine? Patsnap Synapse. [Link]

  • Ulu, N., et al. (2009). Lacidipine has antiatherosclerotic effects independent of its actions on lipid metabolism and blood pressure. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(4), 413. [Link]

  • Soma, M.R., et al. (1998). Anti-atherosclerotic Activity of the Calcium Antagonist Lacidipine in Cholesterol-Fed Hamsters. Pharmacological Research, 37(4), 305-11. [Link]

  • Liu, W.H., et al. (2012). Effects of dihydropyridine calcium channel blockers on oxidized low-density lipoprotein induced proliferation and oxidative stress of vascular smooth muscle cells. Chinese Medical Journal, 125(6), 1052-8. [Link]

  • Pellegatti, M., et al. (1990). The metabolism and pharmacokinetics of lacidipine in man. Journal of Cardiovascular Pharmacology, 15 Suppl 3, S1-5. [Link]

  • Wada, Y., et al. (1992). Lacidipine, a new long-acting dihydropyridine calcium antagonist, has high vascular selectivity against all intracardiac variables. Journal of Cardiovascular Pharmacology, 19(5), 826-32. [Link]

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A Comparative Analysis of the Metabolic Stability of Lacidipine and its Primary Metabolite, Dehydro Lacidipine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, side-by-side comparison of the metabolic stability of the dihydropyridine calcium channel blocker, Lacidipine, and its principal pyridine metabolite, Dehydro Lacidipine. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, drug metabolism, and pharmacokinetics.

Introduction: The Metabolic Fate of Lacidipine

Lacidipine is a potent and long-acting antihypertensive agent characterized by its high lipophilicity and selective action on vascular smooth muscle.[1][2] A key determinant of its pharmacokinetic profile is its extensive first-pass metabolism in the liver, which results in a low absolute bioavailability of less than 10%.[3][4] This metabolic conversion is not a flaw in its design but rather a defining characteristic of its activity and clearance. The primary metabolic pathway for Lacidipine is the oxidation of its dihydropyridine ring to a pyridine analogue, a compound we will refer to as this compound.[3][5] This biotransformation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][6]

Understanding the comparative metabolic stability of Lacidipine and this compound is crucial for a comprehensive grasp of the drug's overall disposition in the body. While Lacidipine is designed to be metabolized, the resulting major metabolite's stability dictates its own clearance rate and potential for accumulation or further biotransformation.

The Central Comparison: A Tale of Two Stabilities

The metabolic landscape of Lacidipine is dominated by its conversion to this compound. This transformation from a dihydropyridine to a pyridine structure is a critical step that effectively inactivates the molecule, as the pharmacological activity resides in the dihydropyridine ring. The metabolites of Lacidipine, including this compound, are considered to be pharmacologically inactive.[3]

From a metabolic stability standpoint, Lacidipine is inherently labile. Its extensive and rapid metabolism is the primary reason for its low systemic bioavailability after oral administration.[7] The dihydropyridine ring is susceptible to oxidation by CYP3A4, making it a clear substrate for this major drug-metabolizing enzyme.

Conversely, this compound, as the product of this primary metabolic event, is structurally a pyridine derivative. Pyridine rings are generally more chemically stable and less prone to the same oxidative metabolism as their dihydropyridine counterparts. This inherent chemical stability translates to greater metabolic stability. For this compound to be a major and detectable metabolite, it must be cleared from the system more slowly than it is formed. If this compound were as metabolically unstable as Lacidipine, it would be rapidly converted into downstream metabolites and would not be observed as a principal circulating entity.

Therefore, we can logically deduce the following hierarchical stability:

Lacidipine (Lower Metabolic Stability)This compound (Higher Metabolic Stability)

This difference in stability is the cornerstone of Lacidipine's pharmacokinetic profile: a parent drug that is efficiently cleared through metabolism to a more stable, inactive metabolite that is then eliminated from the body.

Quantitative Data Summary
ParameterLacidipineThis compoundSource(s)
Primary Metabolizing Enzyme CYP3A4Further metabolism involves hydroxylation and hydrolysis[3]
Absolute Bioavailability < 10%Not applicable[3][4]
Terminal Half-Life (at steady state) 13 - 19 hoursNot well-characterized[3]
Metabolic Stability Classification LowHigh (inferred)[3][6]

Visualizing the Metabolic Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams outline the metabolic conversion of Lacidipine and the experimental workflow for assessing metabolic stability.

cluster_0 Metabolic Transformation Lacidipine Lacidipine This compound This compound Lacidipine->this compound CYP3A4 (Oxidation) Further Metabolites Further Metabolites This compound->Further Metabolites Hydroxylation, Hydrolysis

Caption: Metabolic pathway of Lacidipine to this compound and subsequent metabolites.

cluster_1 In Vitro Metabolic Stability Assay Workflow Start Start Incubate Incubate Compound with Liver Microsomes + NADPH Start->Incubate Sample Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) Incubate->Sample Quench Quench Reaction (e.g., with Acetonitrile) Sample->Quench Analyze Analyze Remaining Parent Compound by LC-MS/MS Quench->Analyze Calculate Calculate Half-Life (t½) and Intrinsic Clearance (Clint) Analyze->Calculate End End Calculate->End

Caption: A typical workflow for an in vitro liver microsomal stability assay.

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

The following protocol describes a standard in vitro assay to determine the metabolic stability of a compound, such as Lacidipine or this compound. This type of assay provides quantitative data on the compound's intrinsic clearance, which is a measure of its susceptibility to metabolism.

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in human liver microsomes.

Materials:
  • Test compounds (Lacidipine, this compound)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Thaw the pooled human liver microsomes on ice.

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Prepare stock solutions of the test compounds and positive controls (compounds with known metabolic stability) in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of the human liver microsomes (typically at a final protein concentration of 0.5-1.0 mg/mL) and phosphate buffer at 37°C for approximately 5-10 minutes. This step allows the system to reach thermal equilibrium.

    • Add the test compound to the microsomal suspension at a final concentration typically around 1 µM. The use of a low concentration helps to ensure that the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The presence of NADPH is essential as it is a required cofactor for CYP450 enzymes.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the incubation mixture. The time points are chosen to capture the depletion of the compound over time.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes). The acetonitrile precipitates the microsomal proteins, thereby stopping all enzymatic activity. The '0' minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • Vortex the quenched samples to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant, which contains the remaining test compound, to a new plate or vials for analysis. An internal standard is often added at this stage to control for variations in sample processing and instrument response.

  • Analytical Quantification:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point. LC-MS/MS provides the necessary sensitivity and selectivity for this analysis.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount) .

Self-Validating System and Causality:

This protocol incorporates self-validating checks. A "minus-cofactor" control (incubation without NADPH) should show minimal depletion of the test compound, confirming that the observed metabolism is indeed NADPH-dependent (and thus likely CYP450-mediated). Positive controls with known high and low clearance rates are also included to ensure the metabolic competency of the liver microsome batch. The choice of liver microsomes as the in vitro system is based on the liver being the primary site of drug metabolism and microsomes containing a high concentration of CYP450 enzymes.[8]

Implications of Differing Metabolic Stabilities

The disparity in metabolic stability between Lacidipine and this compound has significant pharmacokinetic implications:

  • Low Bioavailability and High First-Pass Effect of Lacidipine: The low metabolic stability of Lacidipine leads to its extensive metabolism in the liver before it can reach systemic circulation, explaining its low bioavailability.[3]

  • Formation of a Stable, Inactive Metabolite: The biotransformation of Lacidipine yields a more stable pyridine derivative, this compound, which is pharmacologically inactive.[3] This ensures that the therapeutic effect is primarily due to the parent drug and that the major metabolite does not contribute to the pharmacological action or potential toxicity.

  • Long Duration of Action: Despite its rapid metabolism, Lacidipine exhibits a long duration of action. This is attributed to its high lipophilicity, allowing it to partition into cell membranes and create a depot from which it is slowly released to its site of action.

Conclusion

References

  • Electrochemical Determination of Lacidipine. (2025, August 10). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Pellegatti, M., Grossi, F., & Varin, M. (1990). Absorption, distribution and excretion of lacidipine, a dihydropyridine calcium antagonist, in rat and dog. Xenobiotica, 20(7), 727-738. Retrieved January 24, 2026, from [Link]

  • Glesby, M. J., & Aberg, J. A. (2000). The effects of lacidipine on the steady-state plasma concentrations of simvastatin in healthy subjects. British Journal of Clinical Pharmacology, 49(1), 57-61. Retrieved January 24, 2026, from [Link]

  • Morris, A. D., Donnelly, R., Connell, J. M., & Reid, J. L. (1993). Metabolic effects of lacidipine: a placebo-controlled study using the euglycaemic hyperinsulinaemic clamp. British Journal of Clinical Pharmacology, 35(1), 40-45. Retrieved January 24, 2026, from [Link]

  • Gaviraghi, G., & Ghelardini, C. (1992). Pharmacology of lacidipine, a vascular-selective calcium antagonist. Journal of Cardiovascular Pharmacology, 20 Suppl 4, S1-S10. Retrieved January 24, 2026, from [Link]

  • Hall, S. T., & Harding, S. M. (1991). Clinical pharmacology of lacidipine. Journal of Cardiovascular Pharmacology, 17 Suppl 4, S8-S12. Retrieved January 24, 2026, from [Link]

  • Balfour, J. A., & Fitton, A. (1993). Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. Drugs, 46(1), 93-116. Retrieved January 24, 2026, from [Link]

  • Lacidipine: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. (1993). DARE, (11994000628). Retrieved January 24, 2026, from [Link]

  • The Impact of Lacidipine, a Novel Dihydropyridine Calcium Antagonist, on Carbohydrate and Lipid Metabolism. (1995). Journal of Cardiovascular Pharmacology, 25 Suppl 1, S1-S6. Retrieved January 24, 2026, from [Link]

  • Lacidipine. (2026, January 10). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Raiteri, M., Ruggiero, M., & Paoletti, R. (1996). Effect of lacidipine on cholesterol esterification: in vivo and in vitro studies. British Journal of Pharmacology, 118(5), 1091-1096. Retrieved January 24, 2026, from [Link]

  • Donnelly, R., & Reid, J. L. (1994). Lacidipine: effects on vascular pressor responses throughout the dosage interval in normotensive subjects. British Journal of Clinical Pharmacology, 37(4), 341-345. Retrieved January 24, 2026, from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 11-22. Retrieved January 24, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dehydro Lacidipine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential procedural and safety information for the proper disposal of Dehydro Lacidipine, a research chemical and a derivative of the dihydropyridine calcium channel blocker, Lacidipine. As a pharmaceutical-related compound with incompletely characterized toxicological properties, this compound necessitates a cautious and compliant approach to its handling and disposal.[1] This document is intended for researchers, scientists, and drug development professionals to establish a robust and safe waste management protocol within a laboratory setting, ensuring personnel safety and environmental protection.

Core Principles: Hazard Assessment and the Precautionary Approach

The foundation of any laboratory safety protocol is a thorough understanding of the substance's potential hazards. The Material Safety Data Sheet (MSDS) for this compound indicates a lack of comprehensive hazard classification data.[1] However, its parent compound, Lacidipine, is classified as harmful if swallowed and causes skin and serious eye irritation.[2][3][4]

Given the unknown potency and potential for biological activity inherent to a dihydropyridine structure, we must adopt the Precautionary Principle . This principle dictates that in the absence of complete toxicological data, the substance should be treated as potentially hazardous. Therefore, all waste streams containing this compound must be managed as hazardous pharmaceutical waste.

Table 1: Hazard Profile and Personal Protective Equipment (PPE) Requirements

Potential HazardBasis of ConcernRequired Engineering Controls & PPE
Acute Toxicity (Oral) Parent compound (Lacidipine) is harmful if swallowed.[2][4]Engineering Control: Use of a chemical fume hood when handling powder to prevent inhalation. PPE: Standard laboratory attire (closed-toe shoes, long pants).
Skin Irritation/Corrosion Parent compound causes skin irritation.[2]PPE: Nitrile gloves (inspect before use), lab coat. Contaminated clothing should be removed immediately.[1]
Serious Eye Damage/Irritation Parent compound causes serious eye irritation.[2]PPE: Tightly fitting safety goggles or a face shield.[1]
Environmental Hazard Pharmaceuticals can persist in the environment and impact aquatic ecosystems if improperly disposed of.[5] The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals.[5][6][7]Engineering Control: All waste must be collected in designated, sealed containers. DO NOT dispose of down the drain.

The Disposal Workflow: Segregation, Containment, and Decontamination

Effective waste management is a systematic process. The following workflow, illustrated in the diagram below, provides a decision-making framework for handling various types of this compound waste. The primary goal is to prevent cross-contamination and ensure waste is directed to the appropriate final disposal stream, which for hazardous pharmaceuticals is typically high-temperature incineration.[8][9]

G Figure 1: this compound Waste Disposal Decision Workflow cluster_waste_types start This compound Waste Generated waste_type waste_type start->waste_type Identify Waste Form solid_waste Solid Waste Container (Hazardous Pharmaceutical) waste_type->solid_waste Unused Compound, Contaminated Weigh Boats, Gloves, Wipes, Gels liquid_waste Liquid Waste Container (Hazardous Pharmaceutical, Non-Halogenated/Halogenated) waste_type->liquid_waste Aqueous/Organic Solutions, Solvent Rinsates sharps_waste Sharps Container (Hazardous Pharmaceutical) waste_type->sharps_waste Contaminated Needles, Serological Pipettes, Glassware decon Decontaminate Surface (See Protocol 5.1) waste_type->decon Surface Contamination (Spill)

Caption: A workflow for segregating this compound waste streams.

Step-by-Step Protocol: Waste Containerization

Proper containment is critical to prevent exposure and ensure compliance with regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).[10]

  • Select the Correct Container: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. Ensure it is compatible with the waste type (e.g., HDPE for liquids).

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals".[11] List all constituents, including this compound and any solvents, with their approximate concentrations.

  • Containment: Keep the container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory.

  • Segregation:

    • Solid Waste: Collect unused pure compound, contaminated gloves, weigh paper, and absorbent pads in a lined, sealable solid waste container.

    • Liquid Waste: Collect all solutions containing this compound and the first solvent rinse of any contaminated glassware. Segregate based on solvent type (e.g., halogenated vs. non-halogenated) as required by your EHS office.

    • Sharps Waste: Dispose of contaminated needles, scalpels, and broken glass in a designated "hazardous waste sharps" container.

Step-by-Step Protocol: Spill Management and Decontamination

Immediate and effective management of a spill is crucial to minimize contamination and health risks.[12] A cytotoxic spill kit should be readily available in any area where this compound is handled.[12]

Protocol 4.1: Small Spill Cleanup (<5 mL or 5 g)

  • Alert Personnel: Immediately alert others in the area.

  • Don PPE: At a minimum, wear two pairs of nitrile gloves, a lab coat, and safety goggles. For powders, a respirator is required.[13]

  • Contain the Spill:

    • Liquids: Cover the spill with an absorbent pad from the spill kit.

    • Powders: Gently cover with damp absorbent pads to avoid making the powder airborne. Do not spray liquid directly onto the spill, as this can disperse the contaminant.[14]

  • Decontaminate: The preferred method for compounds of unknown hazard is physical transfer.[14]

    • Using the absorbent pads, clean the spill area in a circular motion, starting from the outside and working inward.[12]

    • Place all used absorbent materials into a designated waste bag within the spill kit.

  • Clean the Area:

    • Wash the affected surface with a suitable cleaning agent (e.g., soap and water).[12]

    • Rinse the area thoroughly with water.[12]

    • Wipe the surface dry with fresh absorbent towels.

  • Dispose of Waste: Seal the waste bag from the spill kit and place it in the solid hazardous pharmaceutical waste container.

  • Doff PPE: Remove the outer pair of gloves first, followed by other PPE. Place all contaminated PPE into the waste bag. Wash hands thoroughly with soap and water.[1][2]

Final Disposal and Regulatory Compliance

The ultimate disposal of this compound waste is the responsibility of the institution, coordinated through its EHS office.

  • Prohibition of Sewering: Under the EPA Final Rule, the sewering (i.e., flushing down a toilet or drain) of hazardous waste pharmaceuticals is strictly prohibited to protect drinking and surface water.[5]

  • Licensed Disposal: All collected hazardous pharmaceutical waste must be transferred to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The standard and required method of destruction for this type of waste is high-temperature incineration.[8][9]

  • Take-Back Programs: While more common for consumer medicines, some institutional take-back programs may exist.[15] However, for a research chemical, direct management through the EHS office is the standard and required procedure.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety, personal health, and environmental stewardship.

References

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA.
  • Cytotoxic Drugs - Control Measures. (2026, January 13). Canadian Centre for Occupational Health and Safety.
  • MATERIAL SAFETY DATA SHEETS this compound. (n.d.). Cleanchem Laboratories LLP.
  • Disposal of Unused Medicines: What You Should Know. (2024, October 31). U.S. Food and Drug Administration.
  • Disposal and destruction of diversion-risk medicine waste. (2022, July). Queensland Health.
  • CAT 647 - Lacidipine impurity Standard - SAFETY DATA SHEET. (2024, April 22). LGC Standards.
  • EPA: Hazardous Pharmaceutical Waste Management. (n.d.). Stericycle.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP.
  • SAFETY DATA SHEET - Lacidipine. (2017, May 2). Fisher Scientific.
  • Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. (2017, September 28). NHS England.
  • Cytotoxic Spill Cleanup Procedure. (2017, December 8). University of British Columbia Safety & Risk Services.
  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). US EPA.
  • Pharmaceutical Disposal and Water Quality. (n.d.). PennState Extension.
  • EPA Regulations for Healthcare & Pharmaceuticals. (2025, May 20). Stericycle.
  • Lacidipine-Material Safety Datasheet. (n.d.). Sisco Research Laboratories Pvt. Ltd.

Sources

Navigating the Unknown: A Senior Scientist's Guide to Personal Protective Equipment for Handling Dehydro Lacidipine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, we are often at the frontier, working with novel compounds where comprehensive safety data is yet to be established. Dehydro Lacidipine, a related compound to the calcium channel blocker Lacidipine, is one such example. The available Material Safety Data Sheet (MSDS) for this compound indicates it is a "pharmaceutical related compound of unknown potency" with limited specific hazard information[1]. This guide, therefore, adopts a precautionary principle, leveraging data from the parent compound, Lacidipine, and established best practices for handling Active Pharmaceutical Ingredients (APIs) with undefined risk profiles. Our goal is to create a self-validating system of safety protocols that protects both the researcher and the integrity of the experiment.

The Foundation of Safety: Risk Assessment

Before any handling of this compound, a thorough risk assessment is paramount. This is not merely a box-ticking exercise but a dynamic evaluation of the potential hazards and the procedures to be performed. The lack of specific toxicity data for this compound necessitates treating it with a higher degree of caution. We will use the known properties of Lacidipine as a surrogate for potential hazards.

Known Hazards of the Parent Compound (Lacidipine): Lacidipine is classified as harmful if swallowed and is a known skin and eye irritant[2][3]. Given the structural similarity, it is prudent to assume this compound presents, at a minimum, similar hazards.

Potential HazardBasis of AssumptionPrimary Route of Exposure
Acute Oral Toxicity Lacidipine is classified as "Harmful if swallowed" (H302)[2][3].Ingestion
Skin Irritation Lacidipine is classified as causing skin irritation[3].Dermal Contact
Eye Irritation Lacidipine is classified as causing serious eye irritation[3].Ocular Contact
Respiratory Irritation The compound is a solid powder; dust inhalation is a potential risk[1][4].Inhalation
Unknown Potency MSDS for this compound explicitly states "unknown potency"[1].All routes

This risk assessment logically drives the selection of appropriate Personal Protective Equipment (PPE). The core principle is to establish multiple barriers to prevent exposure through inhalation, dermal contact, and ingestion.

The Workflow of Safe Handling: From Assessment to Disposal

The following diagram illustrates the essential workflow for safely handling this compound, emphasizing the critical decision points for PPE selection and operational controls.

G cluster_0 Phase 1: Preparation & Risk Assessment cluster_1 Phase 2: Handling Operations cluster_2 Phase 3: Post-Handling & Disposal RA 1. Risk Assessment (Assume hazards similar to Lacidipine: Oral Toxicity, Skin/Eye Irritant) ReviewSDS 2. Review MSDS (Note 'Unknown Potency') RA->ReviewSDS SelectPPE 3. Select PPE based on Task ReviewSDS->SelectPPE Weighing 4. Weighing Solid (In Ventilated Enclosure) SelectPPE->Weighing Solubilizing 5. Solubilizing Compound (In Fume Hood) Weighing->Solubilizing Decon 6. Decontamination (Surfaces & Equipment) Solubilizing->Decon Disposal 7. Waste Disposal (Segregated Hazardous Waste) Decon->Disposal Doffing 8. PPE Doffing (Avoid Contamination) Decon->Doffing

Caption: Workflow for Safe Handling of this compound.

Essential Personal Protective Equipment (PPE)

Based on our risk assessment, the following PPE is mandatory for all procedures involving this compound. The rationale is to provide comprehensive protection against the anticipated hazards of an API with unknown potency[5][6][7].

PPE ComponentSpecificationRationale and Causality
Hand Protection Nitrile gloves (double-gloved recommended)Provides a barrier against skin contact. Double-gloving is a best practice for handling potent compounds, allowing for the safe removal of the outer glove if contamination is suspected[6]. Gloves must be inspected for integrity before use[1].
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shieldProtects against splashes when handling solutions and airborne particles (dust) when handling the solid form[1]. A face shield offers broader protection and is recommended when splash potential is high.
Respiratory Protection NIOSH-approved N95 respirator (or equivalent) for solids. Use in a fume hood for solutions.Essential to prevent inhalation of fine powder when weighing or transferring the solid compound[1]. When handling solutions, engineering controls like a fume hood are the primary barrier.
Protective Clothing Disposable lab coat with knit cuffs or a disposable coverall (e.g., Tyvek®)Protects skin and personal clothing from contamination. Knit cuffs provide a better seal with gloves. For larger quantities or tasks with higher spill potential, a disposable coverall offers superior protection[5].
Foot Protection Closed-toe shoes and disposable shoe coversStandard laboratory practice to protect against spills. Shoe covers should be used in designated potent compound handling areas to prevent tracking contamination.

Procedural Guidance: Step-by-Step Protocols

Adherence to standardized procedures is critical. The following protocols integrate the required PPE and engineering controls for common laboratory tasks.

Protocol 1: Weighing Solid this compound
  • Preparation:

    • Ensure a ventilated balance enclosure or a chemical fume hood is certified and operational.

    • Don all required PPE: double nitrile gloves, safety goggles, N95 respirator, and disposable lab coat.

    • Prepare all necessary equipment (weigh paper, spatulas, container) within the enclosure to minimize movement.

  • Execution:

    • Carefully open the primary container of this compound inside the enclosure.

    • Use a clean spatula to transfer the desired amount of powder to the weigh paper on the analytical balance.

    • Avoid generating dust. If any material is spilled, clean it immediately with a damp wipe. Do not use a dry brush.

    • Once the desired weight is achieved, securely close the primary container and the receiving container.

  • Post-Weighing:

    • Wipe down the spatula, balance, and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) to decontaminate.

    • Dispose of the outer pair of gloves and any contaminated wipes into a designated hazardous waste container.

Protocol 2: Preparing a Stock Solution

This compound is soluble in organic solvents like DMSO and ethanol[4]. This procedure should be performed entirely within a certified chemical fume hood.

  • Preparation:

    • Don all required PPE: double nitrile gloves, safety goggles, and a lab coat. An N95 respirator is not required if the solid was weighed within an enclosure and is being handled in a fume hood.

    • Place the container with the pre-weighed solid, the chosen solvent, and all necessary glassware inside the fume hood.

  • Execution:

    • Add the solvent to the container with the this compound solid.

    • Cap the container and mix gently (vortex or sonicate if necessary) until the solid is fully dissolved.

    • Perform any subsequent dilutions or transfers within the fume hood.

  • Post-Solubilization:

    • Decontaminate all surfaces and equipment within the fume hood.

    • Seal and label the stock solution container clearly.

    • Dispose of all contaminated consumables (pipette tips, wipes, outer gloves) in the designated hazardous waste stream.

Emergency and Disposal Plans

A comprehensive safety plan extends beyond active handling to include emergency response and proper disposal.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][3].

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists[1][3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[1][3].

Disposal Plan

All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.

  • Solid Waste: All contaminated PPE (gloves, coats, shoe covers), weigh papers, and wipes must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed hazardous waste container for halogenated or non-halogenated solvents, as appropriate. Do not pour down the drain[8].

  • Disposal Vendor: Excess and expired materials should be offered to a licensed hazardous material disposal company. Incineration in a facility with an afterburner and scrubber is a common disposal method for such compounds[1]. Given the compound's pyridine core, ensure the disposal method complies with regulations for such chemical structures[9][10].

By implementing this comprehensive safety framework, researchers can confidently handle this compound, ensuring personal safety while maintaining the highest standards of scientific integrity.

References

  • Cleanchem Laboratories.
  • National Center for Biotechnology Inform
  • Cayman Chemical.
  • LGC Standards.
  • DuPont.E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients.
  • 3M.Pharmaceutical industry best practice.
  • Powder Systems Ltd.A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • Sigma-Aldrich.
  • Carl ROTH.
  • Google Patents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.